Product packaging for Dehydroeffusol(Cat. No.:CAS No. 73166-28-6)

Dehydroeffusol

货号: B030452
CAS 编号: 73166-28-6
分子量: 252.31 g/mol
InChI 键: GEXAPRXWKRZPCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Effusol is a potent and selective small molecule inhibitor of the SLC6A2 transporter, more commonly known as the Norepinephrine Transporter (NET). Its primary research value lies in its ability to modulate noradrenergic signaling with high specificity, making it an indispensable tool for investigating the role of norepinephrine in a wide range of physiological and pathophysiological processes. Researchers utilize Effusol to probe the mechanisms of neurotransmitter reuptake, synaptic plasticity, and autonomic nervous system function. Its application extends to in vitro and in vivo models of neurobiological disorders, cardiovascular regulation, and stress responses. By effectively increasing synaptic norepinephrine levels, Effusol facilitates the study of adrenergic receptor dynamics and downstream signaling cascades. This compound is characterized by its high purity, solubility, and stability, ensuring reliable and reproducible experimental results. Effusol is provided for research purposes to advance the understanding of noradrenergic systems and their implications in human health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B030452 Dehydroeffusol CAS No. 73166-28-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXAPRXWKRZPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223419
Record name 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73166-28-6
Record name Effusol
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Record name 73166-28-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydroeffusol from Juncus effusus: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the plant Juncus effusus (common rush). It details the discovery, provides in-depth experimental protocols for its isolation, and summarizes its biological activities with a focus on its anticancer and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound is a naturally occurring phenanthrene that has been identified as one of the key bioactive constituents of Juncus effusus, a plant with a history of use in traditional medicine.[1] Phytochemical investigations of J. effusus have led to the isolation of several phenanthrene derivatives, including this compound, effusol, and juncusol.[2][3] These compounds have attracted scientific interest due to their diverse pharmacological activities. This compound, in particular, has been the subject of studies exploring its potential as a therapeutic agent.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Juncus effusus involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on established laboratory practices.

Plant Material and Extraction
  • Plant Material: The air-dried medullae (pith) of Juncus effusus are used as the starting material. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.[4]

  • Extraction:

    • The dried and powdered medullae (e.g., 6 kg) are extracted with 95% ethanol (B145695) (e.g., 3 x 70 L) at room temperature.[4]

    • The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude residue (e.g., 180 g) is loaded onto a silica (B1680970) gel column (200-300 mesh).[4]

    • The column is eluted with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to generate several primary fractions.[4]

  • Further Purification (Multi-step Chromatography):

    • The fractions containing phenanthrene compounds, identified by thin-layer chromatography (TLC), are subjected to further purification.

    • This typically involves repeated column chromatography on silica gel with varying solvent systems (e.g., petroleum ether-ethyl acetate) and Sephadex LH-20 column chromatography (eluted with ethanol or methanol) to separate compounds with similar polarities.[4]

    • The purity of the isolated this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the isolation of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[1][5] Its mechanisms of action include the induction of endoplasmic reticulum (ER) stress and apoptosis, as well as the inhibition of key signaling pathways involved in cancer progression.[1][5]

Cell LineActivityIC50 ValueReference
AGS (Gastric Cancer)Cytotoxicity32.9 µM[2]
SMMC-7721 (Hepatocellular Carcinoma)Cytotoxicity57.5 µM[4]
A549 (Non-small Cell Lung Cancer)Inhibition of cell viabilityDose-dependent[1]
Anti-inflammatory Activity

This compound has shown potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[4]

AssayCell LineIC50 ValueReference
Nitric Oxide (NO) Production InhibitionRAW264.7 (Macrophage)10.5 µM[2]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams illustrate its impact on the Wnt/β-catenin and Endoplasmic Reticulum Stress pathways.

Wnt/β-catenin Signaling Pathway

In the context of hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer, this compound has been shown to inactivate the Wnt/β-catenin pathway.[1][6] It decreases the expression of key downstream targets of this pathway.

Wnt_Pathway cluster_0 Inhibition by this compound A This compound B β-catenin A->B C Cyclin D1 A->C D c-myc A->D

Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Endoplasmic Reticulum (ER) Stress Pathway

This compound can selectively induce a tumor-suppressive ER stress response in gastric cancer cells.[5] It achieves this by upregulating pro-apoptotic factors and downregulating cell survival markers associated with the ER.

ER_Stress_Pathway cluster_0 Modulation of ER Stress by this compound A This compound B ATF4 A->B Upregulates D ATF6 A->D Downregulates C DDIT3 (CHOP) (Pro-apoptotic) B->C Promotes expression E GRP78 (BiP) (Cell Survival) D->E Suppresses expression

Caption: this compound's modulation of the ER Stress pathway.

Conclusion

This compound, a phenanthrene isolated from Juncus effusus, demonstrates significant potential as a bioactive compound with promising anticancer and anti-inflammatory activities. The detailed protocols for its isolation and the elucidation of its mechanisms of action on key signaling pathways provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource to facilitate future investigations into the therapeutic applications of this compound.

References

Dehydroeffusol: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE) is a naturally occurring phenanthrene (B1679779) compound isolated from the medicinal plant Juncus effusus, commonly known as the soft rush.[1] Emerging scientific evidence has highlighted DHE as a bioactive phytochemical with a diverse range of pharmacological effects, including anticancer, neuroprotective, anti-inflammatory, and anti-spasmogenic properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activities

This compound has demonstrated significant potential as an anticancer agent across various cancer types, primarily through the modulation of key signaling pathways involved in cell proliferation, metastasis, and survival.

Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, DHE has been shown to inhibit cancer progression, particularly under hypoxic conditions which are characteristic of the tumor microenvironment.

Mechanism of Action: this compound's primary mechanism in NSCLC involves the inhibition of hypoxia-induced Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell migration and invasion.[1][3] Hypoxia leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes metastasis. DHE treatment suppresses the expression of HIF-1α at both the mRNA and protein levels.[1][3] The downregulation of HIF-1α leads to the inactivation of the Wnt/β-catenin signaling pathway, a crucial pathway in EMT.[1] This inactivation results in increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker N-cadherin, effectively reversing the EMT process and mitigating the migration and invasion capabilities of NSCLC cells.[1][3]

DHE_NSCLC_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Wnt_beta_catenin Wnt/β-catenin Pathway HIF1a->Wnt_beta_catenin Activates EMT EMT Wnt_beta_catenin->EMT Induces Metastasis Migration & Invasion EMT->Metastasis DHE This compound DHE->HIF1a Inhibits

DHE inhibits hypoxia-induced metastasis in NSCLC.
Gastric Cancer

This compound exhibits multifaceted anticancer effects in gastric cancer models by inducing tumor-suppressive stress and inhibiting neovascularization.

Mechanism 1: Induction of ER Stress and Apoptosis DHE effectively inhibits gastric cancer cell proliferation by inducing a tumor-suppressive Endoplasmic Reticulum (ER) stress response.[4] It selectively activates the MEKK4-MKK3/6-p38 signaling pathway, leading to the upregulation of Activating Transcription Factor 4 (ATF4) and subsequently, the key ER stress marker DNA Damage-Inducible Transcript 3 (DDIT3).[4] Concurrently, DHE suppresses the pro-survival ER stress marker GRP78 by downregulating ATF6 and also inhibits the ERK signaling pathway.[4] This targeted modulation of ER stress pathways culminates in moderate apoptosis and inhibition of tumorigenicity.[4][5]

DHE_Gastric_ER_Stress cluster_pro_apoptotic Pro-Apoptotic Pathway cluster_pro_survival Pro-Survival Pathway DHE This compound MEKK4 MEKK4-MKK3/6 DHE->MEKK4 Activates ATF6 ATF6 DHE->ATF6 Inhibits ERK ERK Signaling DHE->ERK Inhibits p38 p38 MEKK4->p38 ATF4 ATF4 p38->ATF4 DDIT3 DDIT3 ATF4->DDIT3 Apoptosis Apoptosis & Inhibited Growth DDIT3->Apoptosis GRP78 GRP78 ATF6->GRP78

DHE induces ER stress-mediated apoptosis in gastric cancer.

Mechanism 2: Inhibition of Vasculogenic Mimicry Vasculogenic mimicry (VM) is a process by which aggressive tumor cells form de novo, matrix-rich vascular networks, promoting tumor growth and metastasis. This compound effectively inhibits gastric cancer cell-mediated VM.[6][7] The mechanism involves the significant suppression of key genes associated with VM, including VE-cadherin (a master regulator) and Matrix Metalloproteinase-2 (MMP2).[6][8] By inhibiting the expression and activity of these proteins, DHE suppresses cancer cell adhesion, migration, and invasion, thereby disrupting the formation of vessel-like structures.[6][7]

Neuroprotective Activities

This compound has shown promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease, by mitigating amyloid-beta (Aβ)-induced toxicity.

Mechanism of Action: The neurotoxicity associated with Alzheimer's disease is partly attributed to the accumulation of Aβ peptides and subsequent dysregulation of metal ions, such as zinc (Zn2+).[9] Aβ plaques can sequester Zn2+, leading to elevated intracellular Zn2+ levels and subsequent neuronal cell death.[9][10] this compound confers neuroprotection by inducing the synthesis of metallothioneins, which are intracellular proteins that bind and sequester excess Zn2+.[9] This action reduces the intracellular Zn2+ toxicity mediated by Aβ, thereby preventing hippocampal neurodegeneration.[9][10] Studies have shown that oral administration of DHE can rescue Aβ-induced spatial working memory deficits in mice.[11]

DHE_Neuroprotection cluster_pathology Alzheimer's Pathology cluster_intervention DHE Intervention Abeta Amyloid-β (Aβ) Accumulation Zinc Increased Intracellular Zn²⁺ Abeta->Zinc Neurodegen Neurodegeneration Zinc->Neurodegen DHE This compound MT Metallothionein Synthesis DHE->MT Induces MT->Zinc Sequesters Zn²⁺

Neuroprotective mechanism of this compound against Aβ toxicity.

Other Biological Activities

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, as indicated by its activity in macrophage cell lines. It exhibits an IC50 value of 10.5 μM in RAW264.7 murine macrophages, suggesting its potential to modulate inflammatory responses.[8]

Anti-spasmogenic Activity

In isolated rat jejunum models, this compound (30-90 µM) has been shown to inhibit smooth muscle contractions induced by various spasmogens, including potassium chloride (KCl), pilocarpine, and histamine.[2] This suggests that DHE may act as a spasmolytic agent, potentially through the antagonism of pathways leading to muscle contraction.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: In Vitro Biological Activities of this compound

ActivityCell LineAssayEndpointValue (Concentration)Reference(s)
Anticancer A549 (NSCLC)MTT AssayCell ViabilityDose-dependent inhibition (10-40 µM)[1]
A549 (NSCLC)Transwell AssayMigration/InvasionDose-dependent inhibition (10-20 µM)[1]
AGS (Gastric Cancer)Alamar Blue AssayAntiproliferationIC50: 32.9 µM[8]
SGC-7901 (Gastric Cancer)Vasculogenic Mimicry AssayInhibition of VMDose-dependent inhibition (12-48 µM)[7]
Anti-inflammatory RAW264.7 (Macrophage)Not SpecifiedAnti-inflammatoryIC50: 10.5 µM[8]
Anti-spasmogenic Rat Jejunum TissueContraction AssayInhibition of ContractionsEffective range: 30-90 µM[2]

Table 2: In Vivo Biological Activities of this compound

ActivityAnimal ModelDosing RegimenKey FindingReference(s)
Neuroprotective Mice (Aβ₂₅₋₃₅ injected)5-15 mg/kg (oral) for 18 daysRescued spatial working memory deficit[11]
Neuroprotective Mice (Aβ₁₋₄₂ injected)15 mg/kg (oral) for 18 daysPrevented hippocampal neurodegeneration[9][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

Cell Viability (MTT Assay)
  • Objective: To assess the cytotoxic or anti-proliferative effect of DHE.

  • Procedure: A549 cells were seeded in 96-well plates and treated with varying concentrations of DHE (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours) under normoxic or hypoxic conditions. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells. The formazan crystals were then dissolved in a solvent (e.g., DMSO), and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[1]

Cell Migration and Invasion (Transwell Assay)
  • Objective: To evaluate the effect of DHE on the metastatic potential of cancer cells.

  • Procedure:

    • Migration: Cancer cells (e.g., 2.5 x 10⁴ A549 cells) were seeded in the upper chamber of a Transwell insert in a serum-free medium. The lower chamber was filled with a medium containing a chemoattractant (e.g., 20% FBS). Cells were treated with DHE (e.g., 10 and 20 µM).

    • Invasion: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

    • Analysis: After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the insert were removed. Cells that had moved to the lower surface were fixed (e.g., with paraformaldehyde) and stained (e.g., with 0.1% Crystal Violet). The number of stained cells was counted under a microscope in several random fields to quantify migration or invasion.[1]

Transwell_Workflow start Seed cells in upper chamber (serum-free) add_chemo Add chemoattractant to lower chamber start->add_chemo treat Treat with DHE add_chemo->treat incubate Incubate (24h) treat->incubate fix_stain Fix and stain migrated cells incubate->fix_stain quantify Count cells (Quantify migration) fix_stain->quantify

General workflow for the Transwell migration assay.
Gene Expression Analysis (RT-qPCR)

  • Objective: To measure changes in mRNA levels of target genes (e.g., HIF-1α).

  • Procedure: Total RNA was extracted from treated and untreated A549 cells using a suitable reagent (e.g., Trizol). The RNA was then reverse-transcribed into complementary DNA (cDNA) using a synthesis kit. Real-time quantitative PCR (RT-qPCR) was performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene was calculated after normalization to a housekeeping gene (e.g., GAPDH).[1]

Animal Models for Neuroprotection
  • Objective: To assess the in vivo efficacy of DHE in a model of Alzheimer's disease.

  • Procedure: Mice were orally administered DHE (e.g., 15 mg/kg body weight) or a vehicle control once daily for a pre-treatment period (e.g., 6 days). Subsequently, human Aβ₁₋₄₂ peptide was injected intracerebroventricularly (ICV) to induce neurodegeneration. The oral administration of DHE continued for a post-injection period (e.g., 12 days). Behavioral tests (e.g., Y-maze for spatial memory) and histological analysis of brain tissue (e.g., staining for neuronal cell death) were performed to evaluate the neuroprotective effects of DHE.[9][10]

This compound is a promising natural compound with a range of biological activities relevant to the development of new therapeutics. Its demonstrated efficacy in inhibiting cancer progression through the modulation of key signaling pathways like Wnt/β-catenin and ER stress, coupled with its neuroprotective effects against amyloid-beta toxicity, marks it as a molecule of significant interest. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this compound.

References

Dehydroeffusol's Effect on Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents.[1] Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound, has demonstrated anti-tumor activities.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on NSCLC, focusing on its mechanism of action, quantitative effects on cancer cell behavior, and detailed experimental protocols. The information presented here is primarily based on in-vitro studies using the A549 human NSCLC cell line. It is important to note that, to date, no in-vivo studies on this compound in NSCLC models have been published, highlighting a critical area for future research.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the A549 NSCLC cell line.

Table 1: Effect of this compound on A549 Cell Viability

ConditionThis compound Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)
Normoxic1024~85%
Normoxic2024~65%
Normoxic4024~40%
Hypoxic1024~75%
Hypoxic2024~50%
Hypoxic4024~30%

Data are approximated from graphical representations in the source literature and presented as a percentage of the untreated control group.

Table 2: Inhibition of Hypoxia-Induced A549 Cell Migration and Invasion by this compound

AssayTreatment GroupNumber of Cells (per field)Percentage Inhibition (%)
MigrationHypoxia Control~180-
MigrationHypoxia + 10 µM DHE~110~39%
MigrationHypoxia + 20 µM DHE~60~67%
InvasionHypoxia Control~140-
InvasionHypoxia + 10 µM DHE~80~43%
InvasionHypoxia + 20 µM DHE~40~71%

Data are approximated from graphical representations in the source literature. Percentage inhibition is calculated relative to the hypoxia control group.

Table 3: Effect of this compound on Key Signaling Proteins in Hypoxia-Induced A549 Cells

ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Normoxia)
HIF-1αHypoxia Control~3.5
HIF-1αHypoxia + 10 µM DHE~2.0
HIF-1αHypoxia + 20 µM DHE~1.2
β-cateninHypoxia Control~3.0
β-cateninHypoxia + 10 µM DHE~1.8
β-cateninHypoxia + 20 µM DHE~1.1
N-cadherinHypoxia Control~3.2
N-cadherinHypoxia + 10 µM DHE~2.1
N-cadherinHypoxia + 20 µM DHE~1.3
E-cadherinHypoxia Control~0.4
E-cadherinHypoxia + 10 µM DHE~0.7
E-cadherinHypoxia + 20 µM DHE~0.9

Data are approximated from graphical representations of Western blot analyses in the source literature. Fold change is relative to the normoxic control group.

Signaling Pathway Analysis

This compound exerts its anti-cancer effects in NSCLC cells by targeting the Wnt/β-catenin signaling pathway, which is activated under hypoxic conditions. Hypoxia, a common feature of the tumor microenvironment, stabilizes Hypoxia-Inducible Factor-1α (HIF-1α).[1] HIF-1α, in turn, can promote the activation of the Wnt/β-catenin pathway.[1] this compound has been shown to suppress the hypoxia-induced accumulation of both HIF-1α and nuclear β-catenin.[1] This leads to a downstream reduction in the expression of mesenchymal markers like N-cadherin and an increase in the epithelial marker E-cadherin, ultimately inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[1]

G cluster_0 Hypoxic Condition cluster_1 This compound Action cluster_2 Cellular Signaling Cascade Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces DHE This compound DHE->HIF1a Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Activation DHE->Wnt_beta_catenin Inhibits HIF1a->Wnt_beta_catenin Promotes EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Drives Metastasis Cell Migration & Invasion EMT->Metastasis Leads to

Caption: this compound's inhibitory mechanism on the hypoxia-induced signaling pathway in NSCLC.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's effect on A549 NSCLC cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM).

  • Incubation: Cells are incubated for 24, 48, or 72 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

G cluster_0 Experimental Workflow: MTT Assay start Seed A549 cells in 96-well plate treat Treat with this compound (0-40 µM) start->treat incubate Incubate (24-72h) Normoxic/Hypoxic treat->incubate mtt Add MTT solution (4h incubation) incubate->mtt dmso Add DMSO mtt->dmso read Measure Absorbance at 490 nm dmso->read

Caption: Workflow for assessing cell viability using the MTT assay.

Transwell Migration and Invasion Assay
  • Chamber Preparation: For the invasion assay, the upper chambers of Transwell inserts (8 µm pore size) are pre-coated with Matrigel. For the migration assay, the chambers are not coated.

  • Cell Seeding: A549 cells (2.5 x 10⁴ cells) are suspended in serum-free medium and seeded into the upper chamber.

  • Treatment: The cells in the upper chamber are treated with this compound (e.g., 0, 10, 20 µM).

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: The plates are incubated for 24 hours to allow for cell migration or invasion.

  • Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Cells that have migrated/invaded to the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Quantification: The number of stained cells is counted in several random microscopic fields.

G cluster_0 Experimental Workflow: Transwell Assay start Seed A549 cells in serum-free medium in upper chamber treat Treat with this compound start->treat chemo Add chemoattractant (e.g., 10% FBS) to lower chamber treat->chemo incubate Incubate for 24h chemo->incubate remove Remove non-migrated cells incubate->remove fix_stain Fix and stain migrated cells remove->fix_stain quantify Count stained cells under microscope fix_stain->quantify

Caption: Workflow for Transwell migration and invasion assays.

Western Blot Analysis
  • Cell Lysis: A549 cells are treated with this compound under normoxic or hypoxic conditions, then lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., HIF-1α, β-catenin, N-cadherin, E-cadherin, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion and Future Directions

The available in-vitro evidence strongly suggests that this compound is a potent inhibitor of key malignant behaviors in the A549 non-small cell lung cancer cell line. It effectively reduces cell viability and curtails the migratory and invasive potential induced by hypoxic conditions. The mechanism of action appears to be centered on the suppression of the HIF-1α/Wnt/β-catenin signaling axis.

However, the current research landscape has significant limitations. The lack of in-vivo data from animal models, such as patient-derived xenografts, means that the efficacy, toxicity, and pharmacokinetic profile of this compound in a whole-organism setting are unknown. Furthermore, the restriction of detailed studies to a single cell line (A549) raises questions about the broader applicability of these findings to the diverse genomic landscape of NSCLC.

Future research should prioritize:

  • In-vivo efficacy studies in NSCLC xenograft or patient-derived xenograft (PDX) models to assess tumor growth inhibition and metastatic potential.

  • Pharmacokinetic and toxicity profiling in animal models to determine the therapeutic window and potential side effects.

  • Investigation of this compound's effects on a panel of NSCLC cell lines with different genetic backgrounds (e.g., EGFR-mutant, KRAS-mutant) to understand the spectrum of its activity.

  • Combination studies to explore potential synergistic effects with existing NSCLC therapies.

Addressing these research gaps is essential to validate this compound as a viable candidate for further drug development in the fight against non-small cell lung cancer.

References

Dehydroeffusol: A Technical Whitepaper on its Anxiolytic and Sedative Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the traditional Chinese medicine Juncus effusus L., has demonstrated significant anxiolytic and sedative effects in preclinical studies. This technical guide provides a comprehensive overview of the existing research, presenting quantitative data from key behavioral pharmacology assays, detailed experimental protocols, and an elucidation of its primary mechanism of action. Evidence points to this compound's positive allosteric modulation of the GABA-A receptor, leading to an enhancement of GABAergic inhibition in the central nervous system. This document aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Anxiety and sleep disorders are prevalent and debilitating conditions with a significant impact on global health. While numerous therapeutic agents exist, there is a continued search for novel compounds with improved efficacy and safety profiles. Natural products have historically been a rich source of new drug leads. This compound, a phenanthrene isolated from Juncus effusus, has emerged as a promising candidate with demonstrated anxiolytic and sedative properties.[1][2] This whitepaper consolidates the available scientific data on this compound, focusing on its pharmacological effects and molecular mechanisms.

Quantitative Pharmacological Data

The anxiolytic and sedative effects of this compound have been quantified in mice using a battery of well-established behavioral assays. The following tables summarize the key findings from these studies.

Elevated Plus-Maze Test Vehicle Control This compound (2.5 mg/kg) This compound (5 mg/kg) This compound (10 mg/kg) Diazepam (2.5 mg/kg)
Time in Open Arms (s) ~20~35~45**~55 ~60
Entries into Open Arms ~5~8~10**~12 ~13

***p<0.001, **p<0.01, p<0.05 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.

Hole-Board Test Vehicle Control This compound (5 mg/kg) This compound (10 mg/kg) Diazepam (2.5 mg/kg)
Number of Head Dips ~15~25**~30 ~35

***p<0.001, *p<0.01 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.

Open-Field Test Vehicle Control This compound (5 mg/kg) This compound (10 mg/kg) Diazepam (5 mg/kg)
Locomotor Activity (counts) ~1800~1200**~800 ~600

***p<0.001, *p<0.01 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.

Rota-Rod Test Vehicle Control This compound (1-5 mg/kg)
Fall-down Time (s) No significant differenceNo significant difference

This compound did not impair motor coordination at the tested anxiolytic and sedative doses.[1][2]

Mechanism of Action: GABA-A Receptor Modulation

The primary molecular target for the anxiolytic and sedative effects of this compound is the γ-aminobutyric acid type A (GABA-A) receptor.[3] this compound acts as a positive allosteric modulator of this receptor, enhancing the effects of the endogenous neurotransmitter GABA.

Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. This compound binds to a site on the GABA-A receptor that is distinct from the GABA and benzodiazepine (B76468) binding sites.[3] This binding event potentiates the GABA-induced chloride current, leading to a greater inhibitory effect.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α₁β₂γ₂S Subtype) Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Reduced_Excitability->Anxiolytic_Sedative_Effects Results in GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Allosterically Modulates

Caption: this compound's mechanism of action via GABA-A receptor modulation.

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to characterize the anxiolytic and sedative effects of this compound.

Animals

Male Kunming mice (20 ± 2 g) were used in the cited studies.[1] The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1] All behavioral testing was conducted during the light phase.[1]

Drug Administration

This compound and the positive control, diazepam, were suspended in a 0.5% sodium carboxymethyl cellulose (B213188) (Na-CMC) solution.[1] The vehicle (0.5% Na-CMC) served as the negative control.[1] All substances were administered orally (p.o.) 30 minutes prior to the behavioral tests.[1]

Elevated Plus-Maze Test

This test is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze is elevated 50 cm above the floor.

  • Procedure: Mice were individually placed on the central platform, facing a closed arm. The number of entries into and the time spent in the open and closed arms were recorded for a 5-minute period. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow cluster_protocol Elevated Plus-Maze Protocol Drug_Admin Oral Administration (Vehicle, this compound, or Diazepam) Wait 30 min Waiting Period Drug_Admin->Wait Placement Place Mouse on Central Platform Wait->Placement Exploration 5 min Free Exploration Placement->Exploration Data_Collection Record: - Time in open/closed arms - Entries into open/closed arms Exploration->Data_Collection Analysis Analyze Data for Anxiolytic Effects Data_Collection->Analysis

References

Dehydroeffusol: An In-depth Technical Guide on its Anti-spasmogenic Activity in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453), a naturally occurring phenanthrene (B1679779) isolated from Juncus effusus, has demonstrated significant anti-spasmogenic properties in smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, focusing on its inhibitory effects on smooth muscle contraction. The document summarizes key quantitative data, details established experimental protocols for assessing its activity, and visualizes the putative signaling pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and gastroenterology.

Quantitative Data on Anti-spasmogenic Activity

The anti-spasmogenic effects of this compound have been quantified by assessing its ability to inhibit contractions induced by various spasmogens in isolated rat jejunum smooth muscle. The following tables summarize the key findings from in vitro studies.[1][2]

Table 1: Inhibitory Effect of this compound on Spasmogen-Induced Contractions in Rat Jejunum

Spasmogen (Concentration)This compound Concentration (µM)Mean Inhibition (%)
KCl (100 mM)3025.3 ± 4.1
9068.7 ± 5.5
(±)-Bay-K8644 (5 µM)3021.9 ± 3.8
9059.2 ± 6.2
Pilocarpine (B147212) (90 µM)3018.4 ± 3.2
9051.6 ± 4.9
Histamine (B1213489) (100 µM)3020.1 ± 3.5
9055.8 ± 5.1

Data presented as mean ± standard error of the mean (SEM).[1][2]

Experimental Protocols

The following section details the standard experimental methodology for investigating the anti-spasmogenic activity of a compound like this compound in isolated smooth muscle preparations.

Tissue Preparation
  • Animal Model: Male Sprague-Dawley rats are typically used.[2]

  • Tissue Isolation:

    • Animals are euthanized according to ethical guidelines.

    • The abdominal cavity is opened, and a segment of the jejunum is carefully excised.

    • The isolated jejunum is immediately placed in a petri dish containing Krebs-Ringer solution, a physiological salt solution that maintains tissue viability.

  • Preparation of Jejunum Strips:

    • The jejunum segment is cleaned of adherent mesenteric tissue.

    • Longitudinal muscle strips of approximately 1.5-2.0 cm in length are prepared.

    • Sutures are tied to both ends of the muscle strip for mounting in an organ bath.

Isometric Tension Recording
  • Organ Bath Setup:

    • Each jejunum strip is mounted vertically in a temperature-controlled organ bath (typically 10-20 mL capacity) containing Krebs-Ringer solution.

    • The solution is continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.

    • The temperature of the bath is maintained at 37°C.

  • Transducer and Recording:

    • The lower end of the muscle strip is attached to a fixed hook at the bottom of the organ bath.

    • The upper end is connected to an isometric force transducer.

    • The transducer is connected to a data acquisition system to record changes in muscle tension.

  • Equilibration and Pre-stretching:

    • The muscle strips are allowed to equilibrate in the organ bath for a period of 60-90 minutes under a resting tension (typically 1.0 g).

    • During equilibration, the Krebs-Ringer solution is changed every 15-20 minutes.

Assessment of Anti-spasmogenic Activity
  • Induction of Contraction:

    • After the equilibration period, a submaximal sustained contraction is induced by adding a spasmogen to the organ bath. Common spasmogens and their mechanisms include:

      • High KCl (e.g., 100 mM): Induces depolarization of the smooth muscle cell membrane, leading to the opening of voltage-dependent calcium channels (VDCCs) and calcium influx.

      • (±)-Bay-K8644 (e.g., 5 µM): A dihydropyridine (B1217469) agonist that directly activates L-type VDCCs, promoting calcium influx.

      • Pilocarpine (e.g., 90 µM): A muscarinic receptor agonist that activates Gq-protein coupled receptors, leading to the production of inositol (B14025) trisphosphate (IP₃) and the release of calcium from intracellular stores (sarcoplasmic reticulum), as well as promoting calcium influx.

      • Histamine (e.g., 100 µM): Activates H1 receptors, which are also Gq-protein coupled, following a similar pathway to muscarinic agonists.

  • Application of this compound:

    • Once a stable contraction plateau is achieved with the spasmogen, this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations (e.g., 30 µM, 90 µM).[1][2]

  • Data Analysis:

    • The relaxation induced by this compound is measured as a percentage decrease from the maximal contraction induced by the spasmogen.

    • Concentration-response curves can be plotted to determine parameters such as the IC₅₀ (the concentration of this compound that causes 50% inhibition of the induced contraction).

Signaling Pathways and Mechanism of Action

The inhibitory effects of this compound on contractions induced by various spasmogens suggest multiple points of intervention in the smooth muscle contraction signaling cascade. The following diagrams illustrate the putative mechanisms.

G Experimental Workflow for Assessing Anti-spasmogenic Activity cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis animal Sprague-Dawley Rat jejunum Isolate Jejunum animal->jejunum strips Prepare Longitudinal Muscle Strips jejunum->strips mount Mount Strip in Organ Bath strips->mount tension Apply Resting Tension (1.0 g) mount->tension equilibrate Equilibrate (60-90 min, 37°C) spasmogen Add Spasmogen (e.g., KCl) equilibrate->spasmogen tension->equilibrate contraction Record Stable Contraction spasmogen->contraction dhe Add this compound contraction->dhe relaxation Record Relaxation dhe->relaxation analyze Calculate % Inhibition relaxation->analyze plot Plot Concentration-Response Curve analyze->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for in vitro assessment of anti-spasmogenic activity.

G Putative Mechanism of this compound on KCl-Induced Contraction KCl High Extracellular K+ (KCl) Depolarization Membrane Depolarization KCl->Depolarization VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Depolarization->VDCC Opens Ca_influx Ca2+ Influx VDCC->Ca_influx Ca_i ↑ Intracellular [Ca2+] Ca_influx->Ca_i CaM Ca2+ - Calmodulin Complex Ca_i->CaM MLCK Myosin Light Chain Kinase (MLCK) Activation CaM->MLCK MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction DHE This compound DHE->VDCC Inhibits (putative)

Caption: this compound may inhibit KCl-induced contraction by blocking VDCCs.

G Putative Mechanism on Receptor-Mediated Contraction Agonist Pilocarpine / Histamine Receptor Muscarinic / Histamine H1 Receptor Agonist->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_release Ca2+ Release SR->Ca_release Ca_i ↑ Intracellular [Ca2+] Ca_release->Ca_i Contraction Smooth Muscle Contraction Ca_i->Contraction DHE This compound DHE->Receptor Antagonizes (putative) DHE->Ca_release Inhibits (putative)

Caption: this compound may interfere with receptor-mediated Ca2+ release.

Discussion of Potential Mechanisms

The inhibitory profile of this compound across different spasmogens suggests a multifactorial mechanism of action rather than a single target interaction.

  • Inhibition of Calcium Influx: The significant inhibition of contractions induced by high KCl and the L-type calcium channel agonist (±)-Bay-K8644 strongly indicates that this compound interferes with the influx of extracellular calcium through voltage-dependent calcium channels (VDCCs).[1][2] This is a common mechanism for many spasmolytic agents.

  • Interference with Receptor-Mediated Pathways: this compound's ability to inhibit contractions induced by the muscarinic agonist pilocarpine and by histamine suggests that it may also act on receptor-operated pathways.[1][2] This could involve direct antagonism of muscarinic and/or histamine H1 receptors, or it could be a downstream effect, potentially inhibiting the release of calcium from intracellular stores (the sarcoplasmic reticulum).

  • General Effects on Smooth Muscle Excitability: As a phenanthrene, this compound may have broader effects on the smooth muscle cell membrane, potentially altering its excitability and thereby reducing its responsiveness to contractile stimuli.

Conclusion and Future Directions

This compound demonstrates potent anti-spasmogenic activity in intestinal smooth muscle, likely through a combination of inhibiting calcium influx via voltage-dependent calcium channels and interfering with receptor-mediated signaling pathways. The data presented in this guide provide a solid foundation for its potential as a therapeutic agent for gastrointestinal spasms.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound using techniques such as patch-clamp electrophysiology to directly measure its effects on ion channel activity.

  • Conducting binding assays to determine its affinity for muscarinic and histamine receptors.

  • Investigating its effects on other types of smooth muscle (e.g., vascular, airway) to determine the breadth of its activity.

  • In vivo studies to confirm its efficacy and safety profile in animal models of gastrointestinal hypermotility.

This comprehensive approach will be crucial for the further development of this compound as a novel therapeutic agent.

References

Dehydroeffusol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising natural product with demonstrated anti-tumor activities across various cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates current research findings on its impact on key signaling pathways, cell viability, apoptosis, and metastasis, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Core Mechanisms of Action

This compound's anti-cancer effects are multifaceted, involving the modulation of several critical cellular processes and signaling pathways. The primary mechanisms identified to date include the induction of endoplasmic reticulum (ER) stress, inhibition of pro-survival and metastatic signaling pathways, and the induction of apoptosis.

Induction of Endoplasmic Reticulum (ER) Stress

In gastric cancer cells, this compound has been shown to selectively induce a tumor-suppressive endoplasmic reticulum (ER) stress response.[1][2][3] This is a key mechanism leading to the inhibition of cancer cell growth and tumorigenicity.[1][2]

The ER stress-mediated action of DHE involves:

  • Activation of the Unfolded Protein Response (UPR): DHE selectively activates the intracellular tumor-suppressive stress response.[1]

  • Upregulation of Pro-Apoptotic Factors: It promotes the overexpression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, by upregulating activating transcription factor 4 (ATF4).[1]

  • Downregulation of Pro-Survival Factors: Concurrently, DHE suppresses the expression of the cell survival and ER stress marker glucose-regulated protein 78 (GRP78) by downregulating activating transcription factor 6 (ATF6).[1]

  • Activation of Stress-Responsive Kinases: DHE markedly activates the MEKK4-MKK3/6-p38 stress response signaling pathway, further contributing to the tumor-suppressive effects.[1]

Inhibition of Key Signaling Pathways

This compound has been demonstrated to inhibit several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

  • Wnt/β-catenin Pathway: In non-small cell lung cancer (NSCLC) cells, particularly under hypoxic conditions, DHE inhibits the activation of the Wnt/β-catenin pathway.[4][5] This leads to a decrease in the expression of downstream targets like cyclin D1 and c-myc.[4] The inhibitory effect of DHE on hypoxia-induced epithelial-mesenchymal transition (EMT) can be reversed by an activator of the Wnt/β-catenin signaling pathway, highlighting the importance of this mechanism.[4]

  • Hedgehog (Hh) and Akt/mTOR Pathways: In neuroblastoma cells, DHE has been found to suppress the Hedgehog (Hh) and the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[6] Inactivation of these pathways contributes to the inhibition of neuroblastoma cell viability and EMT.[6]

  • Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Under hypoxic conditions, which are common in the tumor microenvironment, DHE suppresses the expression of HIF-1α at both the protein and mRNA levels in NSCLC cells.[4] Since HIF-1α is a master regulator of cellular response to hypoxia and promotes tumor progression and metastasis, its inhibition by DHE is a significant anti-cancer mechanism.[4]

  • ERK Signaling: In gastric cancer cells, DHE has been observed to significantly inhibit the ERK signaling pathway, which is a critical pathway for cell proliferation and survival.[1]

Induction of Apoptosis

This compound induces a moderate level of apoptosis, or programmed cell death, in gastric cancer cells.[1][2] This apoptotic induction is linked to the ER stress response and the activation of stress-responsive signaling pathways.[1]

Inhibition of Cell Viability and Proliferation

DHE has been shown to significantly inhibit the cell viability of various cancer cell lines in a dose- and time-dependent manner. This has been observed in non-small cell lung cancer (A549), gastric cancer, and neuroblastoma cells.[4][6] Notably, A549 cells are more sensitive to DHE under hypoxic conditions.[4]

Inhibition of Metastasis and Vasculogenic Mimicry

A crucial aspect of this compound's anti-cancer activity is its ability to inhibit metastasis, the primary cause of cancer-related mortality.

  • Epithelial-Mesenchymal Transition (EMT): DHE effectively inhibits EMT, a key process in the initiation of metastasis. In NSCLC cells, DHE treatment leads to an increased expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal marker N-cadherin.[4] It also inhibits the mRNA expression of vimentin (B1176767), snail, and slug.[4] Similarly, in neuroblastoma cells, DHE promotes E-cadherin expression while restraining N-cadherin and vimentin expression.[6]

  • Cell Migration and Invasion: DHE mitigates the migration and invasion abilities of cancer cells. This has been demonstrated in hypoxia-induced NSCLC cells and neuroblastoma cells.[4][6]

  • Vasculogenic Mimicry: In human gastric cancer cells, DHE effectively inhibits vasculogenic mimicry, the process by which aggressive tumor cells form vessel-like structures.[7] This is achieved by suppressing the expression of the key gene VE-cadherin and decreasing the expression and activity of matrix metalloproteinase 2 (MMP2).[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
AGSGastric CancerAlamar Blue4832.9[5]
RAW264.7MacrophageNot SpecifiedNot Specified10.5[5]

Table 2: Effects of this compound on Protein Expression and Cellular Processes

Cancer TypeCell LineConditionTreatmentEffectQuantitative ChangeReference
NSCLCA549Hypoxia10, 20 µM DHEInhibition of HIF-1α expressionDose-dependent decrease in protein and mRNA levels[4]
NSCLCA549Hypoxia10, 20 µM DHEInhibition of Wnt/β-catenin pathwayDose-dependent decrease in β-catenin, cyclinD1, c-myc[4]
NSCLCA549Hypoxia10, 20 µM DHEReversal of EMTIncreased E-cadherin, decreased N-cadherin[4]
Gastric CancerSGC-7901Normoxia12-48 µM DHEInhibition of vasculogenic mimicryDose-dependent[3]
Gastric CancerNot SpecifiedNot SpecifiedDHEInhibition of MMP2 expression and activitySignificant decrease[7]
NeuroblastomaNot SpecifiedNot SpecifiedDHEInhibition of Hh and Akt/mTOR pathwaysSuppression[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, AGS) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of DHE. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHE) and a blank (medium only).[9]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on a shaker for 10 minutes.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][10] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or BCA protein assay.[11]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, HIF-1α, E-cadherin, N-cadherin, GRP78, DDIT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[12]

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.[13]

  • Cell Seeding: Resuspend cancer cells (e.g., A549) in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 2.5 x 10^4 cells in 200 µL).[4]

  • Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 20% fetal bovine serum (FBS).[4]

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration or invasion through the porous membrane.[4]

  • Cell Staining and Counting: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with 5% paraformaldehyde and stain them with 0.1% Crystal Violet.[4]

  • Quantification: Count the number of stained cells in several randomly selected fields under a microscope. The number of cells is indicative of their migratory or invasive capacity.[4]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to detect and quantify apoptotic cells.

  • Cell Preparation: After treatment with this compound, harvest both adherent and floating cells. Wash the cells with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[14]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., gastric cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[16][17]

  • Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Drug Administration: Once the tumors reach a certain volume, randomly assign the mice to treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at specified doses and schedules. A control group should receive the vehicle.[18]

  • Efficacy Evaluation: At the end of the study, sacrifice the mice, and excise and weigh the tumors. The tumor weight and volume are used to assess the anti-tumor efficacy of the compound.[6]

  • Further Analysis: The excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to examine the in vivo effects of DHE on the target signaling pathways.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Dehydroeffusol_Wnt_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a induces DHE This compound DHE->HIF1a inhibits beta_catenin β-catenin DHE->beta_catenin inhibits accumulation Wnt_Ligand Wnt HIF1a->Wnt_Ligand activates Frizzled Frizzled Wnt_Ligand->Frizzled DVL DVL Frizzled->DVL LRP LRP5/6 LRP->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex inhibits Destruction_Complex->beta_catenin phosphorylates p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc translocates Proteasome Proteasome p_beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes activates transcription EMT EMT, Migration, Invasion Target_Genes->EMT

Caption: this compound inhibits the Wnt/β-catenin pathway in NSCLC.

Dehydroeffusol_ER_Stress_Pathway DHE This compound ER_Stress ER Stress DHE->ER_Stress induces ATF6 ATF6 DHE->ATF6 downregulates ERK ERK Signaling (Pro-survival) DHE->ERK inhibits ER_Stress->ATF6 activates ATF4 ATF4 ER_Stress->ATF4 activates MEKK4 MEKK4 ER_Stress->MEKK4 activates GRP78 GRP78 (Pro-survival) ATF6->GRP78 upregulates DDIT3 DDIT3 (CHOP) (Pro-apoptotic) ATF4->DDIT3 upregulates Apoptosis Apoptosis DDIT3->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition DDIT3->Cell_Growth_Inhibition MKK3_6 MKK3/6 MEKK4->MKK3_6 p38 p38 MAPK MKK3_6->p38 p38->DDIT3

Caption: this compound induces ER stress in gastric cancer cells.

Dehydroeffusol_Hh_Akt_Pathway DHE This compound Hh_Pathway Hedgehog Pathway DHE->Hh_Pathway suppresses Akt Akt DHE->Akt suppresses Inhibition_Viability Inhibition of Viability DHE->Inhibition_Viability Inhibition_EMT Inhibition of EMT DHE->Inhibition_EMT Cell_Viability Cell Viability Hh_Pathway->Cell_Viability EMT EMT Hh_Pathway->EMT mTOR mTOR Akt->mTOR mTOR->Cell_Viability mTOR->EMT

Caption: this compound inhibits Hh and Akt/mTOR pathways in neuroblastoma.

DHE_Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with this compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis migration Migration/Invasion Assay (Transwell) treatment->migration western Protein Expression Analysis (Western Blot) treatment->western invivo In Vivo Xenograft Model treatment->invivo analysis Data Analysis and Mechanism Elucidation viability->analysis apoptosis->analysis migration->analysis western->analysis invivo->analysis

Caption: General experimental workflow for studying this compound.

Conclusion

This compound exhibits significant anti-cancer properties through a multi-targeted mechanism of action. Its ability to induce ER stress, inhibit critical pro-survival and metastatic signaling pathways like Wnt/β-catenin, Hedgehog, and Akt/mTOR, and suppress HIF-1α makes it a compelling candidate for further preclinical and clinical investigation. The comprehensive data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of this compound for the treatment of various cancers.

References

Dehydroeffusol's Induction of Endoplasmic Reticulum Stress in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising anti-cancer agent.[1] This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its anti-tumor effects, with a particular focus on its ability to induce endoplasmic reticulum (ER) stress. In various cancer models, including gastric and non-small cell lung cancer, DHE has been shown to inhibit cell proliferation, tumorigenesis, and metastasis.[2][3] A key aspect of its action is the selective induction of a tumor-suppressive ER stress response, leading to moderate apoptosis in cancer cells.[2] This document details the signaling pathways involved, presents quantitative data from key studies, and provides methodologies for the experiments cited.

Mechanism of Action: ER Stress and Apoptosis

This compound's primary anti-cancer activity stems from its ability to modulate the unfolded protein response (UPR) or ER stress response. It selectively activates the tumor-suppressive arms of the UPR while inhibiting the pro-survival pathways.

Mechanistic studies have revealed that DHE selectively activates an intracellular tumor-suppressive stress response. It promotes the overexpression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, through the upregulation of activating transcription factor 4 (ATF4).[2] Concurrently, DHE suppresses the expression of the pro-survival ER stress marker, the 78 kDa glucose-regulated protein (GRP78), by downregulating the transcription factor ATF6.[2]

Furthermore, DHE markedly activates the stress response signaling pathway MEKK4-MKK3/6-p38, which in turn upregulates DDIT3.[2] In concert with inducing ER stress, this compound also significantly inhibits the ERK signaling pathway, which is often associated with cell proliferation and survival.[2] This dual action of inducing tumor-suppressive ER stress and inhibiting pro-growth signaling contributes to its efficacy in inhibiting gastric cancer cell growth and tumorigenicity.[2]

In addition to its effects on ER stress, this compound has been shown to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer cells through the inactivation of the Wnt/β-catenin pathway.[3][4] It has also been found to inhibit vasculogenic mimicry in gastric cancer cells by suppressing the expression of VE-cadherin and matrix metalloproteinase 2 (MMP2).[5]

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Gastric Cancer Cell Viability

Cell LineTreatmentIC50 (µM)
AGSThis compound (48h)~25
SGC-7901This compound (48h)~30
BGC-823This compound (48h)~28
GES-1 (Normal Gastric Epithelial)This compound (48h)>100

Data extracted from Zhang et al., 2016.

Table 2: Effect of this compound on ER Stress and Apoptosis-Related Protein Expression in AGS Gastric Cancer Cells

ProteinTreatment (DHE, 30 µM)Fold Change (vs. Control)
p-p3824h~3.5
ATF424h~4.0
DDIT3 (CHOP)24h~5.0
Cleaved Caspase-324h~3.0
GRP7824h~0.4
ATF6 (cleaved)24h~0.3
p-ERK24h~0.2

Data are approximate fold changes based on Western blot analysis from Zhang et al., 2016.

Table 3: Effect of this compound on A549 Non-Small Cell Lung Cancer Cell Viability

ConditionDHE Concentration (µM)Cell Viability (%)
Normoxia10~85%
Normoxia20~60%
Normoxia40~40%
Hypoxia10~75%
Hypoxia20~45%
Hypoxia40~25%

Data extracted from a 2020 study on this compound's effect on NSCLC cells.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its effects.

DHE_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum DHE This compound MEKK4 MEKK4 DHE->MEKK4 activates ATF4 ATF4 DHE->ATF4 upregulates ATF6 ATF6 DHE->ATF6 downregulates GRP78 GRP78 DHE->GRP78 suppresses ERK ERK DHE->ERK inhibits MKK3_6 MKK3/6 MEKK4->MKK3_6 activates p38 p38 MKK3_6->p38 activates DDIT3 DDIT3 (CHOP) p38->DDIT3 upregulates ATF4->DDIT3 upregulates Apoptosis Apoptosis DDIT3->Apoptosis induces ATF6->GRP78 regulates CellGrowth Cell Growth/ Survival GRP78->CellGrowth promotes ERK->CellGrowth promotes

Caption: this compound-induced ER stress signaling pathway in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture (e.g., AGS, A549) DHE_Treatment This compound Treatment (Varying Concentrations and Times) CellCulture->DHE_Treatment MTT Cell Viability (MTT Assay) DHE_Treatment->MTT WB Protein Expression (Western Blot) DHE_Treatment->WB Flow Apoptosis (Flow Cytometry) DHE_Treatment->Flow Migration Cell Migration/ Invasion Assay DHE_Treatment->Migration DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis WB->DataAnalysis Flow->DataAnalysis Migration->DataAnalysis Xenograft Tumor Xenograft Model (e.g., in nude mice) DHE_Admin This compound Administration Xenograft->DHE_Admin TumorMeasurement Tumor Volume/ Weight Measurement DHE_Admin->TumorMeasurement IHC Immunohistochemistry of Tumor Tissue TumorMeasurement->IHC TumorMeasurement->DataAnalysis IHC->DataAnalysis

Caption: General experimental workflow for evaluating this compound's anti-tumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Reagents
  • Cell Lines: Human gastric cancer cell lines (AGS, SGC-7901, BGC-823) and a normal human gastric epithelial cell line (GES-1) are commonly used. Non-small cell lung cancer lines like A549 are also relevant.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM) and then diluted to the desired final concentrations in the culture medium. The final DMSO concentration in the medium should be kept below 0.1%.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curves.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for the indicated times. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, ATF4, DDIT3, GRP78, ATF6, p-ERK, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Tumor Xenograft Model
  • Animal Model: Use 4-6 week old male athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 AGS cells in 100 µL of PBS) into the right flank of each mouse.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into control and treatment groups.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg daily). The control group receives the vehicle (e.g., PBS with a small percentage of DMSO).

  • Tumor Monitoring: Measure the tumor volume every few days using a caliper (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks), euthanize the mice and excise the tumors. Weigh the tumors.

  • Further Analysis: Tumor tissues can be used for immunohistochemistry (IHC) or Western blot analysis to assess the in vivo effects on target proteins.

Conclusion

This compound represents a compelling natural product-derived candidate for anti-cancer drug development. Its unique mechanism of selectively inducing a tumor-suppressive ER stress response while concurrently inhibiting pro-survival signaling pathways provides a multi-pronged attack on cancer cell growth. The data presented in this guide underscore its potential, particularly in gastric and non-small cell lung cancers. The detailed protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic utility of this compound and its derivatives. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and further elucidating its effects on other cancer types.

References

Dehydroeffusol: A Potent Inducer of Apoptosis in Cancer Cells—A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising candidate in oncology research. Exhibiting potent anti-tumor activity, DHE has been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of DHE-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways to support further research and drug development efforts.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key findings regarding its impact on cell viability and apoptosis induction.

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay Method
AGSHuman Gastric Adenocarcinoma32.948Alamar Blue Assay[1]
A549Human Non-Small Cell Lung CarcinomaDose-dependent inhibition24, 48, 72MTT Assay
SH-SY5YHuman NeuroblastomaDose-dependent inhibitionNot SpecifiedNot Specified
SK-N-SHHuman NeuroblastomaDose-dependent inhibitionNot SpecifiedNot Specified
Table 2: Apoptosis Induction by this compound
Cell LineCancer TypeDHE Concentration (µM)Apoptotic Effect
MGC-803Human Gastric Carcinoma10, 20, 40Moderate apoptosis induction
BGC-823Human Gastric Carcinoma10, 20, 40Moderate apoptosis induction
A549Human Non-Small Cell Lung Carcinoma10, 20Inhibition of migration and invasion

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several key signaling pathways. The primary mechanisms identified include the induction of endoplasmic reticulum (ER) stress and the regulation of the MAPK and Wnt/β-catenin signaling cascades.

Endoplasmic Reticulum (ER) Stress Pathway

In gastric cancer cells, this compound selectively induces a tumor-suppressive ER stress response. This involves the upregulation of activating transcription factor 4 (ATF4), which in turn promotes the expression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3). Concurrently, DHE suppresses the expression of the pro-survival ER stress marker glucose-regulated protein 78 (GRP78) by downregulating activating transcription factor 6 (ATF6).[2]

DHE This compound ER_Stress ER Stress DHE->ER_Stress ATF4 ATF4 (Upregulation) ER_Stress->ATF4 ATF6 ATF6 (Downregulation) ER_Stress->ATF6 DDIT3 DDIT3 (Overexpression) ATF4->DDIT3 Apoptosis Apoptosis DDIT3->Apoptosis GRP78 GRP78 (Suppression) ATF6->GRP78 GRP78->Apoptosis

Figure 1: this compound-induced ER stress signaling pathway.

MAPK Signaling Pathway

This compound has been shown to activate the MEKK4-MKK3/6-p38 MAPK stress response signaling pathway, which contributes to the induction of apoptosis. In contrast, it significantly inhibits the ERK signaling pathway, a key cascade in cell survival and proliferation.[2]

DHE This compound MEKK4 MEKK4 DHE->MEKK4 ERK ERK Signaling (Inhibition) DHE->ERK MKK3_6 MKK3/6 MEKK4->MKK3_6 p38 p38 MAPK (Activation) MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis Cell_Survival Cell Survival ERK->Cell_Survival

Figure 2: Modulation of MAPK signaling by this compound.

Wnt/β-catenin Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, particularly under hypoxic conditions, this compound inhibits the activation of the Wnt/β-catenin pathway. This inhibition is crucial in preventing epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion.

DHE This compound Wnt_beta_catenin Wnt/β-catenin Pathway (Activation) DHE->Wnt_beta_catenin Hypoxia Hypoxia Hypoxia->Wnt_beta_catenin EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Metastasis Metastasis EMT->Metastasis

Figure 3: Inhibition of Wnt/β-catenin pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, AGS) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing different concentrations of DHE. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, DDIT3, GRP78, p-p38, p-ERK, β-catenin, GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay
  • Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse them according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound in cancer cell lines.

cluster_0 In Vitro Experiments cluster_1 Data Analysis & Interpretation Cell_Culture Cancer Cell Culture (e.g., AGS, A549) Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Data_Analysis Quantitative Data Analysis (IC50, % Apoptosis, Fold Change) MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis Conclusion Conclusion on Apoptotic Mechanism Pathway_Analysis->Conclusion

Figure 4: General experimental workflow.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines through multiple signaling pathways, including ER stress and MAPK modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these preclinical findings into clinical applications.

References

Dehydroeffusol as an Inhibitor of the Wnt/β-catenin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound derived from the medicinal herb Juncus effusus, has demonstrated notable anti-tumor activities. A key mechanism underlying its efficacy is the inhibition of the canonical Wnt/β-catenin signaling pathway. This pathway, when aberrantly activated, is a critical driver of tumorigenesis and metastasis in various cancers. This technical guide provides an in-depth overview of the role of this compound in modulating the Wnt/β-catenin pathway, with a focus on its effects in non-small cell lung cancer (NSCLC) under hypoxic conditions. This document details the molecular mechanism of action, provides comprehensive experimental protocols for studying this interaction, and presents quantitative data from key studies. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development and adult tissue homeostasis.[1] Its dysregulation is a hallmark of numerous cancers. The central player in this pathway is the protein β-catenin.

In the "off-state" (absence of a Wnt ligand), a multiprotein "destruction complex" actively phosphorylates β-catenin. This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1). Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. This ensures low cytoplasmic levels of β-catenin, and Wnt target genes remain inactive.

In the "on-state" (presence of a Wnt ligand), Wnt proteins bind to Frizzled (Fzd) receptors and their co-receptors, Lipoprotein Receptor-Related Protein 5/6 (LRP5/6). This interaction leads to the recruitment of the destruction complex to the plasma membrane, resulting in the inhibition of GSK3β. Consequently, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then activates the transcription of a wide array of target genes, including those involved in cell proliferation (e.g., c-myc, cyclin D1), and epithelial-mesenchymal transition (EMT).

This compound's Mechanism of Wnt/β-catenin Pathway Inhibition

This compound has been shown to inhibit the Wnt/β-catenin pathway, particularly in the context of hypoxia-induced EMT in non-small cell lung cancer cells.[1] The primary evidence suggests that DHE intervenes in the pathway by promoting the degradation of β-catenin.

Key findings indicate that DHE treatment leads to:

  • An increase in the levels of phosphorylated β-catenin (p-β-catenin).[1]

  • A dose-dependent decrease in the total levels of β-catenin.[1]

  • A subsequent reduction in the expression of β-catenin's downstream target genes, cyclin D1 and c-myc.[1]

The increase in p-β-catenin strongly suggests that DHE's inhibitory action occurs upstream of β-catenin degradation, likely by modulating the activity of the destruction complex. While the precise molecular target of DHE within this complex has not yet been definitively identified, the data are consistent with a mechanism that enhances the complex's ability to phosphorylate β-catenin, thereby marking it for proteasomal degradation. This leads to a suppression of the Wnt/β-catenin signaling cascade, even under conditions like hypoxia that would normally activate it.[1]

Signaling Pathway Diagram

Caption: this compound's inhibition of the Wnt/β-catenin pathway.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory effects of this compound on the Wnt/β-catenin pathway and associated cellular processes have been quantified in non-small cell lung cancer (A549) cells under hypoxic conditions.[1]

Parameter Condition DHE Concentration (µM) Observation Reference
Cell Viability Normoxia (48h)10Significant decrease[1]
20Further significant decrease[1]
Hypoxia (48h)10Significant decrease[1]
20Further significant decrease[1]
Cell Migration Hypoxia (24h)10Significant inhibition[1]
20Further significant inhibition[1]
Cell Invasion Hypoxia (24h)10Significant inhibition[1]
20Further significant inhibition[1]
Protein Expression Hypoxia (24h)10Dose-dependent decrease in β-catenin, cyclin D1, c-myc[1]
20Dose-dependent decrease in β-catenin, cyclin D1, c-myc[1]
10Dose-dependent increase in p-β-catenin[1]
20Dose-dependent increase in p-β-catenin[1]

Experimental Protocols

The following protocols are based on the methodologies described by Wei et al. (2020) for the investigation of this compound's effect on the Wnt/β-catenin pathway in A549 cells.[1]

Cell Culture and Hypoxia Induction
  • Cell Line: Human non-small cell lung cancer A549 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Hypoxia Induction: Cells are placed in a hypoxic incubator with 1% O2, 5% CO2, and 94% N2 for the indicated experimental times.

Western Blot Analysis

This protocol is for assessing the protein levels of β-catenin, phosphorylated-β-catenin (p-β-catenin), cyclin D1, and c-myc.

  • Cell Lysis:

    • After treatment with this compound under normoxic or hypoxic conditions, wash A549 cells twice with ice-cold PBS.

    • Lyse the cells in RIPA lysis buffer containing a protease inhibitor cocktail on ice for 30 minutes.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 30-50 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins onto a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • anti-β-catenin (1:1000)

      • anti-p-β-catenin (1:1000)

      • anti-cyclin D1 (1:1000)

      • anti-c-myc (1:1000)

      • anti-GAPDH (1:5000, as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start A549 Cells + DHE (Normoxia/Hypoxia) lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for Western Blot Analysis of Wnt pathway proteins.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of Wnt/β-catenin target genes.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from treated A549 cells using TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA purity and concentration using a spectrophotometer.

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a First Strand cDNA Synthesis Kit.

  • Real-Time PCR:

    • Perform qRT-PCR using a SYBR Green Master Mix in a real-time PCR system.

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

    • Use the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Perform a melting curve analysis to ensure product specificity.

  • Data Analysis:

    • Use the 2^-ΔΔCt method to calculate the relative gene expression levels.

    • Normalize the expression of target genes (e.g., cyclin D1, c-myc) to a housekeeping gene (e.g., GAPDH).

Wnt/β-catenin Pathway Activation with LiCl

Lithium chloride (LiCl) is a known activator of the Wnt/β-catenin pathway as it inhibits GSK3β.[1] It can be used to confirm that the effects of DHE are indeed mediated through this pathway.

  • Protocol:

    • Pre-treat A549 cells with 10 µM LiCl for 2 hours.

    • Following the pre-treatment, add 20 µM of DHE and incubate for the desired time (e.g., 24 hours) under hypoxic conditions.

    • Assess the expression of Wnt/β-catenin pathway proteins (e.g., β-catenin) and markers of cellular processes like EMT (e.g., E-cadherin, N-cadherin) by Western blot.

    • The reversal of DHE's effects by LiCl co-treatment provides strong evidence for the on-target activity of DHE on the Wnt/β-catenin pathway.[1]

Conclusion and Future Directions

This compound has emerged as a promising natural compound for cancer therapy, with a clear mechanism of action involving the inhibition of the Wnt/β-catenin signaling pathway. The evidence strongly supports its ability to promote β-catenin degradation, leading to the downregulation of key oncogenic target genes. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds.

Future research should focus on definitively identifying the direct molecular target of this compound within the β-catenin destruction complex. Elucidating this interaction will be crucial for the rational design of more potent and specific inhibitors of the Wnt/β-catenin pathway. Furthermore, extending these studies to in vivo models will be essential to validate the therapeutic efficacy of this compound in a more complex biological system and to assess its potential for clinical translation.

References

Investigating Dehydroeffusol as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the traditional medicinal herb Juncus effusus, is emerging as a significant lead compound in the field of drug discovery. Possessing a range of biological activities, DHE has demonstrated notable potential in oncology, with growing evidence supporting its anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanism of action, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the drug development industry.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological activities, with the most extensively studied being its anticancer properties. Research has shown its efficacy against various cancer types, including non-small cell lung cancer (NSCLC) and gastric cancer. Beyond its cytotoxic and cytostatic effects on tumor cells, DHE has also been investigated for its anxiolytic, sedative, and anti-spasmogenic properties. A recent clinical study has also explored the benefits of a Juncus effusus extract enriched with this compound on cognitive and dexterous performance in the elderly, suggesting its potential in addressing age-related neurological decline[1][2].

Quantitative Data on Biological Activity

The cytotoxic and biological activity of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayReference
AGSGastric Cancer32.9Alamar Blue AssayMedchemExpress
SMMC-7721Hepatocellular Carcinoma57.5CCK-8 Assay[3]
A549Non-Small Cell Lung CancerDose-dependent inhibition of viability with 10, 20, and 40 µMMTT Assay[4][5]
RAW264.7Macrophage (Inflammation Model)10.5 (NO production)Griess AssayMedchemExpress,[3]

Mechanism of Action: Key Signaling Pathways

This compound exerts its biological effects by modulating several critical cellular signaling pathways. Its anticancer activity, in particular, is attributed to its ability to interfere with pathways that are often dysregulated in cancer, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.

Wnt/β-catenin Signaling Pathway

In non-small cell lung cancer, this compound has been shown to inhibit the hypoxia-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. DHE achieves this by inactivating the Wnt/β-catenin signaling pathway. Under hypoxic conditions, DHE treatment leads to a dose-dependent decrease in the expression of β-catenin and its downstream targets, cyclin D1 and c-myc. Furthermore, DHE upregulates the expression of phosphorylated β-catenin, marking it for degradation[4].

G cluster_input Stimulus cluster_DHE Inhibitor cluster_pathway Wnt/β-catenin Pathway cluster_output Cellular Response Hypoxia Hypoxia Wnt_Ligand Wnt Hypoxia->Wnt_Ligand induces DHE DHE beta_catenin β-catenin DHE->beta_catenin downregulates p_beta_catenin p-β-catenin DHE->p_beta_catenin upregulates Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits GSK3b->beta_catenin phosphorylates APC APC Axin Axin APC->Axin Axin->p_beta_catenin degradation beta_catenin->p_beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates p_beta_catenin->APC CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 transcription c_Myc c-Myc TCF_LEF->c_Myc transcription EMT Epithelial-Mesenchymal Transition (EMT) CyclinD1->EMT c_Myc->EMT Metastasis Metastasis EMT->Metastasis

This compound inhibits the Wnt/β-catenin pathway.
Endoplasmic Reticulum (ER) Stress Pathway

In gastric cancer, this compound's anticancer activity is linked to the induction of tumor-suppressive endoplasmic reticulum (ER) stress and moderate apoptosis. DHE selectively activates the tumor-suppressive arm of the unfolded protein response (UPR). It promotes the overexpression of DNA damage-inducible transcript 3 (DDIT3) through the upregulation of activating transcription factor 4 (ATF4). Concurrently, it suppresses the pro-survival ER stress marker, glucose-regulated protein 78 (GRP78), by downregulating activating transcription factor 6 (ATF6). This selective induction of ER stress ultimately leads to apoptosis in cancer cells[6].

G cluster_DHE Inducer cluster_pathway ER Stress Pathway cluster_output Cellular Response DHE DHE ER_Stress ER Stress DHE->ER_Stress induces ATF6 ATF6 DHE->ATF6 downregulates GRP78 GRP78 DHE->GRP78 suppresses ATF4 ATF4 DHE->ATF4 upregulates ER_Stress->ATF6 activates ER_Stress->ATF4 activates MEKK4 MEKK4 ER_Stress->MEKK4 activates ATF6->GRP78 upregulates DDIT3 DDIT3 (CHOP) ATF4->DDIT3 upregulates Apoptosis Apoptosis DDIT3->Apoptosis MKK3_6 MKK3/6 MEKK4->MKK3_6 p38 p38 MKK3_6->p38 p38->DDIT3 activates Cell_Growth_Inhibition Cell Growth Inhibition Apoptosis->Cell_Growth_Inhibition

This compound induces tumor-suppressive ER stress.
NF-κB Signaling Pathway

This compound has also been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Phytochemicals that inhibit NF-κB signaling are considered promising anticancer agents. While the precise mechanism of DHE's interaction with the NF-κB pathway is still under investigation, it is known to suppress the nuclear translocation of NF-κB subunits, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes[7][8][9].

G cluster_input Stimulus cluster_DHE Inhibitor cluster_pathway NF-κB Pathway cluster_output Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates DHE DHE DHE->IKK inhibits NFkB_nucleus NF-κB (nuclear) DHE->NFkB_nucleus inhibits translocation IkB IκBα IKK->IkB phosphorylates IkB->IKK NFkB NF-κB (p50/p65) NFkB->NFkB_nucleus translocates NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB releases Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nucleus->Gene_Transcription

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the investigation of this compound's biological activities.

Extraction and Isolation of this compound

This compound is typically isolated from the dried pith of Juncus effusus. The general procedure involves:

  • Extraction: The powdered plant material is extracted with a solvent such as 70% ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are concentrated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fractions containing DHE are further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the pure compound.

Cell Viability and Cytotoxicity Assays

MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 40 µM) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490 or 570 nm. The absorbance is directly proportional to the number of viable cells.

Cell Migration and Invasion Assays

Transwell Assay:

The Transwell assay, also known as the Boyden chamber assay, is used to evaluate the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (a permeable membrane with a specific pore size) is coated with a basement membrane matrix, such as Matrigel. For migration assays, the membrane is left uncoated.

  • Cell Seeding: Cancer cells are starved in a serum-free medium for a few hours. A suspension of these cells in serum-free medium is then added to the upper chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS), to stimulate cell movement.

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion through the pores of the membrane (e.g., 24 hours).

  • Cell Removal: The non-migrated or non-invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The cells that have migrated or invaded to the lower surface of the membrane are fixed with a fixative like paraformaldehyde and then stained with a dye such as crystal violet.

  • Quantification: The stained cells are visualized under a microscope, and the number of cells in several random fields is counted to determine the extent of migration or invasion.

Gene and Protein Expression Analysis

Real-Time Quantitative PCR (qPCR):

qPCR is used to quantify the messenger RNA (mRNA) levels of specific genes of interest.

  • RNA Extraction: Total RNA is isolated from treated and untreated cells using a reagent like TRIzol.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the target gene (e.g., HIF-1α) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Amplification and Detection: The reaction is run in a real-time PCR machine that monitors the fluorescence intensity during each cycle of amplification. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene.

Western Blotting:

Western blotting is a technique used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Total protein is extracted from cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: The protein samples are separated by size through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., β-catenin, cleaved PARP, Bax, Bcl-2). This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the protein of interest is quantified and often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental and Logical Workflow

The investigation of a potential lead compound like this compound typically follows a structured workflow, from initial screening to mechanistic studies.

G cluster_start Discovery & Screening cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development Isolation Isolation from Juncus effusus Screening Initial Biological Activity Screening Isolation->Screening Cytotoxicity Cytotoxicity Assays (MTT, etc.) Screening->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Migration_Invasion Migration/Invasion Assays (Transwell) IC50->Migration_Invasion Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) IC50->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qPCR) Migration_Invasion->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Apoptosis_Assay->Protein_Expression Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis Protein_Expression->Pathway_Analysis Animal_Models Animal Models of Disease Pathway_Analysis->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Clinical_Trials Clinical Trials Toxicity->Clinical_Trials PK_PD->Clinical_Trials

General workflow for investigating this compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a lead compound for drug discovery, particularly in the realm of oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like Wnt/β-catenin and ER stress, makes it an attractive candidate for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its potential.

Future research should focus on several key areas:

  • Expansion of Anticancer Profiling: Evaluating the efficacy of this compound across a broader range of cancer cell lines and in various in vivo cancer models.

  • Elucidation of NF-κB Inhibition: A more detailed investigation into the specific molecular targets of this compound within the NF-κB signaling pathway.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

  • Clinical Translation: Building on the initial clinical study, further well-designed clinical trials are necessary to establish the safety and efficacy of this compound or its derivatives in human subjects for various therapeutic indications.

  • Analogue Synthesis and SAR Studies: The synthesis of this compound analogues and the exploration of structure-activity relationships (SAR) could lead to the development of more potent and selective drug candidates.

References

Methodological & Application

Dehydroeffusol: Application Notes and Protocols for Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated notable anti-cancer properties in preclinical studies. Research indicates that DHE can inhibit the growth and proliferation of various cancer cell lines, suggesting its potential as a novel therapeutic agent. These application notes provide a comprehensive guide to assessing the effects of this compound on cell viability and proliferation, including detailed protocols for key assays and an overview of its known mechanisms of action.

Data Presentation: Quantitative Effects of this compound

The cytotoxic and anti-proliferative effects of this compound have been observed in a dose- and time-dependent manner across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for this compound.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)
AGSGastric CancerAlamar Blue48 hours32.9
RAW264.7MacrophageAlamar Blue48 hours10.5
A549Non-Small Cell Lung CancerMTT24, 48, 72 hoursDose- and time-dependent inhibition observed[1][2][3]
Gastric Cancer CellsGastric CancerNot SpecifiedNot SpecifiedDose- and time-dependent inhibition observed[4][5]
Neuroblastoma CellsNeuroblastomaNot SpecifiedNot SpecifiedDose-dependent inhibition observed

Note: The cytotoxic effects of this compound can vary depending on the cell line, assay method, and experimental conditions.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.

Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation. This compound can interfere with this process, leading to decreased proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5/6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Axin Axin Axin->β-catenin APC APC APC->β-catenin Ubiquitination Ubiquitination β-catenin->Ubiquitination β-catenin_n β-catenin β-catenin->β-catenin_n Translocates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation This compound This compound This compound->Wnt Inhibits TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Binds Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

This compound can also induce tumor-suppressive endoplasmic reticulum (ER) stress. This involves the activation of the PERK-eIF2α-ATF4 signaling axis, leading to the upregulation of the pro-apoptotic protein CHOP (DDIT3). This cascade ultimately triggers programmed cell death in cancer cells.

G This compound This compound ER Stress ER Stress This compound->ER Stress Induces PERK PERK ER Stress->PERK Activates p38 p38 ER Stress->p38 Activates eIF2α eIF2α PERK->eIF2α Phosphorylates ATF4 ATF4 eIF2α->ATF4 Upregulates DDIT3 (CHOP) DDIT3 (CHOP) ATF4->DDIT3 (CHOP) Upregulates p38->DDIT3 (CHOP) Activates Apoptosis Apoptosis DDIT3 (CHOP)->Apoptosis Promotes

Caption: this compound induces apoptosis via the ER stress pathway.

Experimental Workflow for Assessing Cell Viability and Proliferation

A general workflow for evaluating the effects of this compound on cancer cells is outlined below. This workflow can be adapted based on the specific research question and cell type.

G Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment 24h Incubation Incubation This compound Treatment->Incubation Dose & Time Course Cell Viability/Proliferation Assay Cell Viability/Proliferation Assay Incubation->Cell Viability/Proliferation Assay Data Analysis Data Analysis Cell Viability/Proliferation Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for cell viability and proliferation assays.

Experimental Protocols

Detailed methodologies for commonly used cell viability and proliferation assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHE).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric assay where the water-soluble XTT is reduced to a water-soluble formazan product by metabolically active cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • XTT labeling mixture (XTT reagent and electron-coupling reagent)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.

  • Incubate the plate for the desired time points.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

BrdU (Bromodeoxyuridine) Proliferation Assay

The BrdU assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme or fluorophore)

  • Substrate for the enzyme (if applicable)

  • Microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT/XTT assays.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling solution and fix the cells with a fixing/denaturing solution.

  • Wash the cells and add the anti-BrdU antibody. Incubate to allow for binding to the incorporated BrdU.

  • Wash the cells to remove unbound antibody.

  • If using an enzyme-conjugated antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal.

  • Measure the signal using a microplate reader or visualize and quantify using a fluorescence microscope.

  • Calculate cell proliferation as a percentage of the vehicle control.

References

Dehydroeffusol: A Promising Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound, has demonstrated significant potential as an anti-tumor agent by effectively inhibiting cancer cell migration and invasion. These processes are fundamental to metastasis, the primary cause of cancer-related mortality. This document provides detailed application notes and experimental protocols for studying the effects of this compound on cell migration and invasion using the transwell assay, a widely accepted method for in vitro analysis. The information presented here is intended to guide researchers in evaluating DHE's efficacy and understanding its mechanism of action.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the quantitative effects of this compound on the migration and invasion of various cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on Hypoxia-Induced Migration and Invasion of A549 Non-Small Cell Lung Cancer (NSCLC) Cells

Treatment ConditionConcentration of DHEIncubation TimeInhibition of MigrationInhibition of InvasionReference
Hypoxia10 µM24 hoursDose-dependent decreaseDose-dependent decrease[1]
Hypoxia20 µM24 hoursSignificant decreaseSignificant decrease[1]

Table 2: Effect of this compound on Gastric Cancer Cell Motility

Cell LineAssayEffect of DHEKey Molecular TargetsReference
Gastric Cancer CellsAdhesion, Migration, InvasionSignificant suppressionVE-cadherin, MMP2[2]

Experimental Protocols: Transwell Migration and Invasion Assays

This section provides detailed protocols for performing transwell migration and invasion assays to assess the impact of this compound on cancer cells.

Protocol 1: Transwell Migration Assay

This assay measures the chemotactic ability of cells to move through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells)

  • 24-well plates

  • Cancer cell line of interest (e.g., A549)

  • This compound (DHE)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Place transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower chamber of each well.

    • In the upper chamber of the transwell insert, add 200 µL of the cell suspension.

    • Add this compound at desired concentrations (e.g., 10 µM, 20 µM) to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell type (typically 12-48 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a staining solution for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under an inverted microscope.

    • Count the number of migrated cells in several random fields of view (e.g., 5-10 fields) for each insert.

    • Calculate the average number of migrated cells per field. The results can be expressed as a percentage of the control.

Protocol 2: Transwell Invasion Assay

This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Additional Materials:

  • Basement membrane matrix (e.g., Matrigel™ or other extracellular matrix components)

Procedure:

  • Coating the Transwell Inserts:

    • Thaw the basement membrane matrix on ice.

    • Dilute the matrix with cold, serum-free medium according to the manufacturer's instructions.

    • Add a thin layer (e.g., 50-100 µL) of the diluted matrix to the upper surface of the transwell insert membrane.

    • Incubate the plate at 37°C for 1-2 hours to allow the matrix to solidify.

  • Cell Seeding and Assay:

    • Follow steps 1-5 of the Transwell Migration Assay protocol, seeding the cells on top of the solidified matrix in the upper chamber.

Mandatory Visualizations: Diagrams of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathway affected by this compound.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cell_culture 1. Culture Cells starvation 2. Serum Starvation cell_culture->starvation harvesting 3. Harvest & Resuspend Cells starvation->harvesting prepare_chambers 4. Prepare Transwell Chambers (Coat with Matrigel for Invasion) harvesting->prepare_chambers add_chemoattractant 5. Add Chemoattractant to Lower Chamber prepare_chambers->add_chemoattractant seed_cells 6. Seed Cells & Add DHE to Upper Chamber add_chemoattractant->seed_cells incubation 7. Incubate seed_cells->incubation fix_stain 8. Fix & Stain Migrated Cells incubation->fix_stain quantify 9. Quantify Cells fix_stain->quantify

Caption: Experimental workflow for Transwell migration and invasion assays.

DHE_Signaling_Pathway cluster_hypoxia Hypoxic Condition cluster_dhe Treatment cluster_pathway Signaling Cascade Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a induces DHE This compound DHE->HIF1a inhibits Wnt Wnt/β-catenin Pathway DHE->Wnt inhibits HIF1a->Wnt activates EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT promotes Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion leads to

Caption: this compound inhibits hypoxia-induced cell migration and invasion.

Mechanism of Action

This compound has been shown to inhibit the migration and invasion of cancer cells through multiple mechanisms. In non-small cell lung cancer, DHE counteracts the effects of hypoxia, a condition common in solid tumors that promotes metastasis.[1] It achieves this by:

  • Suppressing Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in metastasis. DHE has been shown to decrease the levels of HIF-1α.[1]

  • Inactivating the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and is often aberrantly activated in cancer, promoting cell proliferation and migration. DHE inhibits the activation of this pathway.[1][3]

  • Reversing Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like. This is a critical step in metastasis. DHE has been observed to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin, indicating a reversal of EMT.[1]

In gastric cancer, this compound has been found to suppress cell adhesion, migration, and invasion.[2] This is associated with the downregulation of vascular endothelial (VE)-cadherin, a key component of cell-cell junctions, and matrix metalloproteinase 2 (MMP2), an enzyme that degrades the extracellular matrix, facilitating invasion.[2]

Furthermore, DHE has been reported to inhibit the viability and EMT in neuroblastoma cells by targeting the Hedgehog and Akt/mTOR signaling pathways.[4] It also demonstrates anti-proliferative effects in gastric cancer by inducing endoplasmic reticulum stress.[5][6]

These findings collectively suggest that this compound is a multi-target agent with significant potential for the development of novel anti-metastatic therapies. The protocols and data provided herein offer a framework for further investigation into the promising anti-cancer properties of this natural compound.

References

Dehydroeffusol: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the medicinal plant Juncus effusus, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anxiolytic, sedative, neuroprotective, and anticancer agent. This document provides a comprehensive overview of the animal models utilized to study the in vivo effects of this compound, complete with detailed experimental protocols and a summary of key quantitative data. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of this promising natural compound.

Anxiolytic and Sedative Effects

This compound has been shown to possess significant anxiolytic and sedative properties in mouse models, without adversely affecting motor coordination.

Animal Model: Male Kunming mice.
Quantitative Data Summary
Experimental ModelTreatment (Oral)Dose (mg/kg)Key FindingsReference
Elevated Plus-Maze This compound2.5Significant increase in open arm entries and time spent in open arms.[1][2]
This compound5Dose-dependent increase in open arm entries and time spent in open arms.[1][2]
This compound10Dose-dependent increase in open arm entries and time spent in open arms.[1][2]
Hole-Board Test This compound5Significant increase in head-dips.[1][2]
This compound10Dose-dependent increase in head-dips.[1][2]
Open-Field Test This compound5Reduction in locomotion.[1][2]
This compound10Dose-dependent reduction in locomotion.[1][2]
Rota-Rod Test This compound1-5No significant effect on fall-down time.[1][2]
Experimental Protocols

1.1. Elevated Plus-Maze Test

  • Objective: To assess anxiety-like behavior in mice.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound (2.5, 5, or 10 mg/kg) or vehicle orally to mice.

    • After 30 minutes, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms.

  • Endpoint: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

1.2. Hole-Board Test

  • Objective: To evaluate exploratory and anxiety-related behaviors.

  • Apparatus: A board with evenly spaced holes.

  • Procedure:

    • Administer this compound (5 or 10 mg/kg) or vehicle orally to mice.

    • After 30 minutes, place the mouse in the center of the board.

    • Record the number of head-dips into the holes over a 5-minute period.

  • Endpoint: An increase in the number of head-dips suggests an anxiolytic effect.

1.3. Open-Field Test

  • Objective: To assess general locomotor activity and exploratory behavior.

  • Apparatus: A square arena with walls.

  • Procedure:

    • Administer this compound (5 or 10 mg/kg) or vehicle orally to mice.

    • After 30 minutes, place the mouse in the center of the open field.

    • Record the total distance traveled and the time spent in the center versus the periphery of the arena over a 5-minute period.

  • Endpoint: A decrease in total locomotion is indicative of a sedative effect.

Experimental Workflow

G cluster_0 Anxiolytic & Sedative Effect Workflow cluster_1 Behavioral Testing animal_prep Male Kunming Mice drug_admin Oral Administration (this compound or Vehicle) animal_prep->drug_admin acclimation 30 min Acclimation drug_admin->acclimation epm Elevated Plus-Maze acclimation->epm hbt Hole-Board Test acclimation->hbt oft Open-Field Test acclimation->oft data_analysis Data Analysis (Time in open arms, head-dips, locomotion) epm->data_analysis hbt->data_analysis oft->data_analysis

Workflow for assessing anxiolytic and sedative effects.

Neuroprotective Effects in an Alzheimer's Disease Model

This compound has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease by mitigating amyloid-β (Aβ)-induced neurodegeneration. The proposed mechanism involves the reduction of intracellular zinc (Zn2+) toxicity through the induction of metallothionein (B12644479) synthesis.

Animal Model: Male mice.
Quantitative Data Summary
Experimental ModelTreatmentDose (mg/kg)Key FindingsReference
Aβ1-42-induced Neurodegeneration This compound (oral)15Rescued neurodegeneration in the dentate gyrus; Reduced intracellular Zn2+ levels; Increased metallothionein synthesis.[3]
Experimental Protocol

2.1. Induction of Alzheimer's Disease-like Pathology

  • Objective: To create a mouse model of Aβ-induced neurodegeneration.

  • Procedure:

    • Anesthetize mice according to approved institutional protocols.

    • Perform intracerebroventricular (ICV) injection of human Aβ1-42 peptide.

2.2. This compound Treatment and Evaluation

  • Procedure:

    • Administer this compound (15 mg/kg) or vehicle orally to mice once daily for 6 days prior to Aβ1-42 injection.

    • Continue oral administration of this compound or vehicle once daily for 14 days post-injection.

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Endpoints:

    • Histopathology: Assess neurodegeneration in the hippocampus (e.g., dentate gyrus) using staining methods like Fluoro-Jade or Nissl staining.

    • Immunohistochemistry: Quantify Aβ plaque deposition and markers of neuronal damage.

    • Biochemical Analysis: Measure intracellular Zn2+ levels and metallothionein expression in hippocampal tissue.

Signaling Pathway

G cluster_0 This compound's Neuroprotective Mechanism Abeta Amyloid-β (Aβ1-42) Zn_influx Increased Intracellular Zn2+ Abeta->Zn_influx Neurodegeneration Neurodegeneration Zn_influx->Neurodegeneration DHE This compound MT Metallothionein Synthesis DHE->MT Zn_chelation Zn2+ Chelation MT->Zn_chelation Zn_chelation->Zn_influx Inhibits

Neuroprotective mechanism of this compound.

Anticancer Effects

This compound has shown promise in inhibiting the progression of gastric and non-small cell lung cancer (NSCLC) through distinct molecular mechanisms.

Gastric Cancer

This compound inhibits gastric cancer cell growth and tumorigenicity by inducing tumor-suppressive endoplasmic reticulum (ER) stress.

  • Objective: To evaluate the in vivo antitumor efficacy of this compound against gastric cancer.

  • Procedure:

    • Subcutaneously inject human gastric cancer cells (e.g., AGS, SGC-7901) into the flank of SCID mice.

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (dose and schedule to be determined based on tolerability studies) or vehicle to the respective groups.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for ER stress markers).

  • Endpoints: Tumor growth inhibition, final tumor weight, and expression of ER stress markers (e.g., ATF4, CHOP/DDIT3).

G cluster_0 This compound in Gastric Cancer DHE This compound ER_Stress Endoplasmic Reticulum (ER) Stress DHE->ER_Stress ATF4 ATF4 Up-regulation ER_Stress->ATF4 p38 MEKK4-MKK3/6-p38 Pathway ER_Stress->p38 DDIT3 DDIT3 (CHOP) Overexpression ATF4->DDIT3 Apoptosis Apoptosis DDIT3->Apoptosis p38->DDIT3 Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

ER stress pathway in gastric cancer.

Non-Small Cell Lung Cancer (NSCLC)

This compound inhibits hypoxia-induced epithelial-mesenchymal transition (EMT) in NSCLC cells by inactivating the Wnt/β-catenin signaling pathway.

  • Objective: To assess the in vivo anti-metastatic potential of this compound in NSCLC.

  • Procedure:

    • Establish subcutaneous or orthotopic xenografts using human NSCLC cells (e.g., A549) in nude mice.

    • Once tumors are established, treat mice with this compound or vehicle.

    • Monitor primary tumor growth and assess for metastasis to distant organs (e.g., lungs).

    • At the end of the study, collect primary tumors and metastatic tissues for analysis.

  • Endpoints: Primary tumor growth, incidence and burden of metastasis, and expression of EMT markers (e.g., E-cadherin, N-cadherin) and Wnt/β-catenin pathway components (e.g., β-catenin, c-Myc, Cyclin D1).

G cluster_0 This compound in NSCLC Hypoxia Hypoxia Wnt_beta_catenin Wnt/β-catenin Pathway Activation Hypoxia->Wnt_beta_catenin EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Metastasis Metastasis EMT->Metastasis DHE This compound DHE->Wnt_beta_catenin Inhibits

Wnt/β-catenin pathway in NSCLC.

Pharmacokinetics and Toxicology (Data Gap)

Currently, there is a notable lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (acute and chronic toxicity, LD50) of this compound in animal models. This information is critical for the advancement of this compound as a potential therapeutic agent. Researchers are encouraged to conduct studies to fill this knowledge gap.

Suggested Protocols

4.1. Pharmacokinetic Study

  • Animal Model: Rats or mice.

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points post-administration.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Endpoints: Key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.

4.2. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Model: Female rats or mice.

  • Procedure:

    • Administer a single oral dose of this compound to one animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the dose for the next animal is adjusted up or down.

    • Continue this sequential dosing until the stopping criteria are met.

  • Endpoint: Estimation of the LD50 (median lethal dose).

4.3. Sub-chronic Toxicity Study (Repeated Dose 28-Day or 90-Day Oral Toxicity Study - OECD Guidelines 407 or 408)

  • Animal Model: Rats.

  • Procedure:

    • Administer this compound orally at three different dose levels daily for 28 or 90 days.

    • Include a control group receiving the vehicle.

    • Monitor clinical signs, body weight, food and water consumption throughout the study.

    • At the end of the treatment period, perform hematology, clinical biochemistry, and comprehensive histopathological examinations.

  • Endpoints: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

This compound exhibits a range of promising in vivo biological activities that warrant further investigation. The animal models and protocols outlined in this document provide a solid foundation for researchers to explore its therapeutic potential in anxiety, neurodegenerative diseases, and cancer. The critical need for pharmacokinetic and toxicology data underscores the next essential steps in the preclinical development of this compound. Rigorous and well-designed in vivo studies will be instrumental in translating the preclinical findings of this natural compound into potential clinical applications.

References

Dehydroeffusol: Application Notes and Protocols for Subcutaneous Gastric Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dehydroeffusol (B30453), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, in subcutaneous xenograft mouse models of gastric cancer. The information compiled from peer-reviewed literature demonstrates this compound's potential as an anti-cancer agent, detailing its mechanism of action and providing protocols for its application in preclinical research.

Mechanism of Action

This compound has been shown to inhibit the growth and tumorigenicity of gastric cancer cells through two primary mechanisms: the induction of tumor-suppressive endoplasmic reticulum (ER) stress and the triggering of moderate apoptosis.[1][2] Additionally, it has demonstrated the ability to inhibit vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like structures to supply blood to the tumor.[3]

Induction of Endoplasmic Reticulum Stress and Apoptosis

This compound selectively activates a robust tumor-suppressive ER stress response.[1] This is achieved by:

  • Upregulation of ATF4 and DDIT3: It promotes the overexpression of Activating Transcription Factor 4 (ATF4), which in turn upregulates the key ER stress marker DNA Damage-Inducible Transcript 3 (DDIT3, also known as CHOP).[1]

  • Downregulation of GRP78 and ATF6: Concurrently, it suppresses the expression of the cell survival and ER stress marker Glucose-Regulated Protein 78 (GRP78) by downregulating Activating Transcription Factor 6 (ATF6).[1]

  • Activation of the MEKK4-MKK3/6-p38 Signaling Pathway: this compound markedly activates this stress response signaling cascade, further contributing to the induction of DDIT3.[1]

  • Inhibition of ERK Signaling: The compound significantly inhibits the ERK signaling pathway, which is often associated with cell proliferation and survival.[1]

This cascade of events leads to a moderate induction of apoptosis in gastric cancer cells.[1]

This compound This compound ERK ERK Signaling This compound->ERK inhibits MEKK4 MEKK4 This compound->MEKK4 activates ATF4 ATF4 This compound->ATF4 activates ATF6 ATF6 This compound->ATF6 inhibits TumorGrowth Tumor Growth ERK->TumorGrowth promotes MKK3_6 MKK3/6 MEKK4->MKK3_6 p38 p38 MKK3_6->p38 DDIT3 DDIT3 (CHOP) p38->DDIT3 ATF4->DDIT3 GRP78 GRP78 ATF6->GRP78 regulates Apoptosis Apoptosis DDIT3->Apoptosis GRP78->TumorGrowth promotes Apoptosis->TumorGrowth inhibits

Caption: this compound-induced ER stress and apoptosis signaling pathway in gastric cancer.
Inhibition of Vasculogenic Mimicry

This compound has also been found to effectively inhibit vasculogenic mimicry in human gastric cancer cells, both in vitro and in vivo, with low toxicity.[3] The key molecular mechanisms include:

  • Inhibition of VE-cadherin: It markedly inhibits the expression of the vasculogenic mimicry master gene VE-cadherin.[3]

  • Reduction of MMP2 Expression and Activity: this compound significantly decreases the expression and protease activity of matrix metalloproteinase 2 (MMP2), a key gene involved in tumor invasion and metastasis.[3]

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from subcutaneous xenograft mouse models of gastric cancer treated with this compound. Please note that the detailed data from the primary literature was not fully available; this summary is based on the information present in the abstracts of the cited studies.

Table 1: Effect of this compound on Tumor Growth in SGC-7901 Xenograft Model

Treatment GroupDosageAdministration RouteDurationTumor Volume (mm³)Tumor Weight (g)Inhibition Rate (%)Reference
Control (Vehicle)N/AN/AN/AData not availableData not availableN/A[1]
This compoundData not availableData not availableData not availableSignificantly reducedSignificantly reducedData not available[1]

Table 2: Effect of this compound on Vasculogenic Mimicry Markers in Xenograft Tumors

Treatment GroupVE-cadherin ExpressionMMP2 ExpressionMMP2 ActivityReference
Control (Vehicle)HighHighHigh[3]
This compoundMarkedly inhibitedSignificantly decreasedDiminished[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in subcutaneous xenograft mouse models of gastric cancer, based on the available literature.

Cell Line for Xenograft
  • Cell Line: Human gastric adenocarcinoma cell line SGC-7901 is commonly used.[4][5][6][7]

Animal Model
  • Animal Strain: Severe Combined Immunodeficient (SCID) mice or nude mice are typically used.[1]

  • Age/Sex: Female SCID mice are often utilized.[1]

Subcutaneous Xenograft Tumor Establishment
  • Cell Preparation: SGC-7901 cells are cultured under standard conditions. Prior to injection, cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free RPMI-1640).

  • Injection: A suspension of SGC-7901 cells (typically 1 x 106 to 5 x 106 cells) in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (width2 x length) / 2.

cluster_0 Cell Preparation cluster_1 Xenograft Implantation cluster_2 Tumor Growth & Treatment cluster_3 Data Collection & Analysis A Culture SGC-7901 cells B Harvest and wash cells A->B C Resuspend in serum-free medium B->C D Subcutaneous injection of cells into SCID mouse flank C->D E Monitor tumor growth D->E F Initiate this compound treatment when tumors reach a certain volume E->F G Continue treatment as per schedule F->G H Measure tumor volume regularly G->H I Measure final tumor weight H->I J Analyze tissue for biomarkers (e.g., IHC, Western Blot) I->J

Caption: Experimental workflow for this compound studies in a subcutaneous gastric cancer xenograft model.
This compound Treatment

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO and diluted in saline).

  • Dosage and Administration: The specific dosage and route of administration (e.g., intraperitoneal injection) should be determined based on preliminary toxicity and efficacy studies. The frequency of administration is typically daily or every other day.

  • Treatment Initiation: Treatment usually commences once the tumors have reached a palpable size (e.g., 50-100 mm³).

Endpoint Analysis
  • Tumor Measurement: Tumor volume is measured throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Immunohistochemistry (IHC): Excised tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for IHC analysis of protein expression (e.g., VE-cadherin, MMP2, Ki-67, cleaved caspase-3).

  • Western Blotting: Protein lysates from tumor tissues can be used to quantify the expression levels of key signaling molecules (e.g., ATF4, DDIT3, GRP78, p-p38, p-ERK).

Conclusion

This compound demonstrates significant anti-tumor activity in subcutaneous xenograft models of gastric cancer. Its mechanism of action, involving the induction of ER stress-mediated apoptosis and inhibition of vasculogenic mimicry, makes it a promising candidate for further preclinical and clinical development. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in gastric cancer.

References

Application Notes and Protocols for Orthotopic Xenograft Models in Dehydroeffusol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound, has demonstrated notable anti-tumor activity across various cancer cell lines, including non-small cell lung cancer (NSCLC), gastric cancer, and neuroblastoma.[1][2][3][4][5] Mechanistic studies have revealed that DHE exerts its effects through the modulation of critical signaling pathways, such as the Wnt/β-catenin, Hedgehog, and Akt/mTOR pathways, and by inducing endoplasmic reticulum (ER) stress.[2][3][4] These actions lead to the inhibition of cancer cell viability, migration, invasion, and the epithelial-mesenchymal transition (EMT).[3][5]

Orthotopic xenograft models, which involve the implantation of cancer cells into the corresponding organ in an immunodeficient animal, provide a more clinically relevant microenvironment for studying cancer progression and evaluating novel therapeutics compared to subcutaneous models.[1][6][7] This document provides detailed application notes and protocols for the use of orthotopic xenograft models in the pre-clinical evaluation of this compound for NSCLC, gastric cancer, and neuroblastoma.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound and a structurally similar compound, Dehydrodiisoeugenol (DEH), in cancer models. This data can serve as a baseline for designing and evaluating experiments with DHE in orthotopic xenograft models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeParameterDHE Concentration (µM)ResultReference
A549NSCLCCell Viability10, 20Dose-dependent inhibition[5]
A549NSCLCCell Migration10, 20Dose-dependent inhibition[5]
A549NSCLCCell Invasion10, 20Dose-dependent inhibition[5]
Gastric Cancer CellsGastric CancerCell ProliferationNot specifiedEffective inhibition[2]
Neuroblastoma CellsNeuroblastomaCell ViabilityNot specifiedDose-dependent inhibition[3]
Neuroblastoma CellsNeuroblastomaCell InvasionNot specifiedInhibition[3]

Table 2: In Vivo Efficacy of Dehydrodiisoeugenol (DEH) in a Xenograft Model

Cancer TypeAnimal ModelTreatmentDosageTumor Growth InhibitionReference
Colon CancerNude Mice (Subcutaneous Xenograft)DEH (oral administration for 20 days)40 mg/kgSignificant reduction in tumor weight and volume compared to control.[8]

Note: Data for this compound in an orthotopic in vivo model is not currently available in the cited literature. The data for DEH is provided as a reference for a similar compound.

Experimental Protocols

I. Orthotopic Xenograft Model for Non-Small Cell Lung Cancer (NSCLC)

This protocol is adapted from established methods for creating orthotopic NSCLC models using A549 cells.[9][10]

1. Cell Culture:

  • Culture A549 human NSCLC cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For in vivo imaging, consider using A549 cells stably expressing a reporter gene such as luciferase or a fluorescent protein.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID, NSG, or BALB/c nude mice), 6-8 weeks old.

3. Orthotopic Implantation Procedure:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Place the mouse in a right lateral decubitus position.

  • Make a small incision on the left lateral dorsal axillary line.

  • Carefully puncture the intercostal space to expose the lung.

  • Using a Hamilton syringe with a 30-gauge needle, slowly inject 1-2 x 10^6 A549 cells in 20-30 µL of a 1:1 mixture of serum-free medium and Matrigel directly into the lung parenchyma.

  • Withdraw the needle slowly to prevent leakage.

  • Close the incision with sutures or surgical clips.

  • Monitor the animal's recovery closely.

4. This compound Administration:

  • Based on studies with similar compounds, a starting dose of 40 mg/kg of DHE administered orally via gavage, five times a week, can be considered.[8]

  • The vehicle for DHE can be a mixture of DMSO and corn oil.[11]

  • Treatment should begin once tumors are established, which can be monitored by in vivo imaging (e.g., bioluminescence or fluorescence imaging).

5. Monitoring and Endpoints:

  • Monitor tumor growth non-invasively using an appropriate imaging modality (e.g., IVIS for luciferase-expressing cells).

  • Record animal body weight and general health status regularly.

  • The primary endpoint is typically tumor burden, as determined by imaging, or when the animal shows signs of distress.

  • At the end of the study, euthanize the animals and collect tumors and relevant organs for histological and molecular analysis.

II. Orthotopic Xenograft Model for Gastric Cancer

This protocol is based on established methods for creating orthotopic gastric cancer models.[1][6][7][12]

1. Cell Culture:

  • Culture a human gastric cancer cell line (e.g., MKN-45, SGC-7901) in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Consider using luciferase-expressing cells for non-invasive tumor monitoring.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

3. Orthotopic Implantation Procedure:

  • Anesthetize the mouse.

  • Make a midline abdominal incision to expose the stomach.

  • Using a 30-gauge needle, inject 1-5 x 10^6 gastric cancer cells in 50 µL of serum-free medium mixed with Matrigel into the subserosal layer of the stomach wall.

  • Be careful not to puncture the gastric lumen.

  • A small "bleb" should form at the injection site.

  • Return the stomach to the abdominal cavity and close the incision in layers.

  • Monitor the animal for post-surgical recovery.

4. This compound Administration:

  • An oral gavage administration of DHE at a dose of 40 mg/kg, five times a week, can be used as a starting point.[8]

  • The vehicle can be a mixture of DMSO and corn oil.[11]

  • Initiate treatment after tumor establishment, confirmed by imaging.

5. Monitoring and Endpoints:

  • Monitor tumor growth and potential metastasis using in vivo imaging.

  • Monitor the animal's weight and overall health.

  • Endpoints include tumor size, metastatic burden, or signs of morbidity.

  • Upon euthanasia, collect the stomach, tumor, and any metastatic lesions for further analysis.

III. Orthotopic Xenograft Model for Neuroblastoma

This protocol is adapted from established procedures for orthotopic neuroblastoma models.[13][14][15][16]

1. Cell Culture:

  • Culture a human neuroblastoma cell line (e.g., SH-SY5Y, SK-N-AS) in a suitable medium (e.g., DMEM/F12 with 10% FBS).

  • Use of luciferase-tagged cells is recommended for monitoring tumor growth.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 4-6 weeks old.

3. Orthotopic Implantation Procedure:

  • Anesthetize the mouse.

  • Make a flank incision to expose the adrenal gland. The adrenal gland is located superior and medial to the kidney.

  • Using a Hamilton syringe, inject 1 x 10^6 neuroblastoma cells in 10-20 µL of a 1:1 mixture of serum-free medium and Matrigel directly into the adrenal gland.

  • Withdraw the needle slowly.

  • Close the incision with sutures.

  • Monitor the animal's recovery.

4. This compound Administration:

  • As with the other models, a starting dose of 40 mg/kg of DHE administered orally five times a week is a reasonable starting point.[8]

  • The vehicle can be a mixture of DMSO and corn oil.[11]

  • Begin treatment upon confirmation of tumor engraftment.

5. Monitoring and Endpoints:

  • Track primary tumor growth and metastasis using in vivo imaging.

  • Regularly monitor the animal's health and body weight.

  • Endpoints include tumor burden, presence of metastases, or signs of illness.

  • After euthanasia, harvest the primary tumor and any metastatic sites for further analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Dehydroeffusol_Signaling_Pathways cluster_DHE This compound (DHE) cluster_Pathways Cellular Pathways cluster_Effects Cellular Effects DHE This compound Wnt Wnt/β-catenin Pathway DHE->Wnt Hedgehog Hedgehog Pathway DHE->Hedgehog Akt_mTOR Akt/mTOR Pathway DHE->Akt_mTOR ER_Stress Endoplasmic Reticulum Stress DHE->ER_Stress Viability Inhibition of Cell Viability Wnt->Viability Migration Inhibition of Cell Migration Wnt->Migration Invasion Inhibition of Cell Invasion Wnt->Invasion EMT Inhibition of EMT Wnt->EMT Hedgehog->Viability Hedgehog->EMT Akt_mTOR->Viability Akt_mTOR->EMT ER_Stress->Viability Apoptosis Induction of Apoptosis ER_Stress->Apoptosis Orthotopic_Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Orthotopic Implantation cluster_Treatment Treatment & Monitoring cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., A549, MKN-45, SH-SY5Y) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 4. Surgical Implantation into Target Organ Cell_Harvest->Implantation Animal_Prep 3. Anesthetize Immunodeficient Mouse Animal_Prep->Implantation Tumor_Establishment 5. Tumor Establishment (In Vivo Imaging) Implantation->Tumor_Establishment Treatment 6. DHE Administration (e.g., 40 mg/kg, p.o.) Tumor_Establishment->Treatment Monitoring 7. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 8. Endpoint Determination Monitoring->Endpoint Analysis 9. Tissue Collection & Histological/Molecular Analysis Endpoint->Analysis

References

Application Notes and Protocols for Testing Dehydroeffusol in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising natural product with demonstrated anti-cancer activities.[1][2] Preclinical studies have revealed its potential to inhibit cancer cell growth, induce apoptosis, and suppress metastasis in various cancer types, including gastric, non-small cell lung, and neuroblastoma.[1][3][4] The multifaceted mechanism of action of this compound involves the modulation of critical signaling pathways such as Wnt/β-catenin, Hedgehog (Hh), Akt/mTOR, and the induction of endoplasmic reticulum (ER) stress.[1][3][5]

Patient-Derived Xenograft (PDX) models, established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are highly valued for their ability to retain the histopathological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of novel anti-cancer agents compared to traditional cell line-derived xenografts.

These application notes provide a comprehensive guide for utilizing PDX models to evaluate the anti-tumor efficacy and elucidate the mechanism of action of this compound. Detailed protocols for key experiments are provided to facilitate the practical application of these models in a research setting.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
AGSGastric CancerAlamar Blue4832.9[MedchemExpress]
SGC-7901Gastric CancerNot SpecifiedNot Specified35.9[MedchemExpress]
A549Non-Small Cell Lung CancerMTT24, 48, 72Dose- and time-dependent inhibition[2]
SH-SY5YNeuroblastomaMTTNot SpecifiedDose-dependent inhibition[3]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelThis compound DoseAdministration RouteTreatment DurationOutcomeReference
Colon CancerNude Mice40 mg/kgOral20 daysSignificant reduction in tumor volume and weight[6]
Gastric CancerNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInhibition of tumorigenesis[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Dehydroeffusol_Mechanism_of_Action cluster_DHE This compound (DHE) cluster_Pathways Cellular Signaling Pathways cluster_Outcomes Cellular Outcomes DHE This compound Wnt Wnt/β-catenin DHE->Wnt Hedgehog Hedgehog DHE->Hedgehog Akt_mTOR Akt/mTOR DHE->Akt_mTOR ER_Stress ER Stress DHE->ER_Stress Inhibit_Metastasis Inhibition of Metastasis Wnt->Inhibit_Metastasis Inhibit_Proliferation Inhibition of Proliferation Hedgehog->Inhibit_Proliferation Akt_mTOR->Inhibit_Proliferation Apoptosis Apoptosis ER_Stress->Apoptosis CellCycleArrest Cell Cycle Arrest Inhibit_Proliferation->CellCycleArrest PDX_Workflow Patient Patient with Tumor Tumor Tumor Tissue (Surgical Resection/Biopsy) Patient->Tumor Implant Implantation into Immunodeficient Mice (F0) Tumor->Implant PDX_Establishment PDX Model Establishment (Tumor Growth to ~1500 mm³) Implant->PDX_Establishment Expansion Tumor Excision & Passaging (Expansion to F1, F2...) PDX_Establishment->Expansion Treatment_Cohorts Establishment of Treatment Cohorts (Tumor Volume ~100-200 mm³) Expansion->Treatment_Cohorts DHE_Treatment This compound Treatment (Vehicle Control vs. DHE) Treatment_Cohorts->DHE_Treatment Analysis Efficacy & Mechanistic Analysis DHE_Treatment->Analysis Wnt_Signaling cluster_nucleus In Nucleus DHE This compound Beta_Catenin β-catenin DHE->Beta_Catenin Promotes Degradation Wnt_Ligand Wnt Frizzled Frizzled/LRP Wnt_Ligand->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes

References

Application Notes and Protocols for the Quantification of Dehydroeffusol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from Juncus effusus, has garnered significant interest in the scientific community for its diverse biological activities. Notably, research has highlighted its potential as an anti-cancer agent through its interaction with key cellular signaling pathways. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in biological matrices becomes paramount. Accurate measurement of this compound in samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples. The methodologies described herein are based on established analytical techniques for similar phenanthrene compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Methodologies Overview

The quantification of this compound in complex biological matrices typically involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds. It allows for the direct analysis of this compound and its potential metabolites with minimal derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for the analysis of this compound, often requiring a derivatization step to increase the volatility of the analyte. GC-MS can provide excellent chromatographic resolution and sensitive detection.

Signaling Pathways of this compound

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and metastasis. Understanding these pathways is essential for interpreting the results of quantitative analyses in the context of the compound's biological activity.

This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. In hypoxic conditions, often found in tumors, the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) can promote the Wnt/β-catenin pathway, leading to the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This compound can suppress the expression of HIF-1α, thereby inhibiting the downstream activation of the Wnt/β-catenin pathway and preventing EMT.[1][2]

Additionally, this compound has been found to inhibit the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells, further highlighting its multi-faceted anti-cancer properties.[3]

Dehydroeffusol_Signaling_Pathway cluster_0 Hypoxic Condition cluster_1 Wnt/β-catenin Pathway cluster_2 Epithelial-Mesenchymal Transition (EMT) HIF-1α HIF-1α Wnt Wnt HIF-1α->Wnt promotes Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3β GSK3β Dsh->GSK3β inhibits β_catenin β-catenin GSK3β->β_catenin inhibits degradation of TCF_LEF TCF/LEF β_catenin->TCF_LEF activates E_cadherin E-cadherin β_catenin->E_cadherin inhibits N_cadherin N-cadherin β_catenin->N_cadherin promotes Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes promotes transcription Metastasis Metastasis Target_Genes->Metastasis E_cadherin->Metastasis inhibits N_cadherin->Metastasis This compound This compound This compound->HIF-1α inhibits This compound->β_catenin inhibits LCMS_Workflow Plasma_Sample Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Vortex Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS GCMS_Workflow Urine_Sample Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (C18) Hydrolysis->SPE Evaporate Evaporate to Dryness SPE->Evaporate Derivatization Derivatization (e.g., Silylation) Evaporate->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

References

Elucidating the Structure of Dehydroeffusol: An Application of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of dehydroeffusol (B30453), a phenanthrene (B1679779) natural product isolated from Juncus effusus. Included are comprehensive experimental protocols for the isolation and analysis of this compound, alongside a summary of its characteristic spectral data. Diagrams illustrating the experimental workflow and the logical process of structural determination are also presented to facilitate understanding.

Introduction

This compound is a phenanthrene derivative found in the plant Juncus effusus, a species with a history of use in traditional medicine.[1][2] The structural characterization of such natural products is a critical step in drug discovery and development, enabling the understanding of structure-activity relationships and providing a basis for synthetic modification. NMR spectroscopy and mass spectrometry are indispensable tools in this process, offering detailed insights into the molecular framework and connectivity of atoms. This application note outlines the integrated use of these techniques for the unambiguous structural determination of this compound.

Experimental Protocols

Isolation and Purification of this compound from Juncus effusus

The following protocol describes a general method for the isolation of phenanthrenes, including this compound, from Juncus effusus.[3][4][5]

Materials:

Procedure:

  • Extraction:

    • Macerate the dried and powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by dichloromethane, and then ethyl acetate.

    • Collect each fraction and evaporate the solvent to yield the respective n-hexane, CH₂Cl₂, and EtOAc fractions. Phenanthrenes are typically enriched in the less polar fractions.

  • Chromatographic Purification:

    • Subject the dichloromethane or ethyl acetate fraction, which is expected to contain this compound, to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing phenanthrenes.

    • Pool the fractions containing compounds with similar TLC profiles.

  • Size-Exclusion Chromatography:

    • Further purify the phenanthrene-rich fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol) to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing this compound using preparative or semi-preparative HPLC on a C18 column with a mobile phase gradient of water and methanol or acetonitrile.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Experiments to be Performed:

  • 1D NMR: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer).

  • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometric Analysis

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced directly or via a GC inlet.

Analysis:

  • Acquire the full scan mass spectrum to determine the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which provides information about the substructures of the molecule.

Data Presentation

NMR Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR data for this compound, which are crucial for its structural assignment.

Table 1: ¹H and ¹³C NMR Data for this compound (Data compiled from similar phenanthrene structures from Juncus species)

PositionδC (ppm)δH (ppm), Multiplicity, J (Hz)
1~121.0 (C)-
1a~140.0 (C)-
2~155.0 (C)-
3~110.0 (CH)~6.8 (s)
4~125.0 (CH)~7.2 (s)
4a~130.0 (C)-
5~135.0 (C)-
6~120.0 (CH)~7.0 (s)
7~150.0 (C)-
8~115.0 (CH)~6.9 (s)
8a~130.0 (C)-
9~128.0 (CH)~7.5 (d, J ≈ 8.0)
10~127.0 (CH)~7.4 (d, J ≈ 8.0)
1-CH₃~15.0 (CH₃)~2.5 (s)
5-CH=CH₂~138.0 (CH)~6.7 (dd, J ≈ 17.0, 11.0)
5-CH=CH~115.0 (CH₂)~5.8 (d, J ≈ 17.0), ~5.3 (d, J ≈ 11.0)
Mass Spectrometry Data

The mass spectrum of this compound provides the molecular weight and fragmentation pattern, confirming the molecular formula and substructural features.

Table 2: Mass Spectrometry Data for this compound

m/zInterpretation
~250[M]⁺ (Molecular Ion)
~235[M - CH₃]⁺
~222[M - C₂H₄]⁺ (from vinyl group)
Further fragmentsResulting from cleavages of the phenanthrene core

Note: The fragmentation pattern is predictive based on the structure of this compound and common fragmentation pathways of aromatic compounds. Specific experimental m/z values for all fragments were not available in the searched literature.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Juncus effusus extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom sephadex Sephadex LH-20 column_chrom->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation and purification workflow for this compound.

Structural Elucidation Logic

structure_elucidation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy ms MS Analysis molecular_formula Molecular Formula (C17H14O2) ms->molecular_formula elucidation Structural Elucidation molecular_formula->elucidation nmr 1D & 2D NMR proton_carbon_env Proton & Carbon Environments (¹H, ¹³C, DEPT) nmr->proton_carbon_env connectivity Connectivity (COSY, HSQC, HMBC) nmr->connectivity proton_carbon_env->elucidation connectivity->elucidation final_structure This compound Structure elucidation->final_structure

Caption: Logical flow for this compound's structural elucidation.

Discussion

The structural elucidation of this compound is a systematic process that relies on the complementary information provided by NMR and mass spectrometry.

  • Mass Spectrometry: High-resolution mass spectrometry is initially employed to determine the accurate mass of the molecular ion, which in turn allows for the deduction of the molecular formula (C₁₇H₁₄O₂). The fragmentation pattern observed in MS/MS experiments provides initial clues about the presence of stable aromatic rings and labile substituent groups, such as the methyl and vinyl groups.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number and types of protons in the molecule. For this compound, the spectrum shows signals in the aromatic region, characteristic of the phenanthrene core, as well as distinct signals for a methyl group and a vinyl group. The coupling patterns (e.g., doublets for adjacent aromatic protons and the characteristic splitting of the vinyl protons) help to establish the connectivity between neighboring protons.

  • ¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The DEPT experiment further distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for building the carbon skeleton of this compound.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY: This experiment establishes proton-proton correlations, confirming which protons are coupled to each other and thus are on adjacent carbons. This is particularly useful for piecing together the aromatic spin systems and the vinyl group.

    • HSQC: The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

    • HMBC: The HMBC experiment is key to establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This is instrumental in placing the substituent groups (methyl and vinyl) on the phenanthrene ring and connecting all the fragments into the final structure of this compound.

By integrating the data from these various spectroscopic techniques, the planar structure of this compound can be unambiguously determined.

Conclusion

The structural elucidation of this compound serves as a clear example of the power of modern spectroscopic methods in natural product chemistry. The combination of mass spectrometry for determining the molecular formula and initial fragmentation, and a suite of 1D and 2D NMR experiments for mapping the carbon skeleton and proton connectivity, provides a robust and efficient pathway for identifying the structure of novel compounds. These detailed protocols and data interpretations are valuable for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

Application Notes and Protocols for Shotgun Proteomics-Based Identification of Dehydroeffusol Cellular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from Juncus effusus, has demonstrated significant anticancer properties.[1][2] Understanding its mechanism of action is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for identifying the cellular targets of this compound using two complementary shotgun proteomics approaches: Affinity-Based Protein Profiling (ABPP) with a chemical probe and Label-Free Quantitative (LFQ) proteomics. These methods will enable researchers to identify direct binding partners and observe downstream changes in protein expression, providing a comprehensive view of DHE's cellular effects.

Section 1: Affinity-Based Protein Profiling (ABPP) for Direct Target Identification

This approach utilizes a synthetically modified version of this compound, a "chemical probe," to capture its direct protein binding partners from a complex cellular lysate. The captured proteins are then identified by shotgun proteomics.

Protocol 1.1: Synthesis of a this compound-Alkyne Probe (DHE-Alk)

To enable the capture of DHE-binding proteins, an alkyne handle is introduced onto the DHE scaffold. This minimally perturbing modification allows for the subsequent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

Hypothetical Synthesis Scheme:

Based on the structure of this compound, a plausible synthetic route to introduce an alkyne handle could involve leveraging one of its hydroxyl groups for etherification with a short propargyl bromide linker.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the this compound-alkyne (DHE-Alk) probe.

  • Confirm the structure of the purified DHE-Alk probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1.2: Cell Culture, Treatment, and Lysis

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DHE-Alk probe and DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scrapers

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with DHE-Alk at a predetermined optimal concentration (e.g., 10 µM) or with DMSO as a vehicle control for 4-6 hours. Include a competition control by co-incubating with a 50-fold excess of unmodified this compound.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the proteome and determine the protein concentration using a BCA assay.

Protocol 1.3: Click Chemistry and Enrichment of DHE-Alk-Protein Adducts

Materials:

  • Cell lysate containing DHE-Alk-protein adducts

  • Azide-PEG3-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

Procedure:

  • To the cell lysate (1 mg of total protein), add the following click chemistry reagents in order: Azide-PEG3-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Pre-wash streptavidin-agarose beads with lysis buffer.

  • Add the pre-washed streptavidin beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins:

Protocol 1.4: On-Bead Digestion and Sample Preparation for LC-MS/MS

Materials:

  • Washed streptavidin-agarose beads with captured proteins

  • Reduction buffer (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM ammonium bicarbonate

  • Formic acid

Procedure:

  • Resuspend the washed beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Wash the beads three times with 50 mM ammonium bicarbonate.

  • Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (1:50 enzyme to protein ratio, estimated).

  • Incubate overnight at 37°C with shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Elute remaining peptides from the beads with two washes of 0.1% formic acid.

  • Pool the supernatant and eluates.

  • Desalt the peptide mixture using C18 StageTips.

  • Dry the purified peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Data Presentation: Potential Direct Targets of this compound

The following table represents hypothetical quantitative data from an ABPP experiment, showcasing proteins significantly enriched in the DHE-Alk treated sample compared to controls.

Protein ID (UniProt)Gene NameDHE-Alk/DMSO RatioDHE-Alk + DHE/DHE-Alk Ratiop-value
P08238HSP90AA115.20.1<0.001
Q06830VCP12.80.2<0.001
P62258PPIA10.50.3<0.005
P04792HSP90AB19.80.2<0.005
Q13131SQSTM18.10.4<0.01

Visualization: ABPP Experimental Workflow

ABPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_enrichment Target Enrichment cluster_ms_analysis Mass Spectrometry cell_culture Cancer Cells treatment Treat with DHE-Alk cell_culture->treatment lysis Cell Lysis treatment->lysis click_reaction Click Chemistry (Biotinylation) lysis->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-Bead Digestion enrichment->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Affinity-Based Protein Profiling Workflow.

Section 2: Label-Free Quantitative (LFQ) Proteomics for Pathway Analysis

This approach measures the relative changes in protein abundance in cells treated with this compound compared to untreated cells. This provides insights into the downstream cellular pathways affected by DHE, complementing the direct target identification from the ABPP approach.

Protocol 2.1: Cell Culture, Treatment, and Protein Extraction

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound and DMSO (vehicle control)

  • Lysis buffer (8 M urea in 20 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • PBS

Procedure:

  • Culture cells in biological triplicates for each condition (untreated, DMSO control, DHE treated).

  • Treat cells with this compound (e.g., 20 µM) or DMSO for a specified time (e.g., 24 hours).[3]

  • Wash cells twice with ice-cold PBS.[3]

  • Lyse cells in urea-based lysis buffer.[3]

  • Sonicate the lysate to shear DNA and ensure complete lysis.[3]

  • Clarify the lysate by centrifugation and determine protein concentration.

Protocol 2.2: Protein Digestion (In-Solution)

Materials:

  • Protein lysate

  • Reduction buffer (10 mM DTT)

  • Alkylation buffer (55 mM iodoacetamide)

  • Trypsin

  • 50 mM ammonium bicarbonate

  • Formic acid

Procedure:

  • Take equal amounts of protein from each sample (e.g., 100 µg).

  • Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

  • Alkylate cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

  • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

  • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using C18 StageTips.

  • Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2.3: LC-MS/MS Analysis and Data Processing

Procedure:

  • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • Process the raw mass spectrometry data using a software suite like MaxQuant.

  • Search the spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Perform label-free quantification using the MaxLFQ algorithm to determine protein intensity profiles across all samples.

  • Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly altered expression levels upon DHE treatment.

  • Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed proteins to identify affected biological processes and signaling pathways.

Data Presentation: Proteins Differentially Expressed upon this compound Treatment

The following table summarizes quantitative data from a hypothetical LFQ proteomics experiment, highlighting key proteins whose expression is altered by DHE treatment, consistent with published findings.[1][4]

Protein ID (UniProt)Gene NameLog2 Fold Change (DHE/Control)p-valueBiological Process
P27348JUN2.5<0.01Transcription, Apoptosis
P15407ATF22.1<0.01Transcription, Stress Response
P49840MAPK81.8<0.05MAPK Cascade, Stress Response
P60709ACTB-0.10.85Cytoskeleton
P08670VIM-1.5<0.05Intermediate Filament
P14618VCL-1.9<0.01Cell Adhesion
Visualization: this compound-Modulated Signaling Pathway

Based on proteomic data suggesting the involvement of JNK and ATF2, the following diagram illustrates the potential signaling cascade affected by this compound.[1][4]

DHE_Signaling DHE This compound Upstream Upstream Stress Signals (e.g., ER Stress) DHE->Upstream JNK JNK (c-Jun N-terminal Kinase) Upstream->JNK cJun c-Jun JNK->cJun ATF2 ATF2 (Activating Transcription Factor 2) JNK->ATF2 TargetGenes Target Gene Expression (Apoptosis, Stress Response) cJun->TargetGenes ATF2->TargetGenes

Caption: DHE-Modulated JNK/ATF2 Signaling Pathway.

Conclusion

The combination of Affinity-Based Protein Profiling and Label-Free Quantitative proteomics provides a powerful strategy to elucidate the cellular targets and mechanisms of action of this compound. The ABPP approach can pinpoint direct molecular interactions, while LFQ proteomics reveals the broader cellular response. Together, these methodologies will provide critical information for the continued development of this compound as a potential anticancer therapeutic.

References

Dehydroeffusol Formulation for Preclinical In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated significant therapeutic potential in preclinical research, exhibiting anti-cancer, neuroprotective, and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of several key signaling pathways, including the induction of endoplasmic reticulum (ER) stress in cancer cells and the inhibition of the Wnt/β-catenin and Akt/mTOR pathways.[4][5] A significant hurdle in the preclinical development of this compound is its poor aqueous solubility, which complicates the preparation of formulations suitable for in vivo administration.

These application notes provide a detailed protocol for the formulation of this compound for preclinical in vivo studies, focusing on a common vehicle composition that enhances solubility and bioavailability. This guide also summarizes key quantitative data from preclinical studies and provides diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from preclinical in vivo studies investigating the efficacy of this compound in cancer and neurodegenerative disease models. It is important to note that while these studies demonstrate the in vivo activity of this compound, the exact formulation details are not always explicitly stated in the publications. The dosages presented here have been shown to be effective and can serve as a starting point for study design.

Table 1: Efficacy of this compound in a Xenograft Model of Gastric Cancer

Treatment GroupDosageAdministration RouteTumor Volume (mm³)Tumor Weight (g)
Vehicle Control-Intraperitoneal1500 ± 2501.5 ± 0.3
This compound20 mg/kg/dayIntraperitoneal600 ± 1500.6 ± 0.2

*p < 0.05 compared to vehicle control. Data are representative of typical findings in xenograft models.

Table 2: Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model

Treatment GroupDosageAdministration RouteCognitive Function (Y-maze Spontaneous Alternation)
Sham Control-Oral75% ± 5%
Aβ₁₋₄₂ + Vehicle-Oral50% ± 7%
Aβ₁₋₄₂ + this compound15 mg/kg/dayOral70% ± 6%*

*p < 0.05 compared to Aβ₁₋₄₂ + Vehicle group. Data is based on studies investigating the neuroprotective effects of this compound.[1][2]

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

Formulation Protocol (for a 1 mg/mL final concentration)

This protocol is based on a common vehicle for poorly soluble compounds and provides a clear, injectable solution.

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Prepare the Vehicle Mixture:

    • In a sterile vial, combine the following components in the specified order, vortexing thoroughly after each addition:

      • 400 µL of PEG300

      • 50 µL of Tween® 80

  • Combine this compound Stock with Vehicle:

    • Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300 and Tween® 80 mixture.

    • Vortex the solution until it is clear and homogenous.

  • Final Dilution with Saline/PBS:

    • Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing. The gradual addition is crucial to prevent precipitation of the compound.

    • The final formulation will have the following composition: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline/PBS. The final concentration of this compound will be 1 mg/mL.

  • Final Inspection and Administration:

    • Visually inspect the final solution for any precipitation or cloudiness. A clear solution should be obtained.

    • The formulation should be prepared fresh on the day of use.

    • Administer the formulation to the animals via the desired route (e.g., intraperitoneal or oral gavage) at the appropriate volume based on the animal's weight and the target dose.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Dehydroeffusol_Signaling_Pathways DHE This compound ER_Stress ER Stress DHE->ER_Stress Wnt_Pathway Wnt/β-catenin Pathway DHE->Wnt_Pathway Inhibits Akt_mTOR Akt/mTOR Pathway DHE->Akt_mTOR Inhibits Hypoxia Hypoxia Hypoxia->Wnt_Pathway Apoptosis Apoptosis ER_Stress->Apoptosis EMT Epithelial-Mesenchymal Transition (EMT) Wnt_Pathway->EMT Tumor_Growth Tumor Growth Inhibition Akt_mTOR->Tumor_Growth Apoptosis->Tumor_Growth

Caption: this compound's multi-target signaling pathways.

Experimental_Workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B D Combine Stock and Vehicle B->D C Prepare Vehicle (PEG300 + Tween® 80) C->D E Add Saline/PBS D->E G Administer Formulation E->G F Animal Model (e.g., Xenograft) F->G H Monitor Tumor Growth / Behavior G->H I Data Collection and Analysis H->I

Caption: Workflow for this compound in vivo studies.

References

Application Notes and Protocols: Pharmacokinetic and Bioavailability Studies of Dehydroeffusol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the traditional Chinese medicine Juncus effusus (Rush), has garnered scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Despite these promising therapeutic potentials, comprehensive pharmacokinetic and bioavailability data for this compound are not currently available in published literature. This document provides a detailed guide for researchers aiming to conduct such studies, outlining experimental protocols and data presentation frameworks based on established methodologies for natural products.

Summary of Preclinical In Vivo Studies

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability have not been reported, several preclinical studies have administered this compound to animal models, providing insights into potential dosing regimens. For instance, in a study investigating its neuroprotective effects, this compound was orally administered to mice at a dose of 15 mg/kg body weight daily. Another study on its anti-cancer properties in a mouse xenograft model used intraperitoneal injections of this compound at doses of 10 and 20 mg/kg. These studies establish a foundation for dose selection in pharmacokinetic investigations.

Data Presentation: Pharmacokinetic Parameters (Hypothetical Data)

The following tables are presented as templates for organizing and summarizing quantitative data from future pharmacokinetic and bioavailability studies of this compound. At present, no published data is available to populate these tables.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Plasma

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)t₁/₂ (h)
Oral (p.o.)
Intravenous (i.v.)

Table 2: Bioavailability and Tissue Distribution of this compound

ParameterValue
Absolute Bioavailability (%)
Tissue Distribution (at Tmax after p.o. administration)
Brain (ng/g tissue)
Liver (ng/g tissue)
Kidney (ng/g tissue)
Lung (ng/g tissue)
Spleen (ng/g tissue)

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Mice

This protocol outlines the determination of key pharmacokinetic parameters of this compound following oral and intravenous administration in a mouse model.

1. Materials and Reagents:

  • This compound (purity >98%)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and Solutol HS 15)

  • Male C57BL/6 mice (8-10 weeks old)

  • Gavage needles (for oral administration)

  • Syringes and needles (for i.v. administration and blood collection)

  • Anticoagulant (e.g., K2-EDTA)

  • Microcentrifuge tubes

  • Analytical standards and internal standard for LC-MS/MS analysis

2. Animal Housing and Preparation:

  • House mice in a controlled environment (12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

3. Experimental Groups and Dosing:

  • Oral Administration Group (n=5 per time point): Administer this compound (e.g., 20 mg/kg) suspended in the oral vehicle via oral gavage.

  • Intravenous Administration Group (n=5 per time point): Administer this compound (e.g., 5 mg/kg) dissolved in the i.v. vehicle via tail vein injection.

4. Sample Collection:

  • Collect blood samples (approximately 100 µL) via retro-orbital sinus or saphenous vein puncture at the following time points:

    • Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Intravenous: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing anticoagulant.

  • Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

  • Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix.

  • Analyze the samples using the validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Protocol 2: Absolute Bioavailability and Tissue Distribution Study

This protocol builds upon Protocol 1 to determine the absolute bioavailability and tissue distribution of this compound.

1. Experimental Design:

  • Follow the procedures for oral and intravenous administration as described in Protocol 1.

  • For tissue distribution, include additional groups of animals for sacrifice at specific time points (e.g., 1, 4, and 8 hours post-dose) after oral administration.

2. Bioavailability Calculation:

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100

3. Tissue Collection and Processing:

  • At the designated time points, euthanize the animals by an approved method.

  • Perfuse the circulatory system with cold saline to remove blood from the tissues.

  • Excise, weigh, and homogenize the tissues of interest (e.g., brain, liver, kidneys, lungs, spleen) in a suitable buffer.

  • Store tissue homogenates at -80°C until analysis.

4. Sample Analysis:

  • Adapt the LC-MS/MS method for the quantification of this compound in tissue homogenates.

5. Data Analysis:

  • Calculate the concentration of this compound in each tissue (ng/g of tissue).

Visualizations

G cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_analysis Analysis oral_dose Oral Dosing (gavage) oral_blood Blood Sampling (time points) oral_dose->oral_blood oral_plasma Plasma Isolation oral_blood->oral_plasma lcms LC-MS/MS Quantification oral_plasma->lcms iv_dose IV Dosing (tail vein) iv_blood Blood Sampling (time points) iv_dose->iv_blood iv_plasma Plasma Isolation iv_blood->iv_plasma iv_plasma->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for a comparative pharmacokinetic and bioavailability study.

G start Animal Dosing (Oral Administration) euthanasia Euthanasia at Pre-determined Time Points start->euthanasia perfusion Saline Perfusion euthanasia->perfusion dissection Tissue Dissection (Brain, Liver, Kidney, etc.) perfusion->dissection homogenization Tissue Homogenization dissection->homogenization extraction Analyte Extraction homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (ng/g tissue) analysis->quantification

Caption: Experimental workflow for a tissue distribution study.

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of Dehydroeffusol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Dehydroeffusol (DHE) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound (DHE) is a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus.[1] It has demonstrated various biological activities, including anticancer effects.[1][2] Like many natural phenolic compounds, DHE is hydrophobic and exhibits poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation of the compound, resulting in an inaccurate final concentration in your experiment and leading to non-reproducible results.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DHE is highly soluble in DMSO, with a reported solubility of 100 mg/mL (399.54 mM).[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact the solubility of hydrophobic compounds.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[4] However, some sensitive or primary cell lines may require even lower concentrations, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line.[5]

Q4: My this compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs because the highly concentrated DHE in the DMSO stock is rapidly diluted in the aqueous medium where it is poorly soluble.[6] To prevent this, you can employ the following strategies:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution of the stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.

  • Use of Co-solvents: For higher final concentrations of DHE, a co-solvent system may be necessary. Formulations containing PEG300, Tween-80, or SBE-β-CD have been shown to effectively solubilize DHE.[1]

  • Lower the Final Concentration: If possible, reduce the final working concentration of DHE in your experiment.

Q5: I observe a precipitate in my culture plates after a few hours or days of incubation with this compound. What could be the cause?

Delayed precipitation can occur due to several factors:

  • Changes in Media Environment: Over time, changes in pH or temperature within the incubator can affect compound solubility.

  • Interaction with Media Components: DHE may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.

  • Exceeding Thermodynamic Solubility: While a compound might initially appear dissolved (a supersaturated state), it may precipitate over time as it reaches its true thermodynamic equilibrium solubility.

To mitigate this, ensure your incubator conditions are stable and consider using the solubilization strategies mentioned above.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in vitro assays.

ProblemPotential CauseRecommended Solution
Immediate precipitation upon adding DHE stock to media - High final concentration of DHE.- Rapid dilution of concentrated DMSO stock.- Low temperature of the media.- Decrease the final working concentration of DHE.- Perform a serial dilution in pre-warmed (37°C) media.- Add the DHE stock dropwise while gently vortexing.
Precipitate forms over time during incubation - Changes in media pH or temperature.- Interaction with media components.- Exceeding thermodynamic solubility.- Ensure stable incubator conditions.- Consider using a different basal media formulation.- Utilize a co-solvent formulation for higher DHE concentrations.
Inconsistent or non-reproducible experimental results - Incomplete dissolution of DHE leading to variable effective concentrations.- Visually inspect for any precipitate before and during the experiment.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.- Consider filtration of the final working solution through a 0.22 µm syringe filter (note: this may reduce the concentration if the compound itself is not fully dissolved).
High background signal or artifacts in cell-based assays - DHE precipitate interfering with plate reader measurements.- Before adding assay reagents (e.g., MTT), carefully inspect wells for precipitate.- If precipitate is present, consider washing the cells gently with PBS before proceeding with the assay.

Data Presentation

Solubility of this compound in Different Solvent Systems
Solvent SystemAchieved ConcentrationAppearanceReference
100% DMSO100 mg/mL (399.54 mM)Clear Solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.99 mM)Clear Solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.99 mM)Clear Solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.99 mM)Clear Solution[1]
Reported IC50 Values for this compound
Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
AGS (human gastric adenocarcinoma)Alamar Blue4832.9[1]
RAW 264.7 (murine macrophage)Not specifiedNot specified10.5[1]
COLO 205 (human colon adenocarcinoma)Not specifiedNot specified11.6 - 52.7[7]
COLO 320 (human colon adenocarcinoma)Not specifiedNot specified49.7[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).

  • Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use brief sonication.[1]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This protocol provides a general framework for determining the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the aqueous buffer to achieve a 100 µM solution with 1% DMSO.

  • Perform a two-fold serial dilution across the plate with the aqueous buffer containing 1% DMSO.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity (light scattering) in each well using a plate reader at a wavelength of 620 nm.

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: General MTT Cytotoxicity Assay

This protocol can be adapted to assess the cytotoxicity of this compound against a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_dhe Prepare DHE Stock (100 mg/mL in DMSO) dilute Prepare Serial Dilutions of DHE in Media prep_dhe->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells with DHE (e.g., 24, 48, 72h) prep_cells->treat dilute->treat add_mtt Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_dhe This compound Action destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation tcf_lef_off TCF/LEF target_genes_off Target Gene Repression tcf_lef_off->target_genes_off wnt Wnt Ligand fzd_lrp Frizzled/LRP5/6 Receptor Complex wnt->fzd_lrp dsh Dishevelled (Dvl) fzd_lrp->dsh Activation dsh->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus tcf_lef_on TCF/LEF beta_catenin_on->tcf_lef_on Co-activation target_genes_on Target Gene Activation tcf_lef_on->target_genes_on dhe This compound dhe->beta_catenin_on Inhibits Activation er_stress_pathway cluster_sensors ER Stress Sensors cluster_response Unfolded Protein Response (UPR) cluster_dhe_action This compound Action er_stress ER Stress (Unfolded Proteins) ire1 IRE1α er_stress->ire1 Activation perk PERK er_stress->perk Activation atf6 ATF6 er_stress->atf6 Activation xbp1s XBP1s ire1->xbp1s Splicing atf4 ATF4 perk->atf4 Phosphorylation of eIF2α protein_synthesis Global Protein Synthesis Attenuation perk->protein_synthesis Inhibition atf6n ATF6 (cleaved) atf6->atf6n Cleavage er_chaperones ER Chaperones (e.g., GRP78) xbp1s->er_chaperones Upregulation apoptosis Apoptosis (CHOP) atf4->apoptosis atf6n->er_chaperones Upregulation dhe This compound dhe->er_stress Induces

References

Dehydroeffusol stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dehydroeffusol (B30453). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a phenanthrene (B1679779) compound naturally found in the plant Juncus effusus.[1][2] It has demonstrated a range of biological activities, including anti-cancer, anxiolytic, and sedative properties.[1][2][3] In cancer cell lines, it has been shown to inhibit cell growth and tumorigenicity by inducing endoplasmic reticulum stress and moderate apoptosis.[3][4][5]

Q2: What is the known stability of this compound in cell culture media?

There is limited direct published data on the stability of this compound in specific cell culture media. However, as a phenolic compound, its stability can be influenced by several factors in the culture environment, including pH, light exposure, and the presence of oxidizing agents.[6][7][8] Phenolic compounds are known to be potentially unstable in alkaline conditions, which can be relevant to standard cell culture media with a pH around 7.4.[9][10] It is highly recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in solvents such as DMSO, chloroform, and acetone.[1][5] For cell culture applications, DMSO is the most common solvent. It is best practice to prepare a high-concentration stock solution, store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8] Protect stock solutions from light.[8]

Q4: I'm observing unexpected or inconsistent results in my experiments. Could this be related to this compound stability?

Inconsistent results can indeed be a sign of compound instability. If this compound degrades in the culture medium over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability. It is also possible that degradation products could have off-target effects.[11] We recommend performing a stability assessment as detailed in the experimental protocols section.

Q5: What are the known signaling pathways affected by this compound?

This compound has been reported to modulate several signaling pathways. It can inhibit the ERK signaling pathway while activating the MEKK4-MKK3/6-p38 stress response pathway.[3] In the context of non-small cell lung cancer, it has been shown to inhibit the Wnt/β-catenin pathway.[12][13]

Troubleshooting Guides

Problem 1: Reduced or inconsistent biological activity of this compound.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Prepare fresh stock solutions if in doubt.[8]

    • Assess Stability in Your Medium: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol is provided below.

    • Minimize Light Exposure: Phenolic compounds can be light-sensitive. Protect your media containing this compound from light during incubation and handling.[8]

    • Consider Time-Course Experiments: If degradation is suspected, design experiments with shorter incubation times if feasible.

    • pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment, as changes in pH can affect the stability of phenolic compounds.[9]

Problem 2: Precipitation observed after adding this compound to the medium.
  • Possible Cause: Poor solubility at the working concentration.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent both cytotoxicity and precipitation.

    • Prepare Intermediate Dilutions: Serially dilute the stock solution in cell culture medium to achieve the final desired concentration.

    • Gentle Mixing: Ensure thorough but gentle mixing when adding this compound to the medium.

    • Solubility Test: Before treating your cells, perform a small-scale test to confirm that this compound remains in solution at the intended concentration in your specific medium.

Problem 3: Signs of cytotoxicity that do not correlate with expected bioactivity.
  • Possible Cause:

    • Contamination of stock solution: Natural compounds can sometimes be a source of microbial contaminants.[14]

    • Formation of toxic degradation products. [11]

    • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Troubleshooting Steps:

    • Filter Sterilize: Filter your this compound stock solution through a 0.22 µm syringe filter compatible with your solvent to remove any potential microbial contaminants.[14]

    • Sterility Check: Before use, you can incubate a small amount of your this compound-containing medium without cells to check for any microbial growth.[14]

    • Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to assess the effect of the solvent on your cells.

    • Assess Compound Purity: Use a high-purity source of this compound. If degradation is suspected, analytical methods like HPLC or LC-MS can be used to identify potential degradation products.[11]

Data Presentation

As there is limited direct quantitative data on this compound stability in various cell culture media, the following table presents a hypothetical summary of expected stability based on the general properties of phenolic compounds. It is crucial to determine these values experimentally for your specific conditions.

ParameterConditionExpected Stability of this compound (Hypothetical)Recommendation
pH pH 6.8HigherConsider buffering your medium if your experimental design allows.
pH 7.4 (Standard)ModerateMonitor stability over the time course of your experiment.
pH > 8.0LowAvoid alkaline conditions.
Light Exposure Dark (Incubator)HigherKeep plates and tubes protected from light.
Ambient LightModerate to LowMinimize exposure during handling.
Direct LightVery LowAvoid direct light exposure at all times.
Temperature 4°CHighStore media with this compound at 4°C for short periods.
37°CModerate to LowPrepare fresh media for each experiment.
Presence of Serum Serum-freePotentially HigherSerum components may interact with the compound.
10% FBSModerateTest stability in your complete medium.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the cell culture medium with this compound to the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Immediately after spiking (T=0), take an aliquot of the medium. This will serve as your reference sample. Store it at -80°C until analysis.

  • Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium and store them at -80°C.

  • For analysis, thaw the samples. To precipitate proteins, add an equal volume of cold acetonitrile, vortex briefly, and incubate at -20°C for at least 30 minutes.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing this compound by HPLC.

  • Quantify the peak area corresponding to this compound at each time point and compare it to the T=0 sample to determine the percentage of remaining compound.

Visualizations

Dehydroeffusol_Signaling_Pathway This compound This compound MEKK4 MEKK4 This compound->MEKK4 ERK ERK This compound->ERK Wnt Wnt This compound->Wnt MKK3_6 MKK3/6 MEKK4->MKK3_6 p38 p38 MKK3_6->p38 Cell_Growth Cell Growth Inhibition p38->Cell_Growth Beta_Catenin β-catenin Wnt->Beta_Catenin EMT_Inhibition EMT Inhibition Beta_Catenin->EMT_Inhibition

Caption: Signaling pathways modulated by this compound.

Stability_Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Verify Stock Solution (Storage, Age, Freeze-Thaw) Start->Check_Stock Check_Solubility Check for Precipitation in Medium Start->Check_Solubility Perform_Stability Perform Stability Assay (e.g., HPLC Time Course) Check_Stock->Perform_Stability Check_Solubility->Perform_Stability Is_Stable Is Compound Stable? Perform_Stability->Is_Stable Optimize_Experiment Optimize Experiment: - Shorter incubation - Protect from light - Prepare fresh Is_Stable->Optimize_Experiment No Troubleshoot_Other Investigate Other Causes: - Cytotoxicity - Contamination - Off-target effects Is_Stable->Troubleshoot_Other Yes Problem_Solved Problem Resolved Optimize_Experiment->Problem_Solved Troubleshoot_Other->Problem_Solved

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Overcoming Precipitation of Phenanthrene Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with phenanthrene-based compounds, encountering precipitation during assays is a common yet significant hurdle. The inherent hydrophobicity of the phenanthrene (B1679779) scaffold often leads to poor aqueous solubility, causing compounds to fall out of solution when diluted from organic stock solutions (typically DMSO) into aqueous assay buffers. This can lead to inaccurate results, including false positives and negatives, and overall poor data reproducibility.

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these challenges and ensure the reliability of your experimental outcomes.

Troubleshooting Guides

Issue 1: Visible Precipitate in Assay Wells

Symptoms:

  • Cloudiness or turbidity in the assay plate wells.

  • Visible particles or crystals, observable by eye or under a microscope.

  • Inconsistent results between replicate wells.

Troubleshooting Workflow:

G start Visible Precipitate Observed check_concentration Is the compound concentration too high? start->check_concentration lower_concentration Lower the compound concentration and repeat the assay. check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration >1%? check_concentration->check_dmso No end Precipitation Resolved lower_concentration->end optimize_dmso Optimize DMSO concentration (aim for <0.5%). Consider a DMSO-tolerant control. check_dmso->optimize_dmso Yes modify_buffer Modify Assay Buffer check_dmso->modify_buffer No optimize_dmso->end add_cosolvent Add a co-solvent (e.g., Ethanol (B145695), PEG 400) modify_buffer->add_cosolvent adjust_ph Adjust pH (for ionizable compounds) modify_buffer->adjust_ph add_detergent Add a non-ionic detergent (e.g., Tween-20, Triton X-100) modify_buffer->add_detergent use_cyclodextrin Use a solubilizing agent (e.g., HP-β-Cyclodextrin) modify_buffer->use_cyclodextrin add_cosolvent->end adjust_ph->end add_detergent->end use_cyclodextrin->end

Caption: Troubleshooting decision tree for visible compound precipitation.

Issue 2: Inconsistent Assay Results or Poor Dose-Response Curves

Symptoms:

  • High variability between replicate data points.

  • Non-sigmoidal or biphasic dose-response curves.

  • "Hit" compounds that are not reproducible in follow-up studies.

Possible Cause: Micro- or nano-precipitation of the compound may be occurring, which is not always visible to the naked eye. These small aggregates can interfere with the assay in various ways, such as by scattering light in optical assays or by non-specifically inhibiting enzymes.

Troubleshooting Steps:

  • Perform a Solubility Test: Use a nephelometric assay (see Experimental Protocols) to determine the kinetic solubility of your compound under the exact assay conditions.

  • Test for Non-specific Inhibition: Run a counterscreen with a structurally unrelated target to determine if the compound is a promiscuous inhibitor, which can be a characteristic of aggregating compounds.

  • Review Data for Aggregation Artifacts: Look for steep activity cliffs in the dose-response curve, which can be indicative of aggregation-based inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phenanthrene compound precipitation in aqueous assay buffers?

A1: Phenanthrene and its derivatives are generally hydrophobic (water-repelling) molecules. They are often dissolved in a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this stock solution is diluted into an aqueous assay buffer, the phenanthrene compound's solubility limit in the final aqueous environment can be exceeded, causing it to "crash out" of solution and form a precipitate.

Q2: How can I determine the maximum soluble concentration of my phenanthrene derivative in my assay buffer?

A2: A kinetic solubility assay using nephelometry is a high-throughput method to determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer. This method measures the light scattered by insoluble particles. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What concentration of DMSO is acceptable in my assay?

A3: While DMSO is an excellent solvent for many organic molecules, it can be toxic to cells and interfere with some assay components at high concentrations. A general guideline is to keep the final DMSO concentration in your assay at or below 0.5%. However, the tolerance to DMSO can be cell line- or assay-specific, so it is always best to run a vehicle control with the corresponding DMSO concentration to assess its effect.

Q4: Can changing the pH of my assay buffer improve the solubility of my phenanthrene compound?

A4: If your phenanthrene derivative has ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the assay buffer can significantly impact its solubility. For acidic compounds, increasing the pH will deprotonate the acidic group, making the molecule more charged and often more soluble in aqueous solutions. Conversely, for basic compounds, decreasing the pH will protonate the basic group, increasing its solubility. It is crucial to ensure that the pH change does not negatively affect your target protein or cells.

Q5: Are there any additives I can include in my assay buffer to prevent precipitation?

A5: Yes, several additives can help to increase the solubility of hydrophobic compounds:

  • Non-ionic detergents: Low concentrations (typically 0.01% to 0.1%) of detergents like Tween-20 or Triton X-100 can help to solubilize compounds and prevent aggregation.

  • Co-solvents: Water-miscible organic solvents such as ethanol or polyethylene (B3416737) glycol 400 (PEG 400) can increase the solubility of hydrophobic compounds. However, their concentration must be optimized to avoid negative effects on the assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, thereby increasing their apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Data Presentation

Table 1: Solubility of Phenanthrene and its Derivatives in Various Solvents

CompoundSolventSolubility
PhenanthreneWater~1.1 mg/L[1]
PhenanthreneEthanol~20 mg/mL[2]
PhenanthreneDMSO~30 mg/mL[2]
9-AminophenanthreneWater~5.8 µg/mL[3][4][5]
9-Phenanthrenecarboxylic Acid-Data not readily available
1-Hydroxyphenanthrene-Data not readily available

Note: The solubility of phenanthrene derivatives can vary significantly based on the nature and position of the substituent.

Table 2: Effect of Solubilizing Agents on the Apparent Aqueous Solubility of Phenanthrene

Solubilizing AgentConcentrationApparent Solubility of PhenanthreneFold Increase
None-1.1 mg/L1x
20% Ethanol20% (v/v)19.5 mg/L~18x[5]
20% Ethyl Lactate20% (v/v)39.9 mg/L~36x[5]
Rhamnolipid (pH 5.5)240 ppm-3.8x (compared to pH 7)[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well or 384-well microplates

  • Nephelometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound stock solution in DMSO in a microplate.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of a new, clear-bottom assay plate.

  • Buffer Addition: Rapidly add the aqueous assay buffer to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1% or less.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measurement: Read the plate in a nephelometer, which measures the intensity of light scattered by suspended particles.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation.

Protocol 2: Formulation with Co-solvents

Objective: To increase the solubility of a phenanthrene compound in an aqueous buffer using a co-solvent.

Materials:

  • Test compound

  • DMSO

  • Co-solvent (e.g., ethanol, PEG 400)

  • Aqueous assay buffer

Procedure:

  • Co-solvent Selection: Choose a co-solvent that is miscible with water and compatible with your assay system.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution of the compound in a mixture of the co-solvent and the assay buffer. The ratio of co-solvent to buffer will need to be optimized. Start with a low percentage of co-solvent (e.g., 5-10%) and increase if necessary.

  • Final Dilution: Add the intermediate dilution to the final assay mixture. Ensure the final concentration of both DMSO and the co-solvent are within the tolerated limits of your assay.

  • Control: Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent to account for any effects of the solvents on the assay.

Protocol 3: pH Modification for Solubility Enhancement

Objective: To increase the solubility of an ionizable phenanthrene compound by adjusting the pH of the assay buffer.

Materials:

  • Ionizable phenanthrene compound

  • Aqueous assay buffer with a buffering capacity in the desired pH range

  • Acidic or basic stock solutions for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • pH meter

Procedure:

  • Determine pKa: If the pKa of your compound is not known, it can be estimated using cheminformatics tools or determined experimentally.

  • Buffer Selection: Choose a buffer system that is effective at the desired final pH.

  • pH Adjustment:

    • For acidic compounds , adjust the pH of the assay buffer to be at least 1-2 pH units above the pKa.

    • For basic compounds , adjust the pH of the assay buffer to be at least 1-2 pH units below the pKa.

  • Compound Addition: Prepare a stock solution of the compound in DMSO. Add the stock solution to the pH-adjusted buffer to the desired final concentration.

  • Verification: After adding the compound, re-check the pH of the final solution and adjust if necessary.

  • Assay Compatibility: Confirm that the adjusted pH does not adversely affect the activity of the target protein or the health of the cells in your assay.

Signaling Pathway Diagrams

Phenanthrene and its derivatives can interfere with various cellular signaling pathways, which can be a source of biological activity or off-target effects. Understanding these interactions is crucial for interpreting assay results.

G phenanthrene Phenanthrene pi3k PI3K phenanthrene->pi3k activates akt AKT pi3k->akt activates nfkb NF-κB akt->nfkb activates inflammation Inflammation (e.g., IL-6, TNF-α) nfkb->inflammation promotes

Caption: Phenanthrene-induced activation of the PI3K/AKT/NF-κB pathway.[6]

G phenanthrene Phenanthrene keap1 Keap1 phenanthrene->keap1 inhibits nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are binds to detox_genes Detoxification Genes (e.g., GST, NQO1) are->detox_genes activates transcription of

Caption: Phenanthrene-mediated activation of the Nrf2 signaling pathway.[7][8][9]

References

Technical Support Center: Optimizing Dehydroeffusol Dosage and Treatment Schedule in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Dehydroeffusol (DHE) in animal models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on dosage optimization and treatment scheduling.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A1: Based on published studies, a common starting dose for oral administration of this compound in mice ranges from 5 to 15 mg/kg body weight for neuroprotective studies.[1][2] For anti-cancer efficacy studies, in vitro data suggests activity in the micromolar range, which can be used to estimate an initial in vivo dose. However, it is crucial to perform a dose-range finding study to determine the optimal and safe dose for your specific animal model and disease context.

Q2: How should I prepare a this compound formulation for oral administration?

A2: this compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for oral administration. A common approach for such compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this stock solution in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.[3] It is essential to prepare the formulation fresh before each use and visually inspect for any precipitation.[3] A vehicle-only control group should always be included in your experiments to account for any effects of the formulation itself.

Q3: What is the maximum tolerated dose (MTD) of this compound?

A3: Specific public-domain data on the MTD of this compound is limited. It is recommended to determine the MTD in your specific animal model and strain. This is typically done through a dose escalation study where cohorts of animals are given increasing doses of the compound. Key parameters to monitor include mortality, body weight changes (a loss of more than 15-20% is generally considered a sign of significant toxicity), clinical signs of distress (e.g., lethargy, ruffled fur), and changes in food and water intake.[4][5]

Q4: What are the known pharmacokinetic parameters of this compound (e.g., Cmax, Tmax, half-life)?

A4: Detailed pharmacokinetic data for this compound, including Cmax, Tmax, and half-life, are not widely available in the public domain. To obtain this information for your specific experimental conditions, it is necessary to conduct a pharmacokinetic study. This involves administering a single dose of this compound and collecting blood samples at multiple time points to measure the drug concentration in plasma.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to modulate several signaling pathways. In non-small cell lung cancer cells, it inhibits the Wnt/β-catenin pathway.[6] In gastric cancer cells, it induces tumor-suppressive endoplasmic reticulum (ER) stress.[7] Understanding these pathways can help in the design of pharmacodynamic studies and in the interpretation of efficacy data.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Precipitation
  • Problem: The this compound formulation is cloudy or precipitates upon preparation or during administration.

  • Troubleshooting Steps:

    • Optimize the Vehicle: Experiment with different vehicle compositions. For poorly soluble compounds, a multi-component system is often necessary.[3]

      • Start by dissolving this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

      • Use co-solvents like polyethylene (B3416737) glycol (e.g., PEG300, PEG400) to improve solubility.

      • Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to enhance stability and prevent precipitation.

      • The final vehicle could be an oil (e.g., corn oil, sesame oil) or an aqueous solution (e.g., saline, PBS).

    • Sonication and Gentle Heating: Use a sonicator or gentle warming (if the compound is heat-stable) to aid dissolution.[8]

    • pH Adjustment: The solubility of some compounds is pH-dependent. If applicable, adjust the pH of the aqueous component of your vehicle.

    • Fresh Preparation: Always prepare the formulation immediately before administration to minimize the risk of precipitation over time.

Issue 2: Difficulty with Oral Gavage in Mice
  • Problem: The mouse struggles excessively, or there is evidence of misdosing (e.g., fluid from the nose).

  • Troubleshooting Steps:

    • Proper Restraint: Ensure the mouse is properly restrained with the head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.[9]

    • Correct Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse's weight to prevent injury.

    • Measure Insertion Depth: Before insertion, measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Slow and Steady Administration: Administer the formulation slowly and steadily to prevent regurgitation and aspiration.[10]

    • Practice and Training: Oral gavage is a technique that requires practice. Ensure personnel are adequately trained. If you feel resistance, do not force the needle; withdraw and try again.[11]

Issue 3: High Variability in Experimental Results
  • Problem: There is significant variability in tumor growth, behavioral readouts, or other endpoints between animals in the same treatment group.

  • Troubleshooting Steps:

    • Consistent Dosing: Ensure accurate and consistent dosing for all animals. This includes precise preparation of the formulation and careful administration.

    • Animal Health and Acclimatization: Allow animals to acclimatize to their new environment for at least a week before starting the experiment. Monitor animal health closely throughout the study.

    • Randomization: Randomize animals into treatment groups to minimize bias.

    • Standardized Procedures: Standardize all experimental procedures, including the timing of dosing, measurements, and data collection.

    • Control Groups: Always include appropriate control groups (vehicle control, untreated control) to help interpret the results.

Data Presentation

Table 1: Summary of In Vivo this compound Dosages from Literature
Animal ModelDisease/ConditionRoute of AdministrationDosage RangeTreatment ScheduleReference
MiceAlzheimer's Disease (Aβ25-35-induced)Oral5 - 15 mg/kgDaily for 12 days[1]
MiceAlzheimer's Disease (Aβ1-42-mediated)Oral15 mg/kgDaily for 12 days[2][12]
Nude MiceGastric Cancer XenograftIntraperitonealNot specifiedNot specified[13]
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (for illustrative purposes)
ParameterMouseRat
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Half-life (h) Data not availableData not available
Oral Bioavailability (%) Data not availableData not available

Note: The values in this table are placeholders. Researchers should determine these parameters experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage
  • Objective: To prepare a stable and homogenous formulation of this compound for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Methodology:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.

    • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL).

    • The final concentration of DMSO in the formulation should be kept to a minimum (ideally ≤5%).

    • Visually inspect the final formulation for clarity and absence of precipitation before administration.

Protocol 2: Maximum Tolerated Dose (MTD) Study of this compound in Mice
  • Objective: To determine the MTD of this compound when administered orally to mice.

  • Animal Model: Naive mice (e.g., C57BL/6), 8-10 weeks old, male and female.

  • Methodology:

    • Divide mice into cohorts of 3-5 animals per dose group.

    • Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.

    • Administer this compound orally once daily for 5-7 consecutive days.

    • Monitor animals daily for:

      • Mortality

      • Body weight changes

      • Clinical signs of toxicity (e.g., changes in posture, activity, grooming)

      • Food and water consumption

    • The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >15-20% body weight loss, severe clinical signs).[4][14]

    • At the end of the study, major organs can be collected for histopathological examination.

Protocol 3: Pharmacokinetic Study of this compound in Mice
  • Objective: To determine the key pharmacokinetic parameters of this compound after a single oral dose.

  • Animal Model: Naive mice (e.g., CD-1), 8-10 weeks old.

  • Methodology:

    • Administer a single oral dose of this compound (dose selected based on the MTD study).

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) from different groups of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Mandatory Visualization

Dehydroeffusol_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6 LRP5/6 LRP5_6->DVL GSK3b GSK-3β DVL->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates to DHE This compound (DHE) DHE->DVL inhibits activation of TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds to Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Dehydroeffusol_ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) DHE This compound (DHE) ER_Stress Endoplasmic Reticulum (ER) Stress DHE->ER_Stress induces PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1 XBP1 splicing IRE1a->XBP1 mediates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved is cleaved to ATF4 ATF4 eIF2a->ATF4 leads to translation of CHOP CHOP (DDIT3) ATF4->CHOP induces expression of Apoptosis Apoptosis CHOP->Apoptosis promotes XBP1->Apoptosis ATF6_cleaved->Apoptosis

Caption: this compound induces apoptosis via the ER stress pathway.

References

Technical Support Center: Scaling Up Dehydroeffusol (DHE) Extraction from Juncus Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the extraction of Dehydroeffusol (DHE), a bioactive phenanthrene (B1679779) compound, from Juncus species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound (DHE) yield during extraction?

A1: Low yields of DHE can be attributed to several factors:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While alcohols like methanol (B129727) and ethanol (B145695) are commonly used, the optimal solvent or solvent mixture may vary.

  • Inadequate Extraction Time or Temperature: Insufficient time or temperatures that are too low may not allow for the complete diffusion of DHE from the plant matrix. Conversely, excessively high temperatures can lead to degradation of the target compound.

  • Improper Plant Material Preparation: The physical state of the Juncus material is important. Inadequate drying or grinding can limit the surface area available for solvent penetration, thus reducing extraction efficiency.[1]

  • Degradation of DHE: DHE, as a phenanthrene, may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures for prolonged periods.[2]

  • Low Natural Abundance: The concentration of DHE in the raw plant material can vary depending on the Juncus species, geographical origin, and harvest time.

Q2: Which solvent is best for extracting DHE from Juncus species?

A2: Both methanol and ethanol have been effectively used for the extraction of phenanthrenes, including DHE, from Juncus species.[3][4][5] A 70% ethanol solution has been utilized for room temperature extraction of Juncus effusus.[6] The choice between methanol and ethanol may depend on downstream processing requirements, safety considerations, and cost at a larger scale. It is recommended to perform small-scale comparative extractions to determine the optimal solvent for your specific plant material and process.

Q3: What are the key challenges in purifying DHE from the crude extract?

A3: Purifying DHE from a complex crude extract presents several challenges:

  • Presence of Structurally Similar Compounds: Juncus species contain a variety of other phenanthrenes and phenolic compounds with similar polarities to DHE, making chromatographic separation difficult.

  • Co-extraction of Pigments and Waxes: Solvents that are effective for DHE extraction also tend to co-extract chlorophyll, carotenoids, and waxes, which can interfere with purification steps.

  • Compound Precipitation: Changes in solvent composition during purification can cause DHE or impurities to precipitate, leading to product loss.

  • Selection of Appropriate Chromatographic Conditions: Identifying the right combination of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase for column chromatography is crucial for achieving high purity.[2]

Q4: How can I monitor the DHE content during extraction and purification?

A4: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a common and reliable method for the quantification of DHE.[7][8] A validated HPLC method allows for the accurate determination of DHE concentration in crude extracts and purified fractions, enabling process optimization and quality control. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of fractions during column chromatography.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of DHE extraction.

Problem Potential Cause Recommended Solution
Low DHE yield in crude extract 1. Incomplete Extraction: Insufficient solvent-to-solid ratio, extraction time, or temperature. 2. Poor Plant Material Quality: Improperly dried or coarsely ground plant material.[1] 3. Suboptimal Solvent: The polarity of the solvent may not be ideal for DHE.1. Optimize Extraction Parameters: Systematically vary the solvent-to-solid ratio, extraction time, and temperature. Consider using Response Surface Methodology (RSM) for efficient optimization.[9][10][11][12][13] 2. Improve Material Preparation: Ensure the Juncus material is thoroughly dried and finely powdered to maximize surface area. 3. Solvent Screening: Test a range of solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures to identify the most effective one.
Difficulty in purifying DHE 1. Co-elution of Impurities: Other compounds with similar polarity are present in the extract. 2. Column Overloading: Applying too much crude extract to the chromatography column. 3. Inappropriate Stationary/Mobile Phase: The chosen chromatographic system does not provide adequate separation.1. Pre-purification/Fractionation: Use liquid-liquid partitioning (e.g., with ethyl acetate) to enrich the DHE content before column chromatography.[6] 2. Optimize Loading: Reduce the amount of crude extract loaded onto the column. 3. Method Development: Experiment with different stationary phases (e.g., silica gel, C18) and mobile phase gradients to improve resolution.
DHE degradation during processing 1. Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation.[14] 2. Photodegradation: Exposure of the extract or purified compound to light. 3. pH Instability: Exposure to strongly acidic or basic conditions.1. Use Low-Temperature Evaporation: Employ a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.[1] 2. Protect from Light: Use amber glassware or cover vessels with aluminum foil during all processing steps. 3. Maintain Neutral pH: Ensure that the pH of all solutions is kept close to neutral, unless a specific pH is required for a particular step and has been shown not to degrade DHE.
Inconsistent results between batches 1. Variability in Raw Material: Differences in the DHE content of the Juncus species due to harvest time or location.[15] 2. Inconsistent Extraction Protocol: Variations in extraction parameters between batches.[16]1. Standardize Raw Material: Source plant material from a consistent location and harvest at the same time of year. Perform quality control on incoming raw material. 2. Implement Standard Operating Procedures (SOPs): Ensure that all extraction and purification parameters are tightly controlled and documented for each batch.

Data on Extraction Parameters

Table 1: General Extraction Parameters for Phenanthrenes and Phenolic Compounds

ParameterSolventTemperatureTimeSolid-to-Solvent RatioReference
Extraction of Juncus effusus 70% EthanolRoom Temperature24 hours1:10 (w/v)[6]
Extraction of Juncus ensifolius MethanolNot SpecifiedNot SpecifiedNot Specified[4][5]
General Phenolic Extraction Ethanol63.66°C193.86 minutes1:21.12 (g/mL)[17]
General Phenolic Extraction 66.8% EthanolNot Specified55.2 minutes1:46.8 (g/mL)[10]
General Phenolic Extraction 28.5% Ethanol37°C10.5 minutesNot Specified[11]

Experimental Protocols

Protocol 1: Lab-Scale Extraction of this compound

This protocol is a general guideline for the initial extraction of DHE from Juncus species.

  • Preparation of Plant Material:

    • Dry the aerial parts of the Juncus species at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Place 100 g of the powdered plant material into a flask.

    • Add 1 L of 70% ethanol (or methanol).

    • Macerate the mixture at room temperature for 24 hours with continuous stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine all the filtrates.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Pilot-Scale Extraction Workflow (Conceptual)

This protocol outlines a conceptual workflow for scaling up the extraction process.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing raw_material Raw Material (Juncus sp.) drying Drying raw_material->drying grinding Grinding drying->grinding solvent_addition Solvent Addition (e.g., 70% Ethanol) grinding->solvent_addition extraction Large-Scale Extractor (e.g., Percolator) maceration Maceration/Percolation extraction->maceration solvent_addition->extraction filtration Filtration maceration->filtration concentration Concentration (Falling Film Evaporator) filtration->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation purification Column Chromatography fractionation->purification final_product Purified DHE purification->final_product

Figure 1. Conceptual workflow for scaling up DHE extraction.

Signaling Pathways and Logical Relationships

This compound's Mode of Action in Cancer Cells

This compound has been shown to inhibit cancer cell growth and tumorigenicity by inducing endoplasmic reticulum (ER) stress and apoptosis. The diagram below illustrates the key signaling pathways involved.

G cluster_0 ER Stress Pathway cluster_1 Apoptosis Pathway DHE This compound ATF4 ATF4 DHE->ATF4 Activates ATF6 ATF6 DHE->ATF6 Inhibits DDIT3 DDIT3 ATF4->DDIT3 Upregulation Apoptosis Apoptosis DDIT3->Apoptosis Induces GRP78 GRP78 ATF6->GRP78 Downregulation

Figure 2. DHE-induced ER stress and apoptosis signaling.
Logical Flow for Troubleshooting Low Extraction Yield

The following diagram outlines a logical approach to troubleshooting low yields of DHE.

G start Low DHE Yield check_material Check Raw Material (Species, Drying, Grinding) start->check_material check_extraction Review Extraction Parameters (Solvent, Time, Temp, Ratio) start->check_extraction check_degradation Investigate Potential Degradation start->check_degradation implement_sop Implement Strict SOPs check_material->implement_sop optimize_protocol Optimize Protocol (Solvent, Time, Temp) check_extraction->optimize_protocol stability_study Conduct Stability Study check_degradation->stability_study

Figure 3. Troubleshooting flowchart for low DHE yield.

References

Troubleshooting inconsistent results in Dehydroeffusol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Dehydroeffusol bioassays.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability assay results highly variable between replicate wells?

High variability in cell viability assays is a common issue that can stem from several factors:

  • Uneven Cell Seeding: A non-homogenous cell suspension before seeding can lead to different cell numbers in each well. Ensure thorough mixing of cells before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability. Use calibrated pipettes and maintain a consistent technique.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[1]

  • Compound Precipitation: this compound, being a hydrophobic phenanthrene, may precipitate out of the solution when diluted into aqueous cell culture media. Visually inspect for any precipitation after dilution.

Q2: this compound is not showing a significant effect on my cells, even at high concentrations. What could be the problem?

There are several potential reasons for a lack of bioactivity:

  • Cell Line Resistance: The specific cell line you are using may be resistant to the effects of this compound. It's advisable to test a range of cell lines to find a sensitive model.[1]

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.[1][2] Prepare fresh working solutions for each experiment from aliquoted, properly stored stocks.

  • Incorrect Concentration: Double-check all calculations for stock solution and working dilutions to ensure the final concentrations are accurate.

  • Assay Endpoint: The observed effect of this compound can be time-dependent.[3][4] Consider performing a time-course experiment to determine the optimal incubation period for your specific assay and cell line.

Q3: My vehicle control (DMSO) is showing significant toxicity. How can I address this?

Vehicle control toxicity can confound results. Here are some solutions:

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][5] Some cell lines may be sensitive to even lower concentrations.

  • Determine Maximum Tolerated Concentration: Run a dose-response curve for DMSO on your specific cell line to determine the maximum concentration that does not affect cell viability.

  • Use High-Purity DMSO: Ensure you are using a high-purity, sterile-filtered DMSO suitable for cell culture applications.

Q4: What is the best way to prepare and store this compound? Are there solubility issues?

Proper handling of this compound is critical for reproducible results.

  • Solubility: this compound is soluble in DMSO.[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[1] For in vivo studies, co-solvents like PEG300 and Tween-80 may be necessary.[2]

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[1][2] Stock solutions are generally stable for up to 6 months at -80°C and 1 month at -20°C.[2]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock solution in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration remains low.[5]

Troubleshooting Guides

Inconsistent Cell Viability (e.g., MTT) Assay Results
ProblemPossible CauseSuggested Solution
High background absorbance in cell-free wells This compound, like other phenolic compounds, may directly reduce the MTT reagent.[7]1. Run a control with medium, this compound, and MTT reagent to quantify interference. 2. Subtract the background absorbance from the treated wells. 3. Consider an alternative viability assay like Sulforhodamine B (SRB) or WST-8.[7]
High variability between replicates Uneven cell seeding or pipetting errors.[1]1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and consistent technique.
Unexpected cell death in vehicle control wells DMSO concentration is too high or contamination.[1]1. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Use sterile techniques and test a new batch of media.
Inconsistent Western Blot Results
ProblemPossible CauseSuggested Solution
Weak or no signal for target proteins Low protein concentration, inefficient transfer, or inactive antibodies.[7]1. Load a higher amount of protein (20-30 µg per lane is a good starting point). 2. Verify transfer efficiency using Ponceau S staining. 3. Use fresh, properly stored antibodies at the recommended dilutions.
High background Insufficient blocking or antibody concentration too high.[7]1. Increase blocking time or use a different blocking agent. 2. Optimize antibody concentrations.
Non-specific bands Antibody cross-reactivity or protein degradation.[7]1. Use a more specific antibody. 2. Always use protease and phosphatase inhibitors in your lysis buffer.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control with the same final DMSO concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is based on studies investigating the effect of this compound on non-small cell lung cancer cells.[3]

  • Cell Preparation: Culture A549 cells and treat with 10 and 20 µM of this compound for 24 hours under hypoxic conditions.

  • Seeding: Seed 2.5 x 10^4 cells in 200 μl of serum-free medium into the upper chamber of a Transwell insert (for invasion assays, the insert is pre-coated with Matrigel).

  • Chemoattractant: Fill the lower chamber with 600 μl of medium containing 20% FBS as a chemoattractant.

  • Incubation: Incubate the plate for 24 hours.

  • Staining: Remove non-migrated/invaded cells from the upper surface of the insert. Fix the cells on the lower surface with 5% paraformaldehyde and stain with 0.1% Crystal Violet.

  • Quantification: Count the number of migrated/invaded cells in several randomly selected fields under an inverted microscope.

Visualizations

This compound Troubleshooting Workflow

start Inconsistent Bioassay Results check_reagents Check Reagents & Compound start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_cells Evaluate Cell Health & Culture start->check_cells sub_reagents1 Verify DHE Purity & Integrity check_reagents->sub_reagents1 Purity? sub_protocol1 Confirm Pipetting Accuracy check_protocol->sub_protocol1 Technique? sub_cells1 Test for Contamination (Mycoplasma) check_cells->sub_cells1 Health? sub_reagents2 Prepare Fresh Stock/Working Solutions sub_reagents1->sub_reagents2 sub_reagents3 Check Media & Supplements sub_reagents2->sub_reagents3 resolve Problem Resolved sub_reagents3->resolve sub_protocol2 Standardize Incubation Times sub_protocol1->sub_protocol2 sub_protocol3 Check Assay-Specific Steps (e.g., Washes) sub_protocol2->sub_protocol3 sub_protocol3->resolve sub_cells2 Use Consistent Passage Number sub_cells1->sub_cells2 sub_cells3 Optimize Seeding Density sub_cells2->sub_cells3 sub_cells3->resolve

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

This compound Signaling Pathway in NSCLC

DHE This compound HIF1a HIF-1α DHE->HIF1a inhibits Wnt Wnt/β-catenin Pathway DHE->Wnt inhibits Hypoxia Hypoxia Hypoxia->HIF1a induces HIF1a->Wnt activates EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT promotes Metastasis Migration & Invasion EMT->Metastasis prep Prepare DHE Stock & Working Solutions treat Treat Cells with DHE & Vehicle Control prep->treat seed Seed Cells in Microplate seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Specific Assay (e.g., MTT, Transwell) incubate->assay analyze Data Acquisition & Analysis assay->analyze

References

Addressing off-target effects of Dehydroeffusol in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroeffusol (DHE) in cellular models. The focus is on identifying, characterizing, and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action of this compound (DHE)?

A1: this compound (DHE), a phenanthrene (B1679779) compound isolated from Juncus effusus, has demonstrated anti-cancer properties in various cellular models. Its primary mechanisms of action include:

  • Inhibition of the Wnt/β-catenin signaling pathway : DHE has been shown to inhibit the activation of this pathway, which is crucial for cancer cell proliferation and metastasis.[1][2]

  • Suppression of the Hedgehog (Hh) and Akt/mTOR signaling pathways : In neuroblastoma cells, DHE inhibits cell viability and epithelial-mesenchymal transition (EMT) by inactivating these pathways.[3]

  • Induction of Endoplasmic Reticulum (ER) Stress : DHE can selectively induce a tumor-suppressive ER stress response in gastric cancer cells, leading to apoptosis.[4][5]

  • Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) : DHE suppresses the expression of HIF-1α in non-small cell lung cancer cells under hypoxic conditions.[1]

Q2: What are the potential off-target effects of DHE and why are they a concern?

A2: While the specific off-target profile of DHE is not yet fully elucidated, shotgun proteomics studies have provided insights into its broader effects on cellular pathways.[6][7][8][9][10] Key nodes identified in DHE's modulated pathways include activating transcription factor 2 (ATF-2) and c-Jun N-terminal kinase (JNK), suggesting these could be either direct off-targets or key mediators of off-target effects.[6][7][10] Due to its chemical similarity to estradiol, DHE is also proposed to be a phytoestrogen, indicating potential interactions with estrogen receptors.[6][7]

Off-target effects are a concern because they can lead to:

  • Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the intended target.

  • Cellular toxicity that is independent of the on-target activity.

  • Inconsistent results across different cell lines or experimental conditions.

Q3: What are the initial steps to suspect off-target effects of DHE in my experiments?

A3: You might suspect off-target effects if you observe:

  • Discrepancies with genetic validation : The phenotype observed with DHE treatment is different from that seen when the intended target (e.g., β-catenin) is knocked down or knocked out.

  • High dose-response variability : The IC50 value for DHE varies significantly between different cell lines or assays.

  • Unexpected phenotypes : The observed cellular response is not consistent with the known function of the intended target pathway.

  • Poor correlation between biochemical and cellular potency : The effective concentration in cellular assays is much higher than its potency in biochemical assays (if available).

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for DHE across different cell viability assays.

Possible Cause: Phenanthrene compounds like DHE can be prone to poor aqueous solubility, instability in culture media, and binding to plasticware or serum proteins, leading to variability in the bioavailable concentration.[11]

Troubleshooting Steps:

  • Optimize Compound Preparation :

    • Ensure DHE is fully dissolved in a suitable solvent like DMSO at a high stock concentration.

    • Keep the final DMSO concentration in the cell culture medium below 0.5%.

    • Consider brief sonication of the stock solution before dilution.

    • Pre-warm the culture medium to 37°C before adding the DHE solution.

  • Assess Compound Stability :

    • Evaluate the stability of DHE in your specific cell culture medium over the time course of your experiment using methods like HPLC.

    • If instability is detected, consider shorter incubation times.

  • Minimize Non-specific Binding :

    • Use low-binding microplates for your assays.

    • If your cell line can tolerate it, consider reducing the serum concentration during the DHE treatment period.

  • Use Orthogonal Viability Assays :

    • Confirm your results using multiple viability assays that measure different cellular parameters (e.g., metabolic activity with MTT/MTS, and membrane integrity with a cytotoxicity assay).

Issue 2: The observed phenotype with DHE does not match the expected outcome from inhibiting the Wnt/β-catenin pathway.

Possible Cause: The observed phenotype may be due to the engagement of one or more off-targets.

Troubleshooting Steps:

  • Genetic Validation :

    • Use siRNA or CRISPR/Cas9 to knock down or knock out key components of the Wnt/β-catenin pathway (e.g., β-catenin, TCF/LEF).

    • Compare the phenotype of the genetically modified cells with that of DHE-treated cells. A mismatch suggests off-target effects.

  • Use a Structurally Different Inhibitor :

    • Treat your cells with a well-characterized, structurally unrelated inhibitor of the Wnt/β-catenin pathway.

    • If the phenotype differs from that of DHE, it further points towards off-target activities of DHE.

  • Target Deconvolution Studies :

    • Employ unbiased methods to identify the cellular targets of DHE. (See Experimental Protocols section for more details).

Data Presentation

Table 1: Effect of this compound (DHE) on the Viability of A549 Non-Small Cell Lung Cancer Cells.

Treatment DurationDHE Concentration (µM)Cell Viability (%)IC50 (µM)
24 hours0100 ± 5.2\multirow{4}{}{~25.36[12]}
1085 ± 4.1
2062 ± 3.5
4041 ± 2.8
48 hours0100 ± 6.1\multirow{4}{}{~19.60[12]}
1073 ± 3.9
2048 ± 2.9
4029 ± 2.1

Data are presented as mean ± standard deviation and are representative examples from the literature.[12]

Table 2: Representative Kinase Selectivity Profile for a Hypothetical Natural Product.

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target Kinase A 95 50
Off-Target Kinase B88150
Off-Target Kinase C65800
Off-Target Kinase D20>10,000
Off-Target Kinase E5>10,000

This table illustrates how data from a kinase selectivity panel would be presented to identify potential off-targets.

Table 3: Representative Cellular Target Engagement Data using NanoBRET™.

Target ProteinCompoundCellular IC50 (nM)
On-Target Protein X DHE 250
Potential Off-Target YDHE1500
Potential Off-Target ZDHE>10,000
On-Target Protein X Control Inhibitor 80

This table shows example data from a NanoBRET™ target engagement assay, comparing the cellular potency of DHE against its intended target and potential off-targets.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of DHE on the metabolic activity of a cell line as an indicator of cell viability.

Methodology:

  • Cell Seeding : Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with various concentrations of DHE (e.g., 0, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of DHE against a broad panel of kinases to identify potential off-target kinases.

Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission : Provide a sample of DHE at a specified concentration and purity.

  • Assay Performance : The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., >200 kinases). The activity of each kinase is measured, typically using a radiometric or luminescence-based assay that quantifies ATP consumption or substrate phosphorylation.

  • Data Analysis : The percentage of inhibition for each kinase is calculated relative to a vehicle control. For kinases showing significant inhibition, follow-up dose-response experiments are performed to determine the IC50 values.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of DHE with its intracellular targets in intact cells.

Methodology:

  • Cell Treatment : Treat intact cells with DHE at a desired concentration or with a vehicle control for a specific duration to allow for compound uptake.

  • Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

  • Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the DHE-treated sample compared to the control indicates target engagement and stabilization.

Protocol 4: NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding of DHE to a specific target protein in living cells.

Methodology:

  • Cell Transfection : Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and a vector for a fluorescent tracer that binds to the target.

  • Compound and Tracer Addition : Add serial dilutions of DHE to the cells, followed by the addition of the NanoBRET™ tracer.

  • Incubation : Incubate the plate at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

  • Data Analysis : A decrease in the BRET signal with increasing concentrations of DHE indicates displacement of the tracer and allows for the determination of the cellular IC50 of target engagement.

Visualizations

DHE_Signaling_Pathways DHE This compound Wnt Wnt Signaling DHE->Wnt Inhibits Hh Hedgehog Signaling DHE->Hh Inhibits Akt_mTOR Akt/mTOR Signaling DHE->Akt_mTOR Inhibits ER_Stress ER Stress DHE->ER_Stress Induces HIF1a HIF-1α DHE->HIF1a Inhibits Cell_Viability Cell Viability EMT Epithelial-Mesenchymal Transition (EMT) Apoptosis Apoptosis ER_Stress->Apoptosis Off_Target_Workflow Start Unexpected Phenotype Observed with DHE Step1 Step 1: Validate On-Target Engagement Start->Step1 CETSA CETSA Step1->CETSA NanoBRET NanoBRET Step1->NanoBRET Step2 Step 2: Orthogonal Validation CETSA->Step2 NanoBRET->Step2 Genetic Genetic Knockdown/Knockout (siRNA, CRISPR) Step2->Genetic Pharmacological Structurally Different Inhibitor Step2->Pharmacological Step3 Step 3: Unbiased Off-Target Identification Genetic->Step3 Pharmacological->Step3 ChemProteomics Chemical Proteomics (e.g., Affinity Pull-down-MS) Step3->ChemProteomics TPP Thermal Proteome Profiling (TPP) Step3->TPP Result Identify and Validate Potential Off-Targets ChemProteomics->Result TPP->Result CETSA_Workflow A 1. Treat cells with DHE or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to Pellet Aggregates C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Soluble Protein vs. Temperature F->G H Thermal Shift Indicates Target Engagement G->H

References

Technical Support Center: Enhancing Dehydroeffusol Bioavailability with Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Dehydroeffusol (B30453) (DHE). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHE) and what are its therapeutic potentials?

A1: this compound (DHE) is a natural phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus.[1][2][3] It has demonstrated a range of biological activities, including anti-tumor, anxiolytic, and sedative properties.[2][4][5][6][7][8] Notably, DHE has been shown to inhibit the growth and tumorigenicity of cancer cells, such as gastric and non-small cell lung cancer cells, by inducing endoplasmic reticulum stress and apoptosis.[1][6][9] It also shows potential in targeting cancer stem cells, which are linked to tumor recurrence and therapy resistance.[10]

Q2: What are the main challenges associated with the bioavailability of DHE?

A2: Like many natural phenolic compounds, DHE faces significant bioavailability challenges. The primary obstacles are:

  • First-Pass Metabolism: As a phenolic compound, DHE is likely susceptible to extensive first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.

  • Permeability: While its hydrophobic nature might suggest good membrane permeability, this has not been definitively quantified for DHE. However, studies on the structurally similar compound phenanthrene show it to be readily absorbed, suggesting DHE may also have high permeability.[13]

Q3: Why are drug delivery systems necessary for DHE?

A3: Drug delivery systems are crucial to overcome the aforementioned bioavailability challenges. By encapsulating DHE in a carrier, it is possible to:

  • Enhance its apparent solubility in aqueous environments.

  • Protect it from premature degradation and metabolism in the gastrointestinal tract and liver.

  • Potentially improve its absorption across the intestinal epithelium.

  • Enable controlled or targeted release of the drug.

Q4: What types of drug delivery systems are suitable for DHE?

A4: Given DHE's hydrophobic nature, several nano-based drug delivery systems are particularly promising:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering good stability and high encapsulation efficiency for lipophilic drugs.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. For DHE, it would be entrapped within the lipid bilayer.

  • Polymeric Nanoparticles: These can be formulated from a variety of biodegradable polymers to encapsulate hydrophobic drugs, offering versatility in controlling release kinetics.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of DHE-loaded nanoparticles.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Encapsulation Efficiency (EE%) of DHE 1. Poor affinity of DHE for the nanoparticle core: DHE may have limited solubility in the chosen lipid or polymer matrix.- Screen different core materials: Test various solid lipids (e.g., glyceryl monostearate, stearic acid) or polymers (e.g., PLGA, PCL) to find one with better solubilizing capacity for DHE. - Optimize the drug-to-carrier ratio: A high drug concentration can lead to saturation of the carrier. Experiment with different DHE-to-lipid/polymer ratios to find the optimal loading capacity.[14]
2. Drug leakage during formulation: DHE may leak from the nanoparticles into the aqueous phase during the formulation process, especially with methods involving high temperatures or prolonged sonication.- Modify the formulation method: For SLNs, consider using a cold homogenization technique to minimize drug leakage. For liposomes, ensure the processing temperature is below the phase transition temperature of the lipids. - Optimize process parameters: Reduce sonication time or energy, and optimize stirring speed to minimize drug expulsion.
3. Competition for space within the lipid bilayer (for liposomes): High concentrations of other lipophilic components, like cholesterol, can compete with DHE for space within the bilayer.[15]- Adjust cholesterol content: While cholesterol is important for liposome (B1194612) stability, excessive amounts can reduce the encapsulation of hydrophobic drugs.[15] Experiment with lower cholesterol concentrations to see if it improves DHE encapsulation.
Nanoparticle Aggregation 1. Insufficient surface stabilization: The concentration of the stabilizer (surfactant or polymer) may be too low to provide adequate steric or electrostatic repulsion.- Optimize stabilizer concentration: Increase the concentration of the surfactant (e.g., Poloxamer 188, Tween 80) or PEGylated lipid to ensure complete surface coverage. - Measure zeta potential: A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates good electrostatic stability.
2. Inappropriate pH or ionic strength of the dispersion medium: Changes in pH or the presence of salts can disrupt the surface charge of the nanoparticles, leading to aggregation.- Control the pH: Maintain the pH of the aqueous phase at a level that ensures optimal surface charge. - Use a suitable buffer: Disperse the nanoparticles in a low ionic strength buffer. If aggregation occurs in physiological buffers, consider adding a steric stabilizer like PEG.
3. High nanoparticle concentration: A high concentration of nanoparticles can increase the frequency of collisions, leading to aggregation.- Dilute the nanoparticle suspension: If aggregation is observed, try diluting the formulation.
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Suboptimal formulation parameters: The ratio of organic to aqueous phase, lipid/polymer concentration, or stabilizer concentration can all affect particle size and uniformity.- Systematically vary formulation parameters: Use a design of experiments (DoE) approach to optimize the formulation. Key parameters to investigate include the concentration of DHE, lipid/polymer, and surfactant.
2. Inconsistent processing conditions: Variations in homogenization pressure, sonication time/energy, or stirring speed can lead to batch-to-batch variability.- Standardize all processing parameters: Ensure that all steps of the formulation process are tightly controlled and reproducible. This includes temperature, stirring rates, and the rate of addition of one phase to another.
3. Issues with the formulation method: Some methods are inherently more prone to producing polydisperse samples.- Consider alternative formulation techniques: If you are unable to achieve a low PDI with your current method, explore other techniques. For example, microfluidic methods can offer better control over particle size and distribution.[16]

Quantitative Data Summary

The following tables summarize the available quantitative data for DHE and related compounds.

Table 1: Physicochemical Properties of this compound and Phenanthrene

PropertyThis compound (DHE)Phenanthrene (Parent Compound)Reference
Molecular Formula C₁₇H₁₄O₂C₁₄H₁₀[5][11]
Molecular Weight 250.3 g/mol 178.23 g/mol [5][11]
Aqueous Solubility Poorly soluble (exact value not available)1.6 mg/L[1][11]
Solubility in DMSO 100 mg/mLSoluble[1][12]
Caco-2 Permeability Not reportedHigh (9.5% absorption in 6h in vitro)[13]

Table 2: Example Formulations for In Vivo Studies of DHE

Formulation ComponentPercentagePurposeReference
DMSO10%Solvent[1]
PEG30040%Co-solvent[1]
Tween-805%Surfactant[1]
Saline45%Vehicle[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the development and characterization of DHE drug delivery systems.

Preparation of DHE-Loaded Solid Lipid Nanoparticles (SLNs)

Method: High-Shear Homogenization followed by Ultrasonication

Materials:

  • This compound (DHE)

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of DHE to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of the pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 5 cycles at 500 bar) to reduce the particle size.

  • Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Drug Release Study

Method: Dialysis Bag Method

Materials:

  • DHE-loaded nanoparticle dispersion

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Phosphate buffered saline (PBS, pH 7.4) containing a small amount of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.

Procedure:

  • Accurately measure a known volume of the DHE-loaded nanoparticle dispersion (e.g., 1 mL) and place it inside a dialysis bag.

  • Securely seal both ends of the dialysis bag.

  • Immerse the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL).

  • Place the beaker in a shaking water bath maintained at 37°C with a constant stirring speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium.

  • Analyze the withdrawn samples for DHE concentration using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of DHE released over time.

Caco-2 Cell Permeability Assay

Objective: To assess the potential for intestinal absorption of DHE from both free solution and nanoparticle formulations.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well plates with 0.4 µm pore size)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

  • DHE solution and DHE-loaded nanoparticle dispersion

  • Lucifer yellow (as a marker for monolayer integrity)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of Lucifer yellow; low permeability indicates a tight monolayer.

  • Permeability Study (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the DHE solution or nanoparticle dispersion to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C on an orbital shaker. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of DHE in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of DHE transport across the monolayer

    • A is the surface area of the Transwell membrane

    • C₀ is the initial concentration of DHE in the apical chamber

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways affected by DHE and a typical experimental workflow for developing a DHE drug delivery system.

DHE_Signaling_Pathway DHE's Impact on Hypoxia-Induced Signaling in Cancer Cells cluster_nucleus Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Wnt_Ligand Wnt HIF1a->Wnt_Ligand activates DHE This compound (DHE) DHE->HIF1a inhibits Beta_Catenin β-catenin DHE->Beta_Catenin inhibits accumulation Frizzled Frizzled Receptor Wnt_Ligand->Frizzled binds Beta_Catenin_Complex β-catenin Destruction Complex Frizzled->Beta_Catenin_Complex inhibits Beta_Catenin_Complex->Beta_Catenin degrades Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF binds Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes promotes EMT Epithelial-Mesenchymal Transition (EMT) Target_Genes->EMT leads to Metastasis Cancer Cell Migration & Invasion EMT->Metastasis promotes

Caption: DHE inhibits hypoxia-induced signaling pathways in cancer cells.

Experimental_Workflow Experimental Workflow for DHE Drug Delivery System Development Formulation Formulation Development (SLNs, Liposomes, etc.) PhysicoChem Physicochemical Characterization Formulation->PhysicoChem Characterize size, ZP, EE% InVitro_Release In Vitro Release Study PhysicoChem->InVitro_Release Assess drug release profile Cell_Culture Cell Culture Studies (e.g., Cytotoxicity) PhysicoChem->Cell_Culture Evaluate biocompatibility Data_Analysis Data Analysis & Optimization InVitro_Release->Data_Analysis Permeability In Vitro Permeability (Caco-2 Assay) Cell_Culture->Permeability If non-toxic InVivo In Vivo Pharmacokinetic & Efficacy Studies Permeability->InVivo If promising permeability InVivo->Data_Analysis Determine bioavailability Data_Analysis->Formulation Iterate & Optimize

Caption: Workflow for developing and testing DHE drug delivery systems.

References

Technical Support Center: Managing Potential Toxicity of Dehydroeffusol in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing and evaluating the potential toxicity of Dehydroeffusol (B30453) (DHE) in preclinical studies. This compound, a phenanthrene (B1679779) compound isolated from Juncus effusus, has demonstrated promising anti-cancer properties.[1][2] While reports often describe it as having "very low toxicity," a thorough and systematic evaluation is critical for any compound intended for further development.[2][3]

This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visualizations of key toxicological pathways to support robust and reliable preclinical safety assessment.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

A1: Published studies on this compound primarily focus on its anti-tumor efficacy and often report "very low toxicity" or a lack of significant adverse effects in the models studied.[2][3] For instance, it has been shown to inhibit gastric cancer cell growth by inducing endoplasmic reticulum (ER) stress and moderate apoptosis, seemingly with selectivity for cancer cells.[1][4] However, comprehensive preclinical toxicology data, such as LD50 values in rodents or IC50 values on a broad range of non-cancerous cell lines, are not widely published. One study noted that this compound at concentrations of 30-90 µM can inhibit spasmogen-induced contractions in isolated rat jejunum, suggesting a potential for physiological effects on smooth muscle tissue at higher concentrations.[5][6]

Q2: this compound is a phenanthrene. What are the general toxicity concerns for this class of compounds?

A2: Phenanthrene is a polycyclic aromatic hydrocarbon (PAH). While phenanthrene itself is not considered a human carcinogen by the IARC, some PAHs are known for their potential toxicity.[7] Animal and in vitro studies on phenanthrene have shown potential for toxicity, including effects on reproduction and development at high concentrations. Therefore, it is prudent to conduct thorough toxicological assessments of any new phenanthrene derivative like this compound, including assays for cytotoxicity, genotoxicity, and organ-specific toxicity.

Q3: What are the primary mechanisms of this compound's anti-cancer action that might have implications for toxicity?

A3: this compound's primary anti-cancer mechanism involves inducing ER stress and apoptosis in cancer cells.[1][4] It selectively activates the tumor-suppressive arm of the ER stress response while inhibiting pro-survival signals.[1] While this selectivity is promising, high concentrations or off-target effects could potentially trigger these pathways in normal, non-cancerous cells, leading to cytotoxicity. Therefore, it is crucial to establish a therapeutic window by comparing cytotoxic concentrations in cancer versus healthy cells.

Q4: What initial in vitro assays are recommended to screen for this compound's potential toxicity?

A4: A standard initial screening panel should include cytotoxicity assays on a selection of non-cancerous cell lines relevant to potential target organs (e.g., hepatocytes like HepG2, renal cells like HEK293, and fibroblasts). Commonly used and robust assays include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and Neutral Red Uptake assay (measures lysosomal integrity). These tests help determine the concentration at which this compound may become harmful to normal cells.[8][9][10]

Q5: When should I progress from in vitro to in vivo toxicity studies?

A5: Progression to in vivo studies is warranted if in vitro results show a promising therapeutic index (i.e., the concentration that kills cancer cells is significantly lower than the concentration that harms normal cells). An acute oral toxicity study is typically the first step in in vivo assessment. This is often performed following OECD guidelines to determine the immediate effects of a single high dose and to establish a preliminary safety profile.[11][12]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the preclinical toxicity assessment of this compound.

Issue 1: High Variability in In Vitro Cytotoxicity (IC50) Results
Potential Cause Troubleshooting Step
Compound Solubility This compound is a hydrophobic molecule. Ensure it is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate when diluted in culture media. Visually inspect for precipitates. Consider using a small percentage of a non-ionic surfactant like Tween-80 in the final dilution if solubility is an issue.
Cell Health & Passage Number Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity. Always perform a quick check of cell morphology and viability before seeding.
Inconsistent Seeding Density Inaccurate cell counting can lead to significant variability. Ensure thorough mixing of cell suspension before seeding and use a reliable counting method. Seed cells and allow them to adhere and stabilize for 24 hours before adding the compound.
Assay Incubation Time The IC50 value can be time-dependent. Ensure that the incubation time with this compound is consistent across all experiments and plates. For initial characterization, a 24h or 48h endpoint is common.
Data Analysis Use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 from your dose-response curve. Ensure data is normalized correctly (0% effect for vehicle control, 100% effect for positive control/maximum inhibition).
Issue 2: Unexpected Mortality or Adverse Events in Acute In Vivo Studies
Potential Cause Troubleshooting Step
Vehicle Toxicity Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the volume administered. Run a vehicle-only control group to confirm. Common vehicles include corn oil, saline with Tween-80, or carboxymethylcellulose (CMC).
Compound Formulation If administering as a suspension, ensure it is homogenous and does not settle. Inconsistent dosing can occur if the compound is not evenly suspended. Use a vortex mixer immediately before dosing each animal.
Route of Administration Error For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can cause immediate distress or mortality. Ensure gavage needles are appropriately sized for the animal.
Pharmacokinetics/Rapid Absorption The compound might be absorbed more rapidly than anticipated, leading to acute toxicity. Consider conducting a preliminary pharmacokinetic (PK) study at a sub-toxic dose to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Off-Target Effects The observed toxicity may be an on-target effect at a high dose or an unexpected off-target effect. A thorough necropsy and histopathological analysis of major organs (liver, kidney, heart, lungs, spleen) is critical to identify potential target organs of toxicity.

Quantitative Data Summary

As specific preclinical toxicity data for this compound is limited in the public domain, the following tables present a template with hypothetical, yet realistic, data that researchers should aim to generate.

Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineCell Type24h Incubation48h Incubation72h Incubation
SGC-7901Human Gastric Cancer15.5 ± 2.110.2 ± 1.57.8 ± 0.9
A549Human Lung Cancer22.1 ± 3.416.5 ± 2.811.4 ± 1.8
HEK293Human Embryonic Kidney (Non-cancerous)> 10085.7 ± 9.362.1 ± 7.5
BJ FibroblastHuman Foreskin Fibroblast (Non-cancerous)> 100> 10091.5 ± 11.2
HepG2Human Hepatocellular Carcinoma> 10095.3 ± 10.875.4 ± 8.9

Data are presented as Mean ± SD. This hypothetical data illustrates a favorable therapeutic window, with significantly higher IC50 values in non-cancerous cell lines compared to cancer cell lines.

Table 2: Acute Oral Toxicity of this compound in Sprague-Dawley Rats (OECD 423)

Dose Group (mg/kg)N (Animals)MortalityClinical Signs Observed
Vehicle (Corn Oil)30/3None
30030/3None
200030/3Mild, transient lethargy within 2 hours post-dosing, resolved by 4 hours. No other significant findings.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the well is ≤0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot against the log of this compound concentration to determine the IC50 value.

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure, OECD Guideline 425)
  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Sprague-Dawley rats, 8-12 weeks old) for at least 5 days before the study. House them in standard conditions with free access to food and water.

  • Dosing: Fast animals overnight prior to dosing. Administer this compound, formulated in a suitable vehicle (e.g., corn oil), via oral gavage. Start with a single animal at a test dose (e.g., 175 mg/kg).

  • Observation: If the animal survives, dose the next animal at a higher dose (e.g., 550 mg/kg). If it dies, dose the next animal at a lower dose. The specific dose progression follows the OECD guideline.

  • Clinical Monitoring: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • LD50 Estimation: The LD50 is calculated from the results of a small number of animals (typically 4-6) using specialized software (e.g., AOT425StatPgm).

Visualizations: Signaling Pathways and Workflows

Key Signaling Pathways in Drug-Induced Toxicity

The following diagrams illustrate signaling pathways that are crucial in the cellular response to toxic insults. Understanding these can help in designing mechanistic toxicity studies for this compound.

G cluster_0 Oxidative Stress & Nrf2 Pathway Drug This compound (High Conc.) ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Defense Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Defense Initiates Transcription

Caption: Oxidative Stress and the Nrf2-ARE Cellular Defense Pathway.

G cluster_1 Inflammation & NF-κB Pathway Stress Cellular Stress (e.g., from Drug) IKK IKK Complex Stress->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Genes Binds to DNA

Caption: The NF-κB signaling pathway in drug-induced inflammation.

G cluster_2 Intrinsic (Mitochondrial) Apoptosis Pathway Toxicity Toxic Insult (e.g., this compound) Bcl2 Bcl-2 family (Bax, Bak activation) Toxicity->Bcl2 Mito Mitochondrion Bcl2->Mito CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway mediated by mitochondria.

Experimental Workflow

The following diagram outlines a logical workflow for assessing the potential toxicity of this compound.

G cluster_3 Preclinical Toxicity Workflow for this compound A In Vitro Screening (Cytotoxicity on Cancer vs. Non-cancerous Cell Lines) B Determine Therapeutic Index (IC50 Normal / IC50 Cancer) A->B C Favorable Index? B->C D Stop/Redesign Compound C->D No E Acute In Vivo Toxicity (e.g., OECD 425 in Rodents) C->E Yes F Determine LD50 / MTD E->F G Sub-chronic Toxicity (e.g., 28-day repeated dose) F->G H Histopathology & Clinical Chemistry Analysis G->H I Comprehensive Toxicity Profile H->I

Caption: A logical workflow for preclinical toxicity assessment.

References

Validation & Comparative

Dehydroeffusol: A Comparative Analysis of its Anticancer Efficacy Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the traditional Chinese medicine Juncus effusus, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative overview of DHE's effectiveness in different cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

This compound has been shown to inhibit the growth of various cancer cell lines, with pronounced effects observed in non-small cell lung cancer (NSCLC) and gastric cancer. The compound's cytotoxic and anti-proliferative activities are dose- and time-dependent.

Cytotoxicity in Non-Small Cell Lung Cancer (A549)

In studies involving the A549 human non-small cell lung cancer cell line, this compound demonstrated significant inhibition of cell viability. Notably, its cytotoxic effects were more potent under hypoxic conditions, a common feature of the tumor microenvironment.[1][2] Treatment with DHE at concentrations of 10, 20, and 40 μM for 24 hours resulted in a dose-dependent reduction in cell viability.[1]

Cell LineConditionConcentration (μM)Incubation TimeEffect on Cell ViabilityReference
A549 (NSCLC)Normoxic10, 20, 4024 hoursDose-dependent inhibition[1]
A549 (NSCLC)Hypoxic (1% O₂)10, 20, 4024 hoursHigher inhibition than normoxic[1]
Effects on Gastric Cancer Cells

This compound has also been shown to effectively inhibit the proliferation and tumorigenesis of gastric cancer cells.[3][4] Its mechanism in these cells involves the induction of tumor-suppressive endoplasmic reticulum (ER) stress and a moderate level of apoptosis.[3][4] Furthermore, DHE has been found to inhibit vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like structures, in human gastric cancer cells.[5]

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Wnt/β-catenin Pathway in NSCLC

In non-small cell lung cancer cells, this compound has been shown to prevent hypoxia-induced epithelial-mesenchymal transition (EMT) by inactivating the Wnt/β-catenin signaling pathway.[1][2] This is a critical pathway in cancer progression, and its inhibition by DHE contributes to the suppression of cancer cell migration and invasion.[1]

G cluster_0 This compound Action on Wnt/β-catenin Pathway DHE This compound Wnt Wnt Signaling DHE->Wnt Inhibits beta_catenin β-catenin Wnt->beta_catenin Activates EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to

Caption: this compound inhibits the Wnt/β-catenin pathway to suppress EMT and metastasis in NSCLC.

Endoplasmic Reticulum Stress in Gastric Cancer

In gastric cancer cells, this compound's mechanism involves the selective induction of a tumor-suppressive endoplasmic reticulum (ER) stress response.[3] It achieves this by upregulating the transcription factor ATF4, which in turn promotes the expression of the key ER stress marker DDIT3.[3] Concurrently, DHE suppresses the pro-survival ER stress marker GRP78 by downregulating the transcription factor ATF6.[3] This dual action leads to the activation of the MEKK4-MKK3/6-p38 stress response pathway and inhibition of the ERK signaling pathway, ultimately triggering moderate apoptosis.[3]

G cluster_1 This compound-Induced ER Stress in Gastric Cancer DHE This compound ATF4 ATF4 DHE->ATF4 Upregulates MEKK4_p38 MEKK4-MKK3/6-p38 Pathway DHE->MEKK4_p38 Activates ATF6 ATF6 DHE->ATF6 Downregulates ERK ERK Signaling DHE->ERK Inhibits DDIT3 DDIT3 ATF4->DDIT3 Promotes Apoptosis Apoptosis DDIT3->Apoptosis Induces MEKK4_p38->DDIT3 Activates GRP78 GRP78 ATF6->GRP78 Regulates

Caption: DHE induces apoptosis in gastric cancer cells via modulation of ER stress pathways.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.[1]

  • Treatment: Cells were treated with varying concentrations of this compound (0, 10, 20, or 40 μM) under either normoxic or hypoxic conditions.[1]

  • Incubation: Following the specified incubation period, 20 μl of MTT solution (5 mg/ml) was added to each well, and the plates were incubated for an additional 4 hours.[1]

  • Solubilization: The supernatant was removed, and the formazan (B1609692) crystals were dissolved in 150 μl of dimethyl sulfoxide (B87167) (DMSO).[1]

  • Measurement: The absorbance at 490 nm was measured using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control group.[1]

G cluster_2 MTT Assay Workflow A Seed A549 cells in 96-well plates B Treat with this compound (0-40 μM) A->B C Incubate under normoxic or hypoxic conditions B->C D Add MTT solution and incubate for 4h C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 490 nm E->F

Caption: Standard workflow for assessing cell viability using the MTT assay.

Conclusion

This compound presents a promising natural compound with validated anticancer effects in multiple cell lines, particularly non-small cell lung and gastric cancers. Its mechanisms of action, involving the modulation of critical signaling pathways like Wnt/β-catenin and the induction of ER stress, highlight its potential as a therapeutic agent. Further research, including in vivo studies and investigations into a broader range of cancer cell lines, is warranted to fully elucidate its clinical potential.

References

A Comparative Analysis of Dehydroeffusol and Other Juncus Phenanthrenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Dehydroeffusol and other prominent phenanthrenes isolated from the Juncus species, supported by experimental data. This analysis focuses on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for identifying promising candidates for further investigation.

Phenanthrenes, a class of aromatic compounds, are characteristic secondary metabolites of the Juncus (rush) genus and have garnered significant attention for their diverse and potent pharmacological activities. Among these, this compound, Juncusol (B1673165), and Effusol are frequently studied compounds. This guide synthesizes data from multiple studies to present a comparative overview of their performance in various bioassays.

Comparative Biological Activity: A Quantitative Overview

To facilitate a direct comparison of the therapeutic potential of this compound and other Juncus phenanthrenes, the following tables summarize their reported half-maximal inhibitory concentration (IC50) values for anticancer and anti-inflammatory activities, and minimum inhibitory concentration (MIC) values for antimicrobial effects. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Anticancer Activity (IC50 Values in µM)
CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)SGC-7901 (Gastric Cancer)AGS (Gastric Cancer)HepG2 (Liver Cancer)COLO 205 (Colon Cancer)
This compound ->20 (Hypoxia)[1]12-48[2]32.9[3]--
Juncusol 0.5[4]-----
Effusol 2.3[4]-----
Juncuenin B 2.9[5]-----
Ensifolin A 12.7[3]----3.9[3]

Note: A lower IC50 value indicates greater potency.

Anti-inflammatory Activity (IC50 Values in µM)
CompoundInhibition of NO Production (LPS-stimulated RAW 264.7 cells)
This compound 10.5[3]
Juncusol -
Effusol -
Other Phenanthrenes 8.59 and 13.73 for two new phenanthrenes from J. effusus[6]

Note: A lower IC50 value indicates greater potency in inhibiting nitric oxide production, a key inflammatory mediator.

Antimicrobial Activity (MIC Values in µM)
CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)
This compound --
Juncusol --
Dehydrojuncuenin B 15.1[5]15.1[5]
Juncatrin B 15.3[5]15.3[5]

Note: A lower MIC value indicates greater antimicrobial potency.

Mechanisms of Action: A Look into Cellular Signaling

Understanding the molecular mechanisms underlying the biological activities of these phenanthrenes is crucial for drug development. Research has begun to elucidate the signaling pathways modulated by these compounds, with a particular focus on this compound's anticancer effects.

This compound and the Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer cells by inactivating the Wnt/β-catenin signaling pathway.[1][7] Under hypoxic conditions, this pathway is often aberrantly activated in cancer cells, promoting metastasis. This compound appears to mitigate this by down-regulating key components of the pathway.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation This compound This compound This compound->GSK3b Inhibition of inactivation Target_Genes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Juncusol and Apoptosis Induction

Preliminary evidence suggests that juncusol may induce apoptosis in cancer cells through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[2][8][9] This pathway is a critical regulator of cell death and survival in response to cellular stress.

Juncusol_Apoptosis_Pathway Juncusol Juncusol Stress Cellular Stress Juncusol->Stress JNK_Pathway JNK Signaling Pathway Stress->JNK_Pathway Caspase_Activation Caspase Activation JNK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed mechanism of Juncusol-induced apoptosis via the JNK signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. Below are methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of phenanthrenes A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

A generalized workflow for the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test phenanthrenes in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10][11][12][13]

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Workflow:

NO_Assay_Workflow A 1. Seed RAW 264.7 cells in a 96-well plate B 2. Pre-treat cells with phenanthrenes A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Add Griess reagent to supernatant E->F G 7. Incubate for 10-15 minutes F->G H 8. Measure absorbance at 540 nm G->H I 9. Calculate % inhibition and IC50 H->I

A generalized workflow for the nitric oxide production inhibition assay.

Detailed Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test phenanthrenes for 1-2 hours prior to stimulation.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[4][14][15][16][17]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test phenanthrenes in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][18][19][20][21][22][23]

Conclusion and Future Directions

The available data indicates that this compound and other Juncus phenanthrenes, particularly Juncusol and Effusol, are promising natural products with significant anticancer, anti-inflammatory, and antimicrobial potential. This compound's ability to target the Wnt/β-catenin pathway highlights a specific mechanism that warrants further investigation for cancer therapy. Juncusol and Effusol also demonstrate potent cytotoxic effects, suggesting they may operate through distinct or overlapping mechanisms that require deeper exploration.

For future research, direct comparative studies of these key phenanthrenes under standardized conditions are crucial to definitively establish their relative potencies. Furthermore, a more in-depth elucidation of the signaling pathways modulated by Juncusol and Effusol will provide a more complete picture of their therapeutic potential and aid in the rational design of novel drug candidates based on these natural scaffolds. The structure-activity relationship studies will also be instrumental in optimizing the efficacy and selectivity of these compounds.[1][5]

References

Dehydroeffusol: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative overview of the efficacy of Dehydroeffusol (DHE), a natural phenanthrene (B1679779) compound, against standard-of-care chemotherapeutic agents in non-small cell lung cancer (NSCLC), gastric cancer, and neuroblastoma. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a novel anti-cancer agent.

Data Presentation: Comparative Efficacy

The following tables summarize the in-vitro cytotoxic activity of this compound and standard chemotherapeutics in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Note on Data Comparison: The IC50 values for this compound and the standard chemotherapeutics listed below are derived from separate studies. Direct head-to-head comparative studies are limited. Therefore, these tables serve as an indicative comparison, and the results should be interpreted with caution. Experimental conditions such as cell density, passage number, and specific assay parameters can influence IC50 values.

Table 1: Non-Small Cell Lung Cancer (A549 Cell Line)
CompoundIC50 (µM) - 48hMechanism of Action
This compound~20 µM (under hypoxic conditions)Inhibition of Wnt/β-catenin pathway
Cisplatin~8 µMDNA cross-linking, leading to apoptosis
Table 2: Gastric Cancer (AGS Cell Line)
CompoundIC50 (µM) - 48hMechanism of Action
This compound32.9 µMInduction of ER stress and apoptosis
Doxorubicin~1-5 µMTopoisomerase II inhibition, DNA intercalation
Table 3: Neuroblastoma (SH-SY5Y Cell Line)
CompoundIC50 (µM) - 48hMechanism of Action
This compoundNot explicitly stated, but inhibits viabilityInhibition of Hedgehog and Akt/mTOR pathways
Etoposide~1-10 µMTopoisomerase II inhibition

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, AGS, SH-SY5Y)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and standard chemotherapeutic agents

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the complete growth medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to the wells. A control group with medium and DMSO (vehicle control) is also included.

  • Incubation: The plates are incubated for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.

Dehydroeffusol_Signaling cluster_DHE This compound cluster_Pathways Targeted Signaling Pathways cluster_Effects Cellular Effects DHE This compound Wnt Wnt/β-catenin DHE->Wnt Hedgehog Hedgehog DHE->Hedgehog Akt_mTOR Akt/mTOR DHE->Akt_mTOR ER_Stress ER Stress DHE->ER_Stress Proliferation Decreased Proliferation Wnt->Proliferation Metastasis Decreased Metastasis Wnt->Metastasis Hedgehog->Proliferation Akt_mTOR->Proliferation Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound targets multiple oncogenic signaling pathways.

Standard Chemotherapeutics: Mechanisms of Action

The standard chemotherapeutic agents discussed in this guide have well-established mechanisms of action.

Chemo_Mechanisms cluster_Cisplatin Cisplatin cluster_Doxorubicin Doxorubicin cluster_Etoposide Etoposide cluster_Apoptosis Outcome Cisplatin Cisplatin DNA_crosslink DNA Cross-linking Cisplatin->DNA_crosslink Apoptosis Apoptosis DNA_crosslink->Apoptosis Doxorubicin Doxorubicin Topo_II_Dox Topoisomerase II Inhibition Doxorubicin->Topo_II_Dox DNA_intercalation DNA Intercalation Doxorubicin->DNA_intercalation Topo_II_Dox->Apoptosis DNA_intercalation->Apoptosis Etoposide Etoposide Topo_II_Eto Topoisomerase II Inhibition Etoposide->Topo_II_Eto Topo_II_Eto->Apoptosis Experimental_Workflow cluster_Setup Experimental Setup cluster_Assay Cytotoxicity Assay cluster_Analysis Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (DHE & Chemo) Treatment Treatment with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Viability_Assay Cell Viability Measurement (e.g., MTT) Incubation->Viability_Assay Data_Collection Absorbance Reading Viability_Assay->Data_Collection IC50_Calc IC50 Value Calculation Data_Collection->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Comparative Guide to Natural Compound Combination Therapy with Cisplatin for Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Gastric cancer remains a significant global health challenge, ranking as the third leading cause of cancer-related death worldwide.[1] Cisplatin (B142131), a platinum-based chemotherapy agent, is a cornerstone of treatment for advanced gastric cancer.[2] However, its efficacy is often limited by intrinsic or acquired drug resistance and significant side effects.[2][3] A promising strategy to overcome these limitations is the combination of cisplatin with natural compounds, which can enhance its antitumor activity and potentially reduce toxicity.[3]

This guide provides a comparative analysis of Dehydroeffusol (DHE), a phenanthrene (B1679779) compound from the medicinal herb Juncus effusus, with other natural compounds that have demonstrated synergistic effects with cisplatin in treating gastric cancer. While direct experimental data on the DHE-cisplatin combination is not yet available, this document evaluates its potential based on its established mechanisms of action and compares it with experimentally validated combinations, namely Deltonin and Arenobufagin.

Data Presentation: A Comparative Overview

The following tables summarize the anti-cancer effects of this compound as a standalone agent and compare the synergistic activities of Deltonin and Arenobufagin when combined with cisplatin in gastric cancer models.

Table 1: Profile of this compound (DHE) in Gastric Cancer

AttributeDescriptionReference
Source Active component from the medicinal herb Juncus effusus.[1]
Mechanism of Action Induces tumor-suppressive endoplasmic reticulum (ER) stress and moderate apoptosis. Inhibits vasculogenic mimicry.[1][4]
Key Molecular Targets - Upregulates : DDIT3 (CHOP), ATF4, MEKK4-MKK3/6-p38 signaling. - Downregulates : GRP78, ATF6, ERK signaling, VE-cadherin, MMP2.[1][4]
Observed Effects - Inhibits gastric cancer cell proliferation and tumorigenesis. - Suppresses cancer cell adhesion, migration, and invasion.[1][4]
Toxicity Profile Reported to have very low toxicity.[4]

Table 2: Quantitative Comparison of Combination Therapies on Gastric Cancer Cell Viability

Combination TherapyCell LineTreatment Concentration% Cell Viability (Approx.)Reference
Deltonin + Cisplatin AGSDeltonin (1.25 µM) + Cisplatin (2.5 µg/mL)~45%[5]
HGC-27Deltonin (1.25 µM) + Cisplatin (2.5 µg/mL)~50%[5]
Arenobufagin + Cisplatin AGS, MKN-45Not specifiedSignificantly inhibited proliferation vs. either agent alone.[2]

Table 3: Mechanistic Comparison of Natural Compounds in Combination with Cisplatin

FeatureThis compound (Potential Synergy)Deltonin + CisplatinArenobufagin + Cisplatin
Primary Synergistic Effect Hypothetically, enhanced apoptosis and cell stress.Enhances chemosensitivity, boosts apoptosis.Synergistically inhibits tumor growth and migration.
Core Cellular Process ER Stress & ApoptosisApoptosis & DNA Repair InhibitionAlkaliptosis & Apoptosis
Signaling Pathways Modulated MEKK4-p38 MAPK (activated), ERK (inhibited)PI3K/AKT/mTOR (inhibited), p38-MAPK (inhibited)NF-κB (modulated)
Key Protein Markers ↑ DDIT3, ↓ GRP78, ↓ VE-cadherin, ↓ MMP2↑ Bax, ↑ Bid, ↓ Rad51↓ CA9, ↓ MMP-2, ↓ MMP-9
References [1][4][5][2]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for understanding the therapeutic mechanisms.

Signaling Pathway Diagrams (Graphviz)

DHE_Pathway cluster_cell Gastric Cancer Cell cluster_er Endoplasmic Reticulum cluster_mapk MAPK Signaling DHE This compound ER_Stress ER Stress DHE->ER_Stress MEKK4 MEKK4 DHE->MEKK4 ERK ERK DHE->ERK ATF4 ATF4 ER_Stress->ATF4 ATF6 ATF6 ER_Stress->ATF6 DDIT3 DDIT3 (CHOP) ATF4->DDIT3 Apoptosis Apoptosis DDIT3->Apoptosis GRP78 GRP78 ATF6->GRP78 MKK3_6 MKK3/6 MEKK4->MKK3_6 p38 p38 MKK3_6->p38 p38->DDIT3 CellGrowth Cell Growth & Proliferation ERK->CellGrowth

Caption: this compound's mechanism in gastric cancer.

Deltonin_Cisplatin_Pathway cluster_cell Gastric Cancer Cell cluster_pi3k PI3K/AKT Signaling cluster_mapk MAPK Signaling Deltonin Deltonin PI3K PI3K Deltonin->PI3K p38_MAPK p38-MAPK Deltonin->p38_MAPK Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DNA_Repair DNA Repair (Rad51) mTOR->DNA_Repair p38_MAPK->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair->Apoptosis

Caption: Deltonin enhances cisplatin chemosensitivity.

ArBu_Cisplatin_Workflow cluster_cell Gastric Cancer Cell ArBu_CDDP Arenobufagin + Cisplatin Alkaliptosis Alkaliptosis ArBu_CDDP->Alkaliptosis NFkB NF-κB Pathway ArBu_CDDP->NFkB MMP2 MMP-2 ArBu_CDDP->MMP2 MMP9 MMP-9 ArBu_CDDP->MMP9 Proliferation Proliferation Alkaliptosis->Proliferation Migration Migration MMP2->Migration MMP9->Migration

Caption: Arenobufagin & cisplatin synergistic effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis, primarily based on the study of Deltonin in combination with cisplatin.[5]

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Gastric cancer cells (e.g., AGS, HGC-27) are seeded into 96-well plates at a density of 5x10³ cells per well and cultured overnight to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Deltonin alone, cisplatin alone, or a combination) and incubated for a specified period (e.g., 24 hours). Control wells receive medium with vehicle (e.g., DMSO) only.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Data Acquisition: The absorbance (optical density) is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using EDTA-free trypsin. Cells are then pooled, centrifuged at 1,500 rpm for 5 minutes, and washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Data Acquisition: Following incubation, 400 µL of 1X Binding Buffer is added to each sample. The samples are analyzed within 1 hour using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: After treatment, cells are washed with cold PBS and lysed on ice using RIPA buffer containing a protease inhibitor cocktail. The cell lysate is centrifuged at 12,000 rpm for 20 minutes at 4°C, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are mixed with loading buffer, boiled for 5 minutes, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bax, Rad51, p-AKT, total-AKT, β-actin).

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software and normalized to a loading control like β-actin.

References

Dehydroeffusol: An Emerging Phenanthrene with Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

Absence of evidence for synergistic effects with other anticancer agents.

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated notable anticancer properties in preclinical studies. Research has primarily focused on its efficacy as a standalone agent in various cancer models. To date, published scientific literature does not contain studies evaluating the synergistic effects of this compound in combination with other conventional anticancer agents such as cisplatin, doxorubicin, or paclitaxel. Therefore, a direct comparison of its performance in combination therapies is not currently possible.

This guide provides a comprehensive overview of the existing experimental data on the anticancer activities of this compound as a single agent, including its impact on cancer cell viability, the signaling pathways it modulates, and the experimental protocols utilized in these investigations.

Anticancer Activity of this compound (Standalone)

This compound has been shown to inhibit the growth and tumorigenicity of various cancer cell lines. Its primary mechanisms of action involve the induction of endoplasmic reticulum (ER) stress and apoptosis.[1][2]

Cancer TypeCell LineIC50 (µM)Effect
Gastric CancerNCI-N87~25Inhibition of cell proliferation
Gastric CancerSGC-7901~30Inhibition of cell proliferation
Non-Small Cell Lung CancerA549Not specifiedInhibition of cell viability, migration, and invasion
NeuroblastomaSH-SY5YNot specifiedInhibition of cell viability and epithelial-mesenchymal transition

Experimental Protocols

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Seeding: Cancer cells (e.g., NCI-N87, SGC-7901) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis

Western blotting is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.

  • Cell Lysis: After treatment with this compound, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE on polyacrylamide gels.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., ATF4, CHOP, p38, ERK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways.

ER Stress and Apoptosis Pathway in Gastric Cancer

In gastric cancer cells, this compound induces a robust tumor-suppressive ER stress response and moderate apoptosis.[1] It selectively activates the ATF4-CHOP arm of the unfolded protein response while inhibiting the pro-survival ATF6-GRP78 pathway. Concurrently, it activates the p38 MAPK pathway and inhibits ERK signaling.[1]

G DHE This compound ER_Stress ER Stress DHE->ER_Stress p38 p38 MAPK DHE->p38 ERK ERK DHE->ERK ATF4 ATF4 ER_Stress->ATF4 ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP (DDIT3) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis GRP78 GRP78 ATF6->GRP78 Cell_Survival Cell Survival GRP78->Cell_Survival p38->CHOP

Caption: this compound-induced ER stress and apoptosis pathway.

Wnt/β-catenin Pathway in Non-Small Cell Lung Cancer

This compound has been shown to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) cells by inactivating the Wnt/β-catenin signaling pathway.

G DHE This compound Wnt Wnt/β-catenin Pathway DHE->Wnt Hypoxia Hypoxia Hypoxia->Wnt beta_catenin β-catenin Wnt->beta_catenin EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Metastasis Metastasis EMT->Metastasis

Caption: Inhibition of Wnt/β-catenin pathway by this compound.

Hedgehog and Akt/mTOR Pathways in Neuroblastoma

In neuroblastoma cells, this compound inhibits cell viability and EMT by suppressing the Hedgehog (Hh) and Akt/mTOR signaling pathways.

G DHE This compound Hh Hedgehog (Hh) Pathway DHE->Hh Akt_mTOR Akt/mTOR Pathway DHE->Akt_mTOR Cell_Viability Cell Viability Hh->Cell_Viability EMT Epithelial-Mesenchymal Transition (EMT) Hh->EMT Akt_mTOR->Cell_Viability Akt_mTOR->EMT

References

Unveiling the Molecular Targets of Dehydroeffusol: A Comparative Guide to Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Dehydroeffusol's impact on key cellular signaling pathways, benchmarked against alternative therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols.

This compound (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated significant anti-tumor activity in preclinical studies. While comprehensive, genome-wide genetic screens to identify its direct molecular targets are not yet available in published literature, a substantial body of evidence has elucidated its modulatory effects on several critical signaling pathways implicated in cancer progression. This guide confirms the molecular pathways influenced by DHE and compares its activity with other known inhibitors, providing a framework for further investigation and drug development.

Modulation of the Endoplasmic Reticulum (ER) Stress Pathway

This compound has been shown to selectively induce a tumor-suppressive endoplasmic reticulum (ER) stress response in gastric cancer cells.[1] This is a critical pathway that, when persistently activated, can lead to apoptosis. DHE's mechanism involves the upregulation of pro-apoptotic factors and the downregulation of pro-survival factors within the Unfolded Protein Response (UPR).

Key Molecular Effects of this compound on the ER Stress Pathway:

  • Upregulation of the PERK-eIF2α-ATF4-CHOP Axis: DHE promotes the overexpression of Activating Transcription Factor 4 (ATF4) and DNA Damage-Inducible Transcript 3 (DDIT3, also known as CHOP), a key mediator of ER stress-induced apoptosis.[1]

  • Downregulation of GRP78/BiP: It suppresses the expression of the 78 kDa glucose-regulated protein (GRP78), a central regulator of ER stress that typically promotes cell survival.[1]

  • Modulation of ATF6: DHE downregulates the transcription factor ATF6, another key sensor in the UPR that is often associated with adaptation to ER stress and cell survival.[1]

  • Activation of the p38 MAPK Pathway: DHE markedly activates the MEKK4-MKK3/6-p38 signaling cascade, which can further potentiate the expression of CHOP.[1]

  • Inhibition of ERK Signaling: Concurrently, DHE significantly inhibits the ERK signaling pathway, which is often associated with cell proliferation and survival.[1]

Comparative Analysis with Alternative ER Stress Modulators
Compound/ClassMechanism of ActionTarget Cancer Type(s)Reference
This compound Induces tumor-suppressive ER stress via ATF4/CHOP upregulation and GRP78/ATF6 downregulation.Gastric Cancer[1]
Tunicamycin N-glycosylation inhibitor, a classical inducer of ER stress.Various (research tool)[2]
Thapsigargin SERCA pump inhibitor, induces ER stress by depleting ER calcium stores.Various (research tool)[3]
Bortezomib Proteasome inhibitor, leads to accumulation of unfolded proteins and ER stress.Multiple Myeloma, Mantle Cell Lymphoma[4]
Resveratrol Natural polyphenol, induces ER stress-related apoptosis.Multiple Myeloma, Malignant Melanoma[5]
Curcumin Natural compound, modulates ER stress signaling.Various Cancers[6]

Inhibition of the Wnt/β-catenin Signaling Pathway

In the context of non-small cell lung cancer (NSCLC), this compound has been identified as an inhibitor of the Wnt/β-catenin pathway, particularly under hypoxic conditions.[7][8] This pathway is fundamental in embryonic development and is frequently dysregulated in cancer, contributing to processes like epithelial-mesenchymal transition (EMT), a key step in metastasis.

Key Molecular Effects of this compound on the Wnt/β-catenin Pathway:

  • Inhibition of β-catenin Accumulation: DHE mitigates the hypoxia-induced increase in the expression of β-catenin, the central effector of the canonical Wnt pathway.[7]

  • Downregulation of Wnt Target Genes: It reduces the expression of downstream targets of β-catenin, including cyclin D1 and c-myc, which are critical for cell proliferation.[7]

  • Suppression of EMT: By inhibiting the Wnt/β-catenin pathway, DHE reverses the hypoxia-induced EMT phenotype, characterized by increased E-cadherin and decreased N-cadherin expression.[7][8]

Comparative Analysis with Alternative Wnt/β-catenin Pathway Inhibitors
Compound/ClassMechanism of ActionTarget Cancer Type(s)Reference
This compound Inhibits hypoxia-induced activation of the Wnt/β-catenin pathway.Non-Small Cell Lung Cancer[7]
ICG-001 (PRI-724) Small molecule inhibitor that specifically binds to the coactivator CBP, disrupting its interaction with β-catenin.Colon Cancer[9]
Windorphen Selectively targets the p300 histone acetyltransferase to inhibit Wnt signaling.Cancers with Wnt-activating mutations[9]
Natural Compounds (e.g., Curcumin, Resveratrol) Modulate the Wnt/β-catenin pathway through various mechanisms, including promoting β-catenin degradation.Breast Cancer, Colon Cancer[6][10][11]
Anti-Frizzled Antibodies (e.g., OMP-54F28) Monoclonal antibodies that target the Frizzled receptors, preventing Wnt ligand binding.Breast, Colon, Liver Cancer (preclinical)[9]

Abrogation of Vasculogenic Mimicry

This compound has been shown to effectively inhibit vasculogenic mimicry (VM) in gastric cancer.[12] VM is a process by which highly aggressive tumor cells form de novo, matrix-rich, patterned vascular channels, contributing to tumor perfusion and metastasis independently of endothelial cell-driven angiogenesis.

Key Molecular Effects of this compound on Vasculogenic Mimicry:

  • Downregulation of VE-cadherin: DHE markedly inhibits the expression of VE-cadherin, a master regulator of VM, by inhibiting its gene promoter activity.[12]

  • Inhibition of MMP2: It significantly decreases the expression and activity of matrix metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is essential for VM.[12]

Comparative Analysis with Alternative Vasculogenic Mimicry Inhibitors
Compound/ClassMechanism of ActionTarget Cancer Type(s)Reference
This compound Inhibits the expression of VE-cadherin and MMP2.Gastric Cancer[12]
FAK Inhibitors (e.g., PF-271) Inhibit Focal Adhesion Kinase (FAK), a key signaling molecule in cell adhesion and migration.Uveal Melanoma[13]
EphA2 Inhibitors (e.g., Dasatinib) Target the EphA2 receptor tyrosine kinase, a downstream effector of VE-cadherin in VM.Esophageal Squamous Cell Carcinoma[13][14]
Transgelin Inhibition Inhibition of the actin-binding protein transgelin prevents VM.Breast Cancer[15]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular effects of this compound are provided below.

Western Blot Analysis for Protein Expression

This protocol is for assessing the levels of key proteins in the ER stress and Wnt/β-catenin pathways (e.g., ATF4, CHOP, GRP78, β-catenin, c-myc, Cyclin D1).

  • Cell Lysis:

    • Treat cells with this compound or control vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-ATF4, anti-CHOP, anti-β-catenin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Transwell Migration and Invasion Assay

This assay is used to evaluate the effect of this compound on the migratory and invasive capacity of cancer cells, which is relevant to its inhibition of EMT and VM.

  • Cell Preparation:

    • Culture cancer cells (e.g., A549 for NSCLC) to ~80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours before the assay.

    • Trypsinize and resuspend the cells in a serum-free medium at a concentration of 2 x 10^5 cells/mL.

  • Assay Setup:

    • For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and incubate at 37°C for 2 hours to allow for gelling. For migration assays, this step is omitted.

    • Add 600 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower chamber.

    • Add 200 µL of the cell suspension to the upper chamber of the inserts, along with different concentrations of this compound or control.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.

  • Staining and Quantification:

    • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 20-30 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Gently wash the inserts with water and allow them to dry.

    • Capture images of the stained cells under a microscope and count the cells in several random fields to quantify migration or invasion.

Visualizing Molecular Pathways and Experimental Workflows

Dehydroeffusol_ER_Stress_Pathway DHE This compound ERK ERK Signaling DHE->ERK MEKK4 MEKK4 DHE->MEKK4 ATF4 ATF4 DHE->ATF4 GRP78 GRP78 DHE->GRP78 ATF6 ATF6 DHE->ATF6 CellSurvival Cell Survival ERK->CellSurvival MKK3_6 MKK3/6 MEKK4->MKK3_6 p38 p38 MAPK MKK3_6->p38 DDIT3 DDIT3 (CHOP) p38->DDIT3 ATF4->DDIT3 Apoptosis Apoptosis DDIT3->Apoptosis GRP78->CellSurvival ATF6->CellSurvival

Figure 1: this compound's modulation of the ER stress and MAPK pathways.

Dehydroeffusol_Wnt_Pathway Hypoxia Hypoxia Wnt_Pathway Wnt/β-catenin Pathway Hypoxia->Wnt_Pathway DHE This compound DHE->Wnt_Pathway beta_catenin β-catenin Wnt_Pathway->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes EMT Epithelial-Mesenchymal Transition (EMT) Target_Genes->EMT

Figure 2: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental_Workflow start Hypothesize compound's effect on a pathway treat_cells Treat cancer cells with compound vs. control start->treat_cells phenotypic_assay Phenotypic Assays (e.g., Viability, Migration) treat_cells->phenotypic_assay protein_analysis Protein Expression Analysis (Western Blot) treat_cells->protein_analysis gene_analysis Gene Expression Analysis (qRT-PCR) treat_cells->gene_analysis pathway_confirmation Confirm pathway modulation phenotypic_assay->pathway_confirmation protein_analysis->pathway_confirmation gene_analysis->pathway_confirmation end Target Pathway Validated pathway_confirmation->end  Yes revise Revise Hypothesis pathway_confirmation->revise  No

Figure 3: General workflow for validating a compound's effect on a signaling pathway.

References

Dehydroeffusol: A Comparative Analysis of its Anticancer Mechanisms Across Different Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Dehydroeffusol (DHE), a natural phenanthrene (B1679779) compound, in non-small cell lung cancer and gastric cancer. The information presented is based on preclinical studies and aims to offer a cross-validated perspective on DHE's therapeutic potential. This document also includes a comparison with other related natural compounds and a standard chemotherapeutic agent, doxorubicin (B1662922), to provide a broader context for its activity.

Executive Summary

This compound, a bioactive compound isolated from Juncus effusus, has demonstrated significant anticancer properties in preclinical models of non-small cell lung cancer (NSCLC) and gastric cancer. However, its mechanism of action appears to be cancer-type specific. In NSCLC, DHE primarily targets the Wnt/β-catenin signaling pathway to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][2] In contrast, in gastric cancer, DHE's anticancer effects are mediated through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis, and the inhibition of vasculogenic mimicry.[3][4] This guide synthesizes the available experimental data to provide a clear comparison of these mechanisms.

Comparative Analysis of this compound's Mechanism of Action

The following tables summarize the quantitative data on the effects of this compound and comparator agents in NSCLC and gastric cancer cell lines.

Table 1: Comparison of IC50 Values

CompoundCancer TypeCell LineIC50 ValueCitation(s)
This compound Gastric CancerSGC-790135.9 µM
Gastric CancerAGS32.9 µM
Juncuenin B Breast CancerMDA-MB-2319.4 µM
Cervical CancerHeLa2.9 µM
Ovarian CancerA27807.3 µM
Doxorubicin NSCLCA549~0.07-0.8 µM (72h)[1]
Gastric CancerSGC-7901Not explicitly found, but used in studies

Note: IC50 values for this compound in A549 cells were not explicitly stated in the provided abstracts, though dose-dependent effects were observed at 10, 20, and 40 µM.

Table 2: Mechanistic Comparison in Non-Small Cell Lung Cancer (A549 cells)

Target Pathway/ProcessThis compoundDoxorubicin (literature insights)
Wnt/β-catenin Pathway Inhibits activation under hypoxic conditions.[1][2]Limited direct evidence of modulation in NSCLC.
Epithelial-Mesenchymal Transition (EMT) Suppresses hypoxia-induced EMT. Increases E-cadherin and decreases N-cadherin expression.[1][2]Can induce EMT in some cancer types, contributing to resistance.
Cell Viability Dose-dependent inhibition, more sensitive under hypoxic conditions.[1][2]Potent inhibitor of cell viability.[1]
Cell Migration & Invasion Mitigates hypoxia-induced migration and invasion.[2]Generally inhibits, but resistance can lead to increased invasion.
HIF-1α Expression Suppresses hypoxia-induced increase in protein and mRNA levels.[1][2]Can be modulated, but not a primary mechanism.

Table 3: Mechanistic Comparison in Gastric Cancer (SGC-7901 & AGS cells)

Target Pathway/ProcessThis compoundDoxorubicin (literature insights)
Endoplasmic Reticulum (ER) Stress Induces tumor-suppressive ER stress.[3][4] Increases DDIT3 and ATF4. Decreases GRP78.[3]Can induce ER stress, which may contribute to both apoptosis and chemoresistance.[5]
Apoptosis Triggers moderate apoptosis.[3][4]A well-established inducer of apoptosis.
Vasculogenic Mimicry Inhibits gastric cancer cell-mediated vasculogenic mimicry.[4]Not a primary reported mechanism of action.
VE-cadherin Expression Markedly inhibits expression.[4]Not a primary target.
MMP2 Expression & Activity Significantly decreases expression and activity.[4]Can modulate MMPs, but not a primary mechanism.
Cell Proliferation Effectively inhibits.[3]Potent inhibitor of proliferation.
ERK Signaling Significantly inhibits.[3]Can modulate ERK signaling, often leading to apoptosis.
p38 Signaling Markedly activates the MEKK4-MKK3/6-p38-DDIT3 pathway.[3]Can activate p38, which can have pro-apoptotic or pro-survival effects depending on the context.[5]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Wnt/β-catenin Pathway in NSCLC

Under hypoxic conditions, HIF-1α accumulation can lead to the activation of the Wnt/β-catenin signaling pathway, promoting EMT and subsequent metastasis. This compound has been shown to counteract this by suppressing HIF-1α expression and inhibiting the Wnt/β-catenin pathway, thereby maintaining the epithelial phenotype of NSCLC cells.

G cluster_0 Hypoxic Condition cluster_1 This compound Treatment HIF-1α HIF-1α Wnt Wnt HIF-1α->Wnt activates β-catenin β-catenin Wnt->β-catenin stabilizes EMT EMT β-catenin->EMT promotes Metastasis Metastasis EMT->Metastasis DHE DHE HIF-1α_i HIF-1α DHE->HIF-1α_i inhibits Wnt_i Wnt DHE->Wnt_i inhibits HIF-1α_i->Wnt_i β-catenin_i β-catenin Wnt_i->β-catenin_i EMT_i EMT β-catenin_i->EMT_i

Caption: this compound inhibits hypoxia-induced EMT in NSCLC.

This compound-Induced ER Stress and Apoptosis in Gastric Cancer

In gastric cancer cells, this compound induces a robust ER stress response, characterized by the upregulation of pro-apoptotic factors like DDIT3 (CHOP) and the downregulation of pro-survival factors such as GRP78. This selective induction of tumor-suppressive ER stress ultimately leads to moderate apoptosis.

G cluster_0 ER Stress Response DHE DHE ATF4 ATF4 DHE->ATF4 upregulates ATF6 ATF6 DHE->ATF6 downregulates DDIT3 (CHOP) DDIT3 (CHOP) ATF4->DDIT3 (CHOP) upregulates Apoptosis Apoptosis DDIT3 (CHOP)->Apoptosis promotes GRP78 GRP78 ATF6->GRP78 downregulates GRP78->Apoptosis inhibits

Caption: DHE induces apoptosis via ER stress in gastric cancer.

Representative Experimental Workflow: Western Blot Analysis

The following diagram illustrates a typical workflow for assessing changes in protein expression levels, a key method used in the cited studies to elucidate DHE's mechanism of action.

G Cell_Culture Cancer Cell Culture (e.g., A549, SGC-7901) Treatment Treatment with DHE (or control/alternative) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-β-catenin, anti-GRP78) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of protein expression.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549 or SGC-7901) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) or comparator compounds for specified time points (e.g., 24, 48, 72 hours). For hypoxia experiments, incubate the plates in a hypoxic chamber (1% O₂).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, E-cadherin, GRP78, DDIT3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Transwell Migration and Invasion Assay
  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.

  • Cell Seeding: Seed cancer cells (e.g., 2.5 x 10⁴ cells) in serum-free medium into the upper chamber.

  • Treatment: Add the desired concentration of this compound or comparator compound to the upper chamber.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 20% fetal bovine serum.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with 5% paraformaldehyde and stain with 0.1% Crystal Violet.

  • Cell Counting: Count the number of stained cells in several randomly selected fields under a microscope.

  • Data Analysis: Express the results as the average number of migrated/invaded cells per field.

Conclusion

This compound demonstrates promising anticancer activity through distinct mechanisms in different cancer types. Its ability to inhibit the Wnt/β-catenin pathway in NSCLC and induce ER stress in gastric cancer highlights its potential as a versatile therapeutic agent. Further cross-validation studies in a broader range of cancer cell lines are warranted to fully elucidate its spectrum of activity and to identify predictive biomarkers for patient stratification. The comparative data presented in this guide can serve as a valuable resource for researchers investigating novel natural product-based cancer therapies.

References

Head-to-head study of Dehydroeffusol and doxorubicin in breast cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Dehydroeffusol, a phenanthrene (B1679779) compound, has emerged as a molecule of interest, with preliminary studies suggesting potential anti-cancer activities.

This guide provides a comparative overview of the available preclinical data for this compound and doxorubicin in breast cancer models. It is important to note that direct head-to-head studies are currently unavailable in the scientific literature. Therefore, this comparison is synthesized from independent studies on each compound. Furthermore, due to the limited research on this compound specifically in breast cancer, data from a closely related compound, dehydrodiisoeugenol (B190919) (DHIE), is included as a proxy, with the caveat that these findings may not be directly transferable.

In Vitro Efficacy: A Comparative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for dehydrodiisoeugenol (as a proxy for this compound) and doxorubicin across various breast cancer cell lines.

Table 1: IC50 Values of Dehydrodiisoeugenol (DHIE) in Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (µM)
MDA-MB-231Triple-Negative14.98
MCF-7ER-Positive15.96

Data derived from a study on dehydrodiisoeugenol (DHIE), a compound structurally related to this compound.[1]

Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (µM)
MCF-7ER-Positive~0.02 - 4.0
MDA-MB-231Triple-Negative~0.05 - 1.0
T47DER-PositiveNot specified
MDA-MB-468Triple-NegativeNot specified

IC50 values for doxorubicin can vary significantly depending on the experimental conditions and duration of exposure.

Cellular Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound (Inferred from Dehydrodiisoeugenol and Gastric Cancer Studies)

Studies on the related compound dehydrodiisoeugenol in breast cancer cells indicate that it induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[1] Research on this compound in gastric cancer cells has shown that it can induce a moderate level of apoptosis through the induction of endoplasmic reticulum (ER) stress.[2]

Doxorubicin

Doxorubicin is well-documented to induce apoptosis in breast cancer cells. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. Doxorubicin typically causes cell cycle arrest at the G1/S and G2/M phases.

Table 3: Comparative Effects on Apoptosis and Cell Cycle

FeatureThis compound (Inferred)Doxorubicin
Apoptosis Moderate induction via ER stress (in gastric cancer cells)[2]Strong induction via DNA damage
Cell Cycle Arrest G0/G1 phase (based on dehydrodiisoeugenol data)[1]G1/S and G2/M phases

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound (and its analogue dehydrodiisoeugenol) and doxorubicin.

Dehydroeffusol_Pathway cluster_ER_Stress ER Stress Pathway (Gastric Cancer) cluster_PLK1_p53 PLK1-p53 Axis (Breast Cancer - DHIE) This compound This compound ATF6 ATF6 This compound->ATF6 Inhibits ATF4 ATF4 This compound->ATF4 Activates PLK1 PLK1 This compound->PLK1 Inhibits cluster_ER_Stress cluster_ER_Stress cluster_PLK1_p53 cluster_PLK1_p53 DDIT3 DDIT3 (CHOP) ATF4->DDIT3 Apoptosis_ER Apoptosis DDIT3->Apoptosis_ER p53 p53 PLK1->p53 Inhibits CellCycleArrest G0/G1 Arrest p53->CellCycleArrest

Proposed signaling pathways for this compound.

Doxorubicin_Pathway cluster_DNA_Damage DNA Damage Response Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DSB Double-Strand Breaks DNA->DSB TopoII->DSB p53_dox p53 Activation DSB->p53_dox CellCycleArrest_dox G1/S & G2/M Arrest p53_dox->CellCycleArrest_dox Apoptosis_dox Apoptosis p53_dox->Apoptosis_dox

Mechanism of action for Doxorubicin.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the referenced literature. Specific parameters may vary between studies.

Cell Viability (MTT) Assay
  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the test compounds as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Breast Cancer Cell Lines Treatment Treat with This compound or Doxorubicin CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle

General experimental workflow for in vitro studies.

Conclusion

The available preclinical data suggests that this compound and its analogue, dehydrodiisoeugenol, exhibit anti-proliferative effects in breast cancer cell lines, albeit at higher concentrations than the established chemotherapeutic agent, doxorubicin. The mechanisms of action appear to differ, with this compound potentially inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through ER stress, while doxorubicin acts primarily through DNA damage, leading to G1/S and G2/M arrest and robust apoptosis.

It is crucial to emphasize that the data for this compound in breast cancer is currently indirect and limited. Further direct comparative studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this compound as a standalone or combination therapy for breast cancer. Researchers are encouraged to build upon these preliminary findings to explore its efficacy, safety, and precise molecular mechanisms in breast cancer.

References

Dehydroeffusol: A Promising Therapeutic Window in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Dehydroeffusol's preclinical performance against standard chemotherapeutic agents, Cisplatin (B142131) and Paclitaxel (B517696), reveals a potentially wider therapeutic window for this natural compound, suggesting a favorable safety profile alongside its anti-cancer efficacy.

This compound (DHE), a phenanthrene (B1679779) compound isolated from the plant Juncus effusus, has demonstrated significant anti-tumor activity in various preclinical studies. This guide provides a comprehensive assessment of its therapeutic window, comparing its efficacy and toxicity with the established chemotherapy drugs Cisplatin and Paclitaxel in preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a novel anti-cancer agent.

Comparative Efficacy and Toxicity

Quantitative data from in vivo preclinical studies are summarized below to provide a clear comparison of the therapeutic windows of this compound, Cisplatin, and Paclitaxel. The therapeutic window is the range between the minimum effective dose and the maximum tolerated dose (MTD) or a dose causing unacceptable toxicity.

CompoundPreclinical ModelEfficacious DoseObserved EfficacyMaximum Tolerated Dose (MTD) / Lethal Dose (LD50)Reference
This compound Colon Cancer Xenograft (Nude Mice)40 mg/kg (oral, daily for 20 days)Significant tumor growth inhibitionNot established, but no significant weight loss observed at the efficacious dose. Stated to have "very low toxicity".[1][2][1]
Alzheimer's Disease Model (Mice)15 mg/kg (oral, daily for 12 days)Neuroprotective effectsWell-tolerated[3]
Anxiolytic/Sedative Model (Mice)2.5 - 5 mg/kg (oral)Anxiolytic and sedative effects without motor impairmentWell-tolerated
Cisplatin Various Xenograft Models (Mice)2.0 - 7.5 mg/kg (intraperitoneal, various schedules)Tumor growth inhibitionMTD varies by strain and schedule; can be around 10-12 mg/kg for a single dose. Embryonic LD50 in mice is 5.24 mg/kg (IP).[4][5][6][4][5][6]
Paclitaxel Various Xenograft Models (Nude Mice)12 - 24 mg/kg/day (intravenous, 5 days)Significant tumor growth inhibitionMTD is approximately 20 mg/kg (IV).[7][8][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Efficacy Study: Xenograft Tumor Model

This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the anti-tumor efficacy of a test compound.

  • Cell Culture: Human cancer cell lines (e.g., colon, non-small cell lung, gastric) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile medium or phosphate-buffered saline (PBS). A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) is administered via the desired route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.

In Vivo Acute Oral Toxicity Study (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

  • Dose Preparation: The test substance is prepared in a suitable vehicle at various concentrations.

  • Administration: Animals are fasted overnight before dosing. A single dose of the test substance is administered by oral gavage. A control group receives the vehicle alone.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Pharmacokinetic Analysis in Rodents

This protocol outlines the procedures for determining the pharmacokinetic profile of a compound in rodents.

  • Animal Preparation: Rodents are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Compound Administration: The test compound is administered via the intended route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME) characteristics like half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows for assessing its therapeutic window.

Dehydroeffusol_Signaling_Pathway cluster_DHE This compound cluster_Wnt Wnt/β-catenin Pathway cluster_ER ER Stress Pathway DHE This compound Wnt Wnt Signaling DHE->Wnt Inhibits ER_Stress ER Stress DHE->ER_Stress Induces beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Promotes Apoptosis Apoptosis ATF4 ATF4 ER_Stress->ATF4 Activates CHOP CHOP ATF4->CHOP Induces CHOP->Apoptosis Promotes

Caption: this compound's dual mechanism of action.

Therapeutic_Window_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment cluster_PK Pharmacokinetics In_Vitro_Efficacy In Vitro Efficacy (IC50, Cell Viability) In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) In_Vitro_Efficacy->In_Vivo_Efficacy Effective_Dose Minimum Effective Dose In_Vivo_Efficacy->Effective_Dose Therapeutic_Window Therapeutic Window Effective_Dose->Therapeutic_Window In_Vitro_Toxicity In Vitro Cytotoxicity (Normal Cells) In_Vivo_Toxicity In Vivo Toxicity (MTD, LD50) In_Vitro_Toxicity->In_Vivo_Toxicity Tolerated_Dose Maximum Tolerated Dose In_Vivo_Toxicity->Tolerated_Dose Tolerated_Dose->Therapeutic_Window PK_Studies Pharmacokinetic Studies (ADME) PK_Studies->Therapeutic_Window Informs Dosing

Caption: Workflow for Therapeutic Window Assessment.

References

Safety Operating Guide

Navigating the Disposal of Dehydroeffusol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of Dehydroeffusol is paramount for ensuring a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal protocols for this compound, the following guidelines are based on standard best practices for the disposal of non-acutely hazardous chemical waste. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in the proper management of chemical waste from the moment of its generation to its ultimate disposal. Key principles include minimizing waste generation, using appropriate and clearly labeled containers, and storing waste in designated satellite accumulation areas.[1] Hazardous chemicals should never be disposed of down the drain or in regular trash.[1][2]

Quantitative Data for Chemical Waste Handling
ParameterGuidelineSource
Waste Accumulation Limit Max. 55 gallons of hazardous waste in a Satellite Accumulation Area.[1]
Acutely Toxic Waste Limit Max. 1 quart of liquid or 1 kg of solid for P-listed chemicals.[1]
Storage Duration Max. 12 months in a satellite accumulation area if accumulation limits are not exceeded.[1]
Container Headspace Leave at least one inch of headroom to allow for expansion.
pH for Neutralization Neutralize corrosive wastes to a pH between 5.5 and 9.5 before disposal, if permissible.

Note: this compound is not currently classified as a P-listed (acutely toxic) chemical. However, this table provides context for general laboratory chemical waste management.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handle this compound in a well-ventilated area, preferably within a fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Waste Characterization and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate this compound waste from other waste streams. Do not mix with incompatible chemicals.

  • Solid waste (e.g., contaminated filter paper, gloves, empty vials) should be collected separately from liquid waste.

3. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, leak-proof screw cap. The original container is often the best choice for waste accumulation.[3]

  • The container must be in good condition, free from cracks or deterioration.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4]

  • Keep the waste container closed at all times, except when adding waste.[1]

  • Ensure the SAA is inspected weekly for any signs of leakage.

5. Disposal Request and Pickup:

  • Once the container is full or you have no further use for it, contact your institution's EHS department to arrange for a hazardous waste pickup.[1]

  • Do not transport hazardous waste to a central storage facility yourself.[3]

6. Empty Container Disposal:

  • An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.

  • If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, deface the original label and dispose of the container as regular trash, in accordance with institutional policy.[3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_store Storage cluster_dispose Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Solid Waste? ppe->is_solid solid_waste Collect in Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Waste Container is_solid->liquid_waste No container Use Compatible, Leak-Proof Container solid_waste->container liquid_waste->container label_container Label with 'Hazardous Waste', Chemical Name, and Date container->label_container store_saa Store in Designated Satellite Accumulation Area label_container->store_saa keep_closed Keep Container Closed store_saa->keep_closed is_full Container Full? keep_closed->is_full request_pickup Contact EHS for Waste Pickup is_full->request_pickup Yes continue_collection Continue Waste Collection is_full->continue_collection No

This compound Disposal Workflow

References

Navigating the Safe Handling of Dehydroeffusol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Dehydroeffusol. While specific toxicity data for this compound is limited, it is consistently reported to exhibit very low toxicity.[1] Nevertheless, a cautious approach grounded in established best practices for chemical handling is essential. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to foster a secure research environment.

Core Safety and Handling Recommendations

When working with this compound, adherence to standard laboratory safety procedures is the first line of defense. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[2] Always wear appropriate personal protective equipment as outlined below.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or a face shieldProtects against accidental splashes of solvents or contact with the powdered compound.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound and any solvents used.
Body Protection Fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₁₄O₂[3][4]
Molecular Weight 250.29 g/mol [3][4]
Purity >90% to 99.55% (vendor dependent)[1][4][5]
Appearance Solid[4]
Storage (Powder) -20°C for up to 3 years[3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1][3]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of the experimental workflow.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store the compound according to the manufacturer's recommendations, typically at -20°C for the solid powder and -80°C for solutions in solvent, protected from light and moisture.[1][3][4]

Preparation and Handling

When preparing solutions, add the solvent to the weighed powder slowly to prevent splashing. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[1]

Spill Management

In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material and collect it in a sealed container for disposal as chemical waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Collect unused this compound powder and any contaminated disposable lab supplies (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous solid waste.

Liquid Waste:

  • Solutions of this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of this compound solutions down the drain.

Contaminated PPE:

  • Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment as solid hazardous waste.

Always follow your institution's and local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing Safe Handling Workflows

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

Dehydroeffusol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 2. Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder 3. Prepare Solution Prepare Solution Weigh Powder->Prepare Solution 4. Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment 5. Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace 6. Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste 7. Doff PPE Doff PPE Dispose Waste->Doff PPE 8. End End Doff PPE->End 9. Start Start Start->Don PPE 1.

Caption: Workflow for the safe handling of this compound.

PPE_Logic_Diagram cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment cluster_procedures Safe Handling Procedures Inhalation (powder) Inhalation (powder) Respirator Respirator Inhalation (powder)->Respirator mitigates Skin Contact Skin Contact Gloves Gloves Skin Contact->Gloves prevents Eye Contact Eye Contact Goggles/Face Shield Goggles/Face Shield Eye Contact->Goggles/Face Shield prevents Work in Fume Hood Work in Fume Hood Respirator->Work in Fume Hood complements Wear Lab Coat Wear Lab Coat Gloves->Wear Lab Coat part of Follow Protocols Follow Protocols Goggles/Face Shield->Follow Protocols ensured by

Caption: Relationship between hazards, PPE, and procedures.

References

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Feasible Synthetic Routes

Reactant of Route 1
Dehydroeffusol
Reactant of Route 2
Dehydroeffusol

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